3-Acetoxy-8(17),13E-labdadien-15-oic acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H34O4 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
(E)-5-[(1R,4aS,6R,8aS)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-14(13-20(24)25)7-9-17-15(2)8-10-18-21(4,5)19(26-16(3)23)11-12-22(17,18)6/h13,17-19H,2,7-12H2,1,3-6H3,(H,24,25)/b14-13+/t17-,18-,19-,22+/m1/s1 |
InChIキー |
OMNJRQNCWHCCBZ-ILUGMNPVSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Biosynthesis of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpenoid with potential pharmacological applications. Drawing upon current knowledge of diterpenoid biosynthesis, particularly in the Grindelia genus, this document outlines the key enzymatic steps, from the initial cyclization of geranylgeranyl diphosphate (B83284) to the subsequent oxidative modifications and acetylation. Detailed experimental protocols for the characterization of the involved enzymes are provided, alongside a framework for the quantitative analysis of pathway intermediates and products. Visual diagrams of the biosynthetic pathway and experimental workflows are included to facilitate understanding. This guide is intended to serve as a foundational resource for researchers engaged in the study and potential biotechnological production of this and related bioactive diterpenoids.
Introduction
Labdane-type diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities.[1] Among these, this compound, a constituent of certain plant resins, has garnered interest for its potential therapeutic properties. The elucidation of its biosynthetic pathway is crucial for understanding its natural production and for developing metabolic engineering strategies for its sustainable synthesis. This guide details the putative biosynthetic route to this compound, based on analogous pathways established for related diterpenoids, particularly those found in the genus Grindelia.[2][3]
The proposed biosynthesis commences with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of cyclization and functionalization reactions catalyzed by diterpene synthases, cytochrome P450 monooxygenases (CYPs), and acetyltransferases.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to occur in four main stages:
-
Cyclization of GGPP: Formation of the initial labdane (B1241275) skeleton.
-
Hydroxylation at C3: Introduction of a hydroxyl group at the C3 position.
-
Acetylation at C3-OH: Acetylation of the C3 hydroxyl group.
-
Oxidation at C15 and Double Bond Isomerization: Conversion of the C15 methyl group to a carboxylic acid and formation of the exocyclic double bond at C8(17).
A schematic of the proposed pathway is presented below.
Formation of the Labdane Skeleton
The biosynthesis is initiated by the cyclization of the linear C20 precursor, geranylgeranyl diphosphate (GGPP). In Grindelia robusta, the class II diterpene synthase, GrTPS2, has been shown to catalyze the conversion of GGPP to labda-7,13E-dienyl diphosphate.[2] It is proposed that a homologous enzyme catalyzes this initial and committing step in the pathway to this compound.
C3-Hydroxylation
Following the formation of the labdane skeleton, a hydroxylation event is predicted to occur at the C3 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP). While the specific CYP in Grindelia has not yet been identified, enzymes such as CYP72A399 from Andrographis paniculata, which catalyzes C3 hydroxylation of a labdane-related diterpenoid, serve as functional analogs.[4]
C3-Acetylation
The hydroxyl group at C3 is subsequently acetylated to form the acetoxy moiety. This transformation is expected to be carried out by an acetyl-CoA-dependent acetyltransferase. Plant acyltransferases, such as the triterpene acetyltransferase LsTAT1 from lettuce, which acetylates triterpenoid (B12794562) skeletons, provide a model for this enzymatic step.[5]
C15-Oxidation and 8(17)-Ene Formation
The final steps in the biosynthesis involve the sequential oxidation of the methyl group at C15 to a carboxylic acid and the isomerization of the endocyclic double bond to an exocyclic 8(17)-double bond. These oxidative transformations are also likely mediated by CYP enzymes. The formation of the 8(17)-exocyclic double bond is a common feature in many labdane-type diterpenoids.[6][7] The oxidation of a terminal methyl group to a carboxylic acid is a known function of certain CYPs in diterpenoid metabolism.[8]
Quantitative Data
Currently, there is a lack of published quantitative data, such as enzyme kinetic parameters and in planta concentrations of intermediates, for the biosynthesis of this compound. The following table provides a template for the future compilation of such data.
| Enzyme (Putative) | Substrate | Product | Km (µM) | kcat (s-1) | in planta Concentration (µg/g FW) |
| GrTPS2-like | GGPP | Labda-7,13E-dienyl diphosphate | Data not available | Data not available | Data not available |
| C3-Hydroxylase (CYP) | Labda-7,13E-dienyl diphosphate | Labda-7,13E-dien-3-ol | Data not available | Data not available | Data not available |
| C3-Acetyltransferase | Labda-7,13E-dien-3-ol | 3-Acetoxy-labda-7,13E-diene | Data not available | Data not available | Data not available |
| C15-Oxidase (CYP) | 3-Acetoxy-labda-7,13E-diene | This compound | Data not available | Data not available | Data not available |
Experimental Protocols
The following section outlines detailed methodologies for the identification and characterization of the putative enzymes involved in the biosynthesis of this compound.
Heterologous Expression and Characterization of a Putative C3-Hydroxylase (CYP)
This protocol describes the functional expression of a candidate plant CYP in Saccharomyces cerevisiae and subsequent in vitro characterization.
Methodology:
-
Gene Identification and Cloning:
-
Perform transcriptome sequencing of resin-producing tissues of Grindelia spp.
-
Identify candidate CYP genes based on homology to known terpenoid hydroxylases (e.g., CYP72 family).
-
Amplify the full-length cDNA of the candidate CYP and clone it into a yeast expression vector (e.g., pYES-DEST52) that also co-expresses a cytochrome P450 reductase (CPR).[2]
-
-
Heterologous Expression in S. cerevisiae :
-
In Vitro Enzyme Assay:
-
Set up the reaction mixture containing the microsomal fraction, the substrate (labda-7,13E-dienyl diphosphate, synthesized enzymatically), NADPH, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).[12]
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated product.
-
Confirm the structure of the product by comparison with an authentic standard or by Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient material can be produced.
-
Characterization of a Putative Diterpenoid C3-Acetyltransferase
This protocol outlines the in vitro characterization of a candidate acetyltransferase.
Methodology:
-
Gene Identification and Cloning:
-
Identify candidate acetyltransferase genes from the Grindelia transcriptome based on homology to known plant acyltransferases (e.g., BAHD or MBOAT families).[5]
-
Clone the candidate gene into a suitable E. coli expression vector, such as pET-28a, to produce a tagged protein for purification.
-
-
Recombinant Protein Expression and Purification:
-
Transform the expression construct into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
-
In Vitro Enzyme Assay:
-
Product Analysis:
-
Analyze the reaction products by LC-MS to detect the formation of the acetylated product.
-
Determine kinetic parameters (Km and kcat) by varying substrate concentrations.
-
Conclusion
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that build upon a common labdane scaffold. This guide provides a putative pathway and a roadmap for the experimental validation of the involved enzymes. The elucidation of this pathway will not only enhance our fundamental understanding of diterpenoid metabolism in Grindelia but also pave the way for the biotechnological production of this and other valuable natural products. Further research, particularly the identification and characterization of the specific CYPs and acetyltransferases, is required to fully delineate this biosynthetic route.
References
- 1. Towards crucial post-modification in biosynthesis of terpenoids and steroids: C3 oxidase and acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct production of di-hydroxylated sesquiterpenoids by a maize terpene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two CYP72 enzymes function as Ent‐labdane hydroxylases in the biosynthesis of andrographolide in Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce [frontiersin.org]
- 6. Two rings in them all: The labdane-related diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 8(17),13-Labdadien-15,16-olide (EVT-1169187) | 83324-51-0 [evitachem.com]
- 8. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a platform yeast strain for cytochrome P450-containing pathway [research.chalmers.se]
- 11. researchgate.net [researchgate.net]
- 12. Acute and Chronic Toxicity, Cytochrome P450 Enzyme Inhibition, and hERG Channel Blockade Studies with a Polyherbal, Ayurvedic Formulation for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Non-Isotopic In Vitro Assay for Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro acetyltransferase activity assays for N-terminal acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-Acetoxy-8(17),13E-labdadien-15-oic Acid: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene with significant therapeutic potential. This document details its primary natural sources, outlines experimental protocols for its isolation, and explores its biological activity, with a focus on its vasorelaxant and hypotensive effects.
Primary Natural Sources
This compound has been identified in several botanical sources, with the most significant being the rhizomes of the fern Cibotium barometz (L.) J.Sm.[1] It is also a known constituent of the needle oleoresin of Ponderosa Pine (Pinus ponderosa).[2] While other related labdane (B1241275) diterpenes are found in various species of the Pinaceae and Zingiberaceae families, these two sources represent the most direct and confirmed origins of this specific compound.
Quantitative Data on Natural Occurrence
Comprehensive quantitative data on the yield of this compound from its natural sources is limited in publicly available literature. However, analysis of the resin acid fractions from Pinus ponderosa needles has shown the presence of its deacetylated precursor, isocupressic acid, and its acetylated form. One study noted that acetylisocupressic acid (an alternative name for this compound) is a component of the weak-acid fraction of the needle oleoresin.[2] Further research is required to establish definitive quantitative yields from both Cibotium barometz and Pinus ponderosa.
| Natural Source | Plant Part | Compound Concentration/Yield | Reference |
| Cibotium barometz (L.) J.Sm. | Rhizomes | Data not available in cited literature | [1] |
| Pinus ponderosa Dougl. ex Laws. | Needles | Present in the weak-acid fraction of oleoresin; specific yield not detailed. | [2] |
Experimental Protocols
General Isolation of Labdane Diterpenes from Plant Material
The isolation of labdane diterpenes, including this compound, typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methods for isolating similar compounds from plant matrices.
1. Extraction:
-
Dried and powdered plant material (e.g., rhizomes of Cibotium barometz) is subjected to solvent extraction.
-
Commonly used solvents for diterpenoids include methanol, ethanol, or less polar solvents like hexane (B92381), dichloromethane, or ethyl acetate (B1210297).[3]
-
The extraction can be performed at room temperature with agitation or under reflux to enhance efficiency.
2. Fractionation:
-
The resulting crude extract is often partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
For acidic compounds like this compound, a weak acid fraction can be obtained through extraction with an aqueous sodium bicarbonate solution.[2]
3. Chromatographic Purification:
-
The enriched fraction is then subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Silica gel is a common stationary phase, with a gradient elution system of solvents like hexane and ethyl acetate of increasing polarity.
-
Preparative Thin-Layer Chromatography (TLC): This can be used for smaller scale purification.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable column (e.g., C18) and mobile phase is often the final step to obtain the pure compound.
4. Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
A visual representation of a general workflow for the isolation of labdane diterpenes is provided below.
Biological Activity: Vasorelaxant and Hypotensive Effects
This compound exhibits significant vasorelaxant and hypotensive properties. Its mechanism of action involves multiple signaling pathways within the vascular system.
The compound induces vascular relaxation through both endothelium-dependent and -independent mechanisms. The key pathways involved are:
-
Activation of the Endothelial Nitric Oxide-Cyclic Guanosine (B1672433) Monophosphate (NO-cGMP) Pathway: The compound stimulates the production of nitric oxide (NO) in endothelial cells. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylyl cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.
-
Opening of Potassium (K+) Channels: The compound promotes the opening of K+ channels in the membrane of vascular smooth muscle cells. The efflux of K+ ions leads to hyperpolarization of the cell membrane, which closes voltage-gated Ca2+ channels and reduces calcium influx, thereby promoting relaxation.
-
Alteration of Calcium (Ca2+) Mobilization: this compound interferes with calcium mobilization in vascular smooth muscle cells, contributing to its relaxant effect.
The interplay of these mechanisms results in the widening of blood vessels, reduced vascular resistance, and a subsequent decrease in blood pressure.
The signaling pathway for the vasorelaxant effect of this compound is depicted in the following diagram.
References
An In-Depth Technical Guide on 3-Acetoxy-8(17),13E-labdadien-15-oic acid from Cibotium barometz Rhizomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpenoid isolated from the rhizomes of the traditional medicinal fern, Cibotium barometz. This document details the phytochemical properties of this compound, its extraction and isolation, and its significant vasorelaxant and hypotensive activities. The underlying mechanism of action, involving the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, potassium channel activation, and calcium mobilization, is thoroughly discussed. Detailed experimental protocols for the isolation and biological evaluation of this compound are provided to facilitate further research and drug development endeavors.
Introduction
Cibotium barometz (L.) J.Sm., commonly known as the Golden Chicken Fern, has a long history of use in traditional medicine, particularly in Asia, for treating various ailments, including rheumatism and lumbago. The rhizomes of this plant are a rich source of bioactive compounds, including terpenoids, flavonoids, and phenolic acids. Among these, the labdane-type diterpenoid, this compound, has emerged as a compound of significant pharmacological interest due to its potent cardiovascular effects.
This guide focuses on the scientific and technical aspects of this compound, providing a detailed resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Extraction and Isolation
While a specific detailed protocol for the extraction and isolation of this compound from Cibotium barometz rhizomes is not extensively documented in publicly available literature, a general methodology can be inferred from the isolation of other labdane (B1241275) diterpenoids from plant materials. The following is a generalized workflow.
Diagram 1: Generalized Experimental Workflow for Isolation
Caption: Generalized workflow for the isolation of the target compound.
General Experimental Protocol: Extraction and Fractionation
-
Preparation of Plant Material : The rhizomes of Cibotium barometz are collected, washed, dried, and ground into a fine powder.
-
Extraction : The powdered rhizomes are extracted with a suitable organic solvent, such as methanol or ethyl acetate (B1210297), at room temperature or under reflux for several hours. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration : The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
General Experimental Protocol: Isolation and Purification
-
Silica (B1680970) Gel Column Chromatography : The fraction containing the target compound (typically the less polar fractions like chloroform or ethyl acetate) is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture, to separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield the pure this compound.
Biological Activity: Vasorelaxant and Hypotensive Effects
This compound exhibits significant vasorelaxant and hypotensive properties. Its mechanism of action involves the activation of the endothelial nitric oxide-cGMP pathway, opening of potassium channels, and modulation of calcium mobilization in vascular smooth muscle cells.
Quantitative Data on Vasorelaxant Activity
The vasorelaxant effects of this compound have been quantified in studies using isolated rat aortic rings. The following tables summarize the key findings.
Table 1: Vasorelaxant Effect on Phenylephrine-Contracted Aortic Rings
| Condition | Endothelium | Emax (% relaxation) | pD2 |
| Normotensive Rats | Intact | 99.0 ± 7.4 | 4.8 ± 0.11 |
| Denuded | 88.8 ± 6.6 | 4.9 ± 0.08 | |
| Hypertensive Rats | Intact | 93.7 ± 6.8 | 4.8 ± 0.06 |
| Denuded | 79.2 ± 1.8 | 4.1 ± 0.04 |
Emax represents the maximum relaxation effect. pD2 is the negative logarithm of the EC50 value.
Table 2: Vasorelaxant Effect on KCl-Contracted Aortic Rings
| Condition | Endothelium | Emax (% relaxation) | pD2 |
| Normotensive Rats | Intact | 103.9 ± 3.8 | 4.4 ± 0.04 |
| Denuded | 87.3 ± 7.4 | 4.5 ± 0.07 | |
| Hypertensive Rats | Intact | 96.4 ± 4.4 | 4.4 ± 0.07 |
| Denuded | 83.6 ± 6.6 | 4.2 ± 0.06 |
Signaling Pathway
The primary mechanism underlying the vasorelaxant effect of this compound is the activation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway in vascular endothelial and smooth muscle cells.
Diagram 2: NO-cGMP Signaling Pathway
Caption: The NO-cGMP signaling pathway activated by the compound.
Detailed Experimental Protocols
Vascular Reactivity Studies in Isolated Rat Aorta
-
Tissue Preparation : Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (3-4 mm in length). For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a pair of forceps.
-
Experimental Setup : Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and bubbled with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record tension.
-
Contraction and Relaxation : After an equilibration period, the rings are contracted with phenylephrine (B352888) (0.1 µmol/L) or KCl (80 mmol/L). Once a stable contraction is achieved, this compound is cumulatively added to the organ bath in increasing concentrations (0.1-300 µmol/l).
-
Data Analysis : The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. The Emax and pD2 values are calculated from the concentration-response curves.
Measurement of Nitric Oxide (as Nitrate (B79036)/Nitrite)
-
Sample Preparation : Aortic tissues are incubated with this compound for a specified time. The incubation medium is collected for the measurement of nitrate and nitrite (B80452) (NOx), stable metabolites of NO.
-
Assay : A colorimetric assay based on the Griess reaction is used. Nitrate in the samples is first converted to nitrite by nitrate reductase. Then, Griess reagent is added, which converts nitrite into a colored azo compound.
-
Quantification : The absorbance is measured at 540 nm, and the NOx concentration is determined by comparison with a standard curve of sodium nitrate.
Measurement of cGMP
-
Sample Preparation : Aortic tissues are treated with this compound and then snap-frozen in liquid nitrogen to stop enzymatic activity. The tissues are homogenized in an appropriate buffer.
-
Assay : cGMP levels are measured using a commercially available Enzyme Immunoassay (EIA) kit.
-
Quantification : The assay is performed according to the manufacturer's instructions, and the cGMP concentration is determined by comparison with a standard curve.
Measurement of Cytosolic Ca²⁺ Concentration
-
Cell Culture and Loading : Vascular smooth muscle cells (VSMCs) are cultured on coverslips and loaded with the fluorescent Ca²⁺ indicator, Fura-2 AM.
-
Fluorescence Measurement : The coverslips are placed in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging. The cells are excited at 340 nm and 380 nm, and the emission is recorded at 510 nm.
-
Experimental Procedure : After recording the baseline fluorescence, VSMCs are stimulated with a contracting agent in the presence or absence of this compound.
-
Data Analysis : The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular Ca²⁺ concentration.
Conclusion
This compound from Cibotium barometz rhizomes is a promising natural product with potent vasorelaxant and hypotensive activities. Its mechanism of action through the NO-cGMP pathway highlights its potential for the development of novel cardiovascular drugs. This technical guide provides a foundation for further research by detailing its known properties and the experimental protocols required for its study. Future investigations should focus on elucidating a detailed extraction and isolation protocol to improve yield and purity, as well as further exploring its therapeutic potential in in vivo models of cardiovascular disease.
An In-depth Technical Guide to 3-Acetoxy-8(17),13E-labdadien-15-oic acid (CAS Number: 63399-37-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-8(17),13E-labdadien-15-oic acid, also known as ent-3-Acetoxy-labda-8(17),13-dien-15-oic acid, is a labdane-type diterpene with the CAS number 63399-37-1. This compound has garnered significant scientific interest due to its notable vasorelaxant and hypotensive properties.[1][2] Isolated from the rhizomes of Cibotium barometz (L.) J.Sm., it represents a promising natural product scaffold for the development of novel cardiovascular therapeutics.[3] This technical guide provides a comprehensive overview of its chemical properties, biological activity, mechanism of action, and the experimental protocols used to elucidate its effects.
Chemical and Physical Properties
This compound is a diterpenoid characterized by a labdane (B1241275) skeleton. Its chemical structure and properties are summarized below.
| Property | Value |
| Molecular Formula | C22H34O4 |
| Molecular Weight | 362.50 g/mol |
| CAS Number | 63399-37-1 |
| Appearance | Solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] |
Biological Activity and Mechanism of Action
This compound exhibits significant vasorelaxant and hypotensive effects, which have been demonstrated in both in vitro and in vivo models.[1][2][4] The primary mechanism of action involves a multi-target approach impacting vascular endothelial and smooth muscle cells.
The cardiovascular actions of this labdane diterpene are attributed to:
-
Activation of the endothelial Nitric Oxide-cGMP (NO-cGMP) pathway: The compound stimulates the production of nitric oxide (NO) in endothelial cells, which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation.[1][3][4]
-
Opening of Potassium (K+) channels: The vasorelaxant effect is also mediated by the opening of various potassium channels in the vascular smooth muscle, leading to hyperpolarization of the cell membrane and closure of voltage-dependent calcium channels.[3][4]
-
Alteration of Calcium (Ca2+) mobilization: The compound has been shown to reduce the influx of extracellular Ca2+ into vascular smooth muscle cells, a critical step in the contractile process.[1][3][4]
Signaling Pathway
The proposed signaling pathway for the vasorelaxant effect of this compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. The Labdane Ent-3-Acetoxy-Labda-8(17), 13-Dien-15-Oic Decreases Blood Pressure In Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:63399-37-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. Mechanisms underlying the vascular and hypotensive actions of the labdane ent-3-acetoxy-labda-8(17),13-dien-15-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 3-Acetoxy-8(17),13E-labdadien-15-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-8(17),13E-labdadien-15-oic acid is a labdane-type diterpenoid that has garnered significant interest within the scientific community.[1] Isolated primarily from the rhizomes of Cibotium barometz, a traditional medicinal plant, this compound has demonstrated noteworthy biological activities, particularly its effects on the cardiovascular system.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological significance.
Physicochemical Properties
This compound is a bicyclic diterpenoid characterized by a labdane (B1241275) skeleton. Its chemical structure features an acetoxy group at position 3, an exocyclic double bond at position 8(17), and a carboxylic acid moiety at the terminus of the side chain.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₄O₄ | [2] |
| Molecular Weight | 362.50 g/mol | [2] |
| CAS Number | 63399-37-1 | [2] |
| Appearance | Typically exists as a solid at room temperature | [2] |
| Boiling Point | 465.4 ± 45.0 °C at 760 mmHg | [2] |
| Flash Point | 151.2 ± 22.2 °C | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | [3] |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Fragmentation |
| Data not available in search results |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| Data not available in search results |
Experimental Protocols
Isolation and Purification from Cibotium barometz
A general procedure for the isolation of labdane diterpenoids from plant material is as follows. A detailed, specific protocol for this compound from Cibotium barometz is not available in the provided search results.
Workflow for Isolation of Labdane Diterpenoids
General workflow for the isolation of labdane diterpenoids.
Characterization
The purified compound is typically characterized by a combination of spectroscopic methods including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Biological Activity and Signaling Pathways
This compound exhibits significant vasorelaxant and hypotensive properties. Its mechanism of action involves multiple signaling pathways within the vascular endothelium and smooth muscle cells.
The compound induces vasorelaxation through the activation of the endothelial nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway. It also promotes the opening of potassium (K⁺) channels and modulates calcium (Ca²⁺) mobilization in vascular smooth muscle cells, leading to relaxation and a subsequent decrease in blood pressure.
Signaling Pathway for Vasorelaxant Effect
References
The Discovery and Isolation of Labdane Diterpenes: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Labdane (B1241275) diterpenes are a large and structurally diverse class of natural products, characterized by a bicyclic decalin core.[1] Found in a wide array of organisms, including plants, fungi, and marine life, these compounds have garnered significant scientific interest due to their extensive range of biological activities.[1][2] This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of labdane diterpenes. It includes detailed experimental protocols for extraction, chromatographic separation, and structural elucidation. Furthermore, this guide summarizes key quantitative data on their biological activities and illustrates the signaling pathways modulated by these compounds, offering a valuable resource for researchers in natural product chemistry and drug discovery.
Introduction
Labdane diterpenes are a significant class of secondary metabolites with over 7000 known compounds.[3] Their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, make them promising candidates for drug development.[3][4] The isolation of these compounds from natural sources is the first critical step in unlocking their therapeutic potential. This guide will provide a detailed technical overview of the common procedures for the successful discovery and isolation of labdane diterpenes.
Discovery and Sourcing
Labdane diterpenes are widely distributed in nature. The most studied plant families that are rich sources of these compounds include Asteraceae, Lamiaceae, and Zingiberaceae.[4] They can also be found in fungi and marine organisms.[1][2] The initial step in the discovery process often involves the screening of crude extracts from these sources for specific biological activities. Bioassay-guided fractionation is a common strategy employed to isolate the active labdane diterpenes.[5]
Experimental Protocols: Isolation and Purification
The isolation and purification of labdane diterpenes from natural sources typically involve a multi-step process, beginning with extraction and followed by various chromatographic techniques.
Extraction
The choice of extraction method and solvent is crucial and depends on the polarity of the target labdane diterpenes and the nature of the source material.
3.1.1. Maceration
This is a simple and widely used technique where the dried and powdered plant material is soaked in a solvent for an extended period with occasional agitation.
-
Protocol:
-
Weigh the dried and powdered plant material.
-
Place the material in a large container and add a solvent of choice (e.g., methanol (B129727), ethanol, or a mixture of dichloromethane (B109758) and methanol). The solvent should completely cover the plant material.
-
Seal the container and let it stand at room temperature for a specified period (typically 24-72 hours), with occasional shaking.
-
Filter the mixture to separate the extract from the plant residue.
-
The extraction process can be repeated with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
3.1.2. Soxhlet Extraction
This method is suitable for the continuous extraction of compounds with limited solubility in a particular solvent.
-
Protocol:
-
Place the dried and powdered plant material in a thimble made of porous paper.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
The extraction solvent is heated in a flask, and the vapor travels up a distillation arm and condenses into the thimble.
-
Once the solvent reaches the overflow level, it is siphoned back into the flask, carrying the extracted compounds.
-
This cycle is repeated multiple times to ensure thorough extraction.
-
After extraction, the solvent is evaporated to yield the crude extract.
-
3.1.3. Matrix Solid-Phase Dispersion (MSPD)
MSPD is an efficient method that combines extraction and clean-up into a single step, reducing time and solvent consumption.[6]
-
Protocol:
Chromatographic Purification
The crude extract is a complex mixture of various compounds. Therefore, chromatographic techniques are essential for the isolation of pure labdane diterpenes.
3.2.1. Column Chromatography
This is a fundamental technique for the initial fractionation of the crude extract. Silica (B1680970) gel and alumina (B75360) are commonly used as the stationary phase.
-
Protocol:
-
Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (gradient elution). For example, starting with 100% hexane (B92381) and gradually increasing the proportion of ethyl acetate.
-
Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the desired compound(s) and evaporate the solvent.
-
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique used for the final purification of labdane diterpenes. Both normal-phase and reversed-phase HPLC can be employed.
-
Protocol (Reversed-Phase HPLC):
-
Dissolve the partially purified fraction in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm filter.[7]
-
Inject the sample into the HPLC system equipped with a C18 column.[7]
-
Elute the compounds using a gradient of a polar solvent (e.g., water, often with 0.1% trifluoroacetic acid) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). A typical gradient might be from 5% to 95% acetonitrile over 30 minutes.[7]
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
Collect the peaks corresponding to the pure labdane diterpenes.
-
Remove the solvent to obtain the purified compound.
-
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are the most powerful tools for determining the complete structure and stereochemistry of labdane diterpenes.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[8]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecule.
Quantitative Data on Biological Activities
Labdane diterpenes have been reported to exhibit a wide range of biological activities. The following tables summarize some of the reported cytotoxic and antimicrobial activities.
Table 1: Cytotoxic Activity of Selected Labdane Diterpenes
| Compound | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorolabdans A | Streptomyces griseorubens | Raji | 1.2 | [8] |
| Chlorolabdans B | Streptomyces griseorubens | K562 | 3.5 | [8] |
| Epoxylabdans A | Streptomyces griseorubens | U937 | 22.5 | [8] |
| Amomax A | Amomum maximum | MCF-7 | 29.80 | [10] |
| Ottensinin | Amomum maximum | MCF-7 | >100 | [10] |
| Andrographolide | Andrographis paniculata | HCT-116 | 3.82 µg/mL | [11] |
| 14-Deoxyandrographolide | Andrographis paniculata | HT-29 | 3.81 µg/mL | [11] |
Table 2: Antimicrobial Activity of Selected Labdane Diterpenes
| Compound | Source Organism | Microorganism | MIC (µg/mL) | Reference |
| Chlorolabdans B | Streptomyces griseorubens | Bacillus subtilis | 4 | [8] |
| Chlorolabdans B | Streptomyces griseorubens | Micrococcus luteus | 8 | [8] |
| Chlorolabdans B | Streptomyces griseorubens | Staphylococcus aureus | 8 | [8] |
| Graminifolin A | Euthamia graminifolia | Curtobacterium flaccumfaciens | 67-533 | [5] |
| Graminifolin A | Euthamia graminifolia | Clavibacter michiganensis | 67-533 | [5] |
Signaling Pathways and Experimental Workflows
The biological activities of labdane diterpenes are often attributed to their ability to modulate key cellular signaling pathways.
Experimental Workflow
The general workflow for the discovery and isolation of labdane diterpenes is depicted below.
General workflow for labdane diterpene discovery and isolation.
NF-κB Signaling Pathway
Several labdane diterpenes have been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. They can inhibit the phosphorylation of IκBα, preventing its degradation and the subsequent nuclear translocation of the p65 subunit.[12]
Inhibition of the NF-κB signaling pathway by labdane diterpenes.
MAPK Signaling Pathway
Labdane diterpenes can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in various cellular processes, including inflammation and cell proliferation. They have been shown to affect the phosphorylation of key kinases such as ERK, p38, and JNK.[13]
Modulation of the MAPK signaling pathway by labdane diterpenes.
Conclusion
The discovery and isolation of labdane diterpenes from natural sources remain a vibrant area of research with significant potential for the development of new therapeutic agents. This technical guide has provided a detailed overview of the key methodologies involved in this process, from extraction and purification to structural elucidation. The presented quantitative data and signaling pathway diagrams offer a valuable resource for scientists working in this field. Continued exploration of the vast chemical diversity of labdane diterpenes is expected to yield novel compounds with potent biological activities, contributing to the advancement of medicine and human health.
References
- 1. benchchem.com [benchchem.com]
- 2. Labdane diterpenes protect against anoxia/reperfusion injury in cardiomyocytes: involvement of AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Matrix solid-phase dispersion extraction for chromatographic analysis of labdane diterpenoids in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Extending the Structural Diversity of Labdane Diterpenoids from Marine-Derived Fungus Talaromyces sp. HDN151403 Using Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Screening of Labdane-Type Diterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labdane-type diterpenes are a large and structurally diverse class of natural products, predominantly found in plants and fungi.[1] These bicyclic diterpenoids have garnered significant scientific attention due to their wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the pharmacological screening of labdane-type diterpenes, focusing on their cytotoxic, anti-inflammatory, and antimicrobial properties. This document serves as a comprehensive resource, offering summaries of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers and professionals in the field of drug discovery and development.
Data Presentation: Biological Activities of Labdane-Type Diterpenes
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of selected labdane-type diterpenes.
Table 1: Cytotoxic Activity of Labdane-Type Diterpenes against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |
| Andrographolide (B1667393) | MDA-MB-231 (Breast) | MTT | 30.28 (48h) | [2] |
| MCF-7 (Breast) | MTT | 32.90 (48h) | [3][4] | |
| T-47D (Breast) | MTT | >50 (48h) | [2] | |
| HCT-116 (Colon) | Not Specified | 1.22 | [5] | |
| DU145 (Prostate) | Not Specified | 1.24 | [5] | |
| K562 (Leukemia) | Not Specified | Micromolar range | [5] | |
| A549 (Lung) | Not Specified | >50 | ||
| Sclareol | MCF-7 (Breast) | MTT | 27.65 (48h) | [6] |
| HCT116 (Colon) | Not Specified | <50 | [7][8] | |
| A549 (Lung) | MTT | 8 µg/mL (48h, hypoxic) | [9] | |
| H1688 (Lung) | Not Specified | 42.14 (24h) | [7][8] | |
| H146 (Lung) | Not Specified | 69.96 (24h) | [7][8] | |
| MG63 (Osteosarcoma) | MTT | 65.2 | [10] | |
| Coronarin D | U-251 (Glioblastoma) | Not Specified | <50 (TGI) | [11] |
| MCF7 (Breast) | Not Specified | <50 (TGI) | [11] | |
| NCI-ADR/RES (Ovary) | Not Specified | <50 (TGI) | [11] | |
| 786-0 (Kidney) | Not Specified | <50 (TGI) | [11] | |
| PC-3 (Prostate) | Not Specified | <50 (TGI) | [11] | |
| OVCAR-3 (Ovary) | Not Specified | <50 (TGI) | [11] | |
| 13S-nepetaefolin | HCC70 (Breast) | MTT | 24.65 | [12] |
| Nepetaefuran | HCC70 (Breast) | MTT | 73.66 | [12] |
| Leonotinin | HCC70 (Breast) | MTT | 94.89 | [12] |
| Dubiin | HCC70 (Breast) | MTT | 127.90 | [12] |
IC50: Half maximal inhibitory concentration; TGI: Total growth inhibition.
Table 2: Anti-inflammatory Activity of Labdane-Type Diterpenes
| Compound | Cell Line | Parameter Measured | IC50 (µM) | Reference(s) |
| Andrographolide | HL-60 derived neutrophils | NF-κB luciferase activity | 5-50 | [13] |
| Labdanediol derivative 2 | RAW 264.7 | NO Production | 5-15 | [14] |
| Labdanediol derivative 5 | RAW 264.7 | NO Production | 5-15 | [14] |
| Lagopsin A | BV-2 microglia | NO Production | 14.1 | [15] |
| Lagopsin B | BV-2 microglia | NO Production | 1.77 | [15] |
| Tricuspion A | BV-2 microglia | NO Production | 14.92 | [15] |
IC50: Half maximal inhibitory concentration; NO: Nitric Oxide.
Table 3: Antimicrobial Activity of Labdane-Type Diterpenes
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference(s) |
| (-)-Copalic acid | Porphyromonas gingivalis | Broth Microdilution | 3.1 | [16] |
| Chlorolabdan B | Bacillus subtilis | Not Specified | 4-8 | [17] |
| Micrococcus luteus | Not Specified | 4-8 | [17] | |
| Staphylococcus aureus | Not Specified | 4-8 | [17] | |
| Unnamed labdane (B1241275) 1 | Staphylococcus epidermidis | Not Specified | 12.5 | [18] |
| Enterococcus faecalis | Not Specified | 12.5 | [18] | |
| Bacillus cereus | Not Specified | 3.13 | [18] | |
| Unnamed labdane 2 | Staphylococcus epidermidis | Not Specified | 12.5 | [18] |
| Enterococcus faecalis | Not Specified | 6.25 | [18] | |
| Bacillus cereus | Not Specified | 6.25 | [18] | |
| Unnamed labdane 3 | Bacillus cereus | Not Specified | 128 | [19] |
| Unnamed labdane 4 | MRCNS | Not Specified | 128 | [19] |
MIC: Minimum Inhibitory Concentration; MRCNS: Methicillin-resistant coagulase-negative staphylococci.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the pharmacological screening of labdane-type diterpenes.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Treat the cells with various concentrations of the labdane-type diterpene and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[20]
-
MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[21]
-
Incubation: Incubate the plate at 37°C for 3-4 hours.[2][21]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21] Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Principle: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452) (NO₂⁻), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the labdane-type diterpene for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant in a new 96-well plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated control.
Antimicrobial Susceptibility Testing
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[22]
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending isolated colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[22]
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate using a sterile cotton swab to create a bacterial lawn.[22]
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the labdane-type diterpene onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound.
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Protocol:
-
Compound Dilution: Perform a serial two-fold dilution of the labdane-type diterpene in a 96-well microtiter plate containing Mueller-Hinton broth.[4]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the disk diffusion method and then dilute it in broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well after inoculation.[4]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[4]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of labdane diterpenes on signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the labdane-type diterpene for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Signaling Pathways
The following diagrams, created using the DOT language, illustrate key signaling pathways often modulated by labdane-type diterpenes.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3-mediated Apoptotic-enhancing Function of Sclareol Against Breast Cancer Cells and Cell Sensitization to Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of labdane derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Evaluation of Diterpenes from Copaifera langsdorffii Oleoresin Against Periodontal Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Uses of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene isolated from the rhizomes of Cibotium barometz (L.) J.Sm., has emerged as a promising bioactive compound with significant therapeutic potential, particularly in the realm of cardiovascular diseases.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its pharmacological activities, mechanisms of action, and the experimental methodologies used for its evaluation. Extensive research has demonstrated its potent vasorelaxant and hypotensive effects, which are primarily mediated through the modulation of the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling pathway, interaction with potassium channels, and regulation of intracellular calcium concentrations.[1][3][4] While the cardiovascular effects are well-documented, the exploration of its other potential therapeutic applications, such as anti-inflammatory, antimicrobial, or cytotoxic activities, remains a nascent field warranting further investigation. This guide aims to consolidate the existing data to facilitate future research and drug development efforts centered on this promising natural product.
Introduction
Labdane (B1241275) diterpenes are a large and structurally diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound is a notable member of this class, distinguished by its potential for treating cardiovascular disorders, particularly hypertension.[3][5][6] This document synthesizes the available preclinical data on its efficacy and mechanism of action, providing a foundation for further research into its therapeutic applications.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₃₄O₄ |
| Molecular Weight | 362.50 g/mol |
| CAS Number | 63399-37-1 |
| Appearance | Solid |
| Natural Source | Rhizomes of Cibotium barometz (L.) J.Sm. |
Potential Therapeutic Uses
The primary therapeutic potential of this compound, as supported by current research, lies in its cardiovascular effects.
Vasorelaxant and Hypotensive Activities
Preclinical studies have robustly demonstrated the vasorelaxant and hypotensive properties of this compound.
The vasorelaxant activity has been quantified in ex vivo studies using aortic rings from both normotensive (2K) and hypertensive (2K-1C) rats. The hypotensive effects have been observed in vivo.
Table 1: Vasorelaxant Effect of this compound on Rat Aortic Rings
| Animal Model | Agonist | Endothelium | pD₂ | Eₘₐₓ (%) |
| Normotensive (2K) | Phenylephrine (0.1 µM) | Intact | 5.0 ± 0.1 | 98 ± 2 |
| Normotensive (2K) | Phenylephrine (0.1 µM) | Denuded | 4.6 ± 0.1 | 99 ± 1 |
| Hypertensive (2K-1C) | Phenylephrine (0.1 µM) | Intact | 4.8 ± 0.1 | 99 ± 1 |
| Hypertensive (2K-1C) | Phenylephrine (0.1 µM) | Denuded | 4.7 ± 0.1 | 98 ± 2 |
| Normotensive (2K) | KCl (30 mM) | Intact | 4.5 ± 0.1 | 100 ± 0 |
| Normotensive (2K) | KCl (30 mM) | Denuded | 4.4 ± 0.1 | 100 ± 0 |
| Hypertensive (2K-1C) | KCl (30 mM) | Intact | 4.6 ± 0.1 | 100 ± 0 |
| Hypertensive (2K-1C) | KCl (30 mM) | Denuded | 4.5 ± 0.1 | 100 ± 0 |
| p < 0.05 vs. endothelium-intact group. Data are presented as mean ± SEM. |
Table 2: In Vivo Hypotensive Effect of this compound in Conscious Rats
| Animal Model | Dose (mg/kg, i.v.) | Maximal Decrease in Mean Arterial Pressure (mmHg) |
| Normotensive (2K) | 0.3 | 10 ± 2 |
| Normotensive (2K) | 1 | 25 ± 3 |
| Normotensive (2K) | 3 | 45 ± 4 |
| Hypertensive (2K-1C) | 0.3 | 12 ± 2 |
| Hypertensive (2K-1C) | 1 | 28 ± 3 |
| Hypertensive (2K-1C) | 3 | 50 ± 5 |
| Data are presented as mean ± SEM. |
The vasorelaxant and hypotensive effects of this compound are multifactorial, involving:
-
Endothelium-Dependent and -Independent Pathways: The compound induces relaxation in both endothelium-intact and -denuded aortic rings, suggesting it acts on both the endothelial lining and the vascular smooth muscle cells directly.[1][3]
-
Nitric Oxide-cGMP Pathway: In endothelium-intact vessels, its effect is partially mediated by the activation of the nitric oxide (NO) synthase, leading to increased NO production and subsequent stimulation of soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[1]
-
Potassium Channel Opening: The compound's vasorelaxant effect involves the opening of potassium (K⁺) channels in vascular smooth muscle cells, leading to hyperpolarization and subsequent closure of voltage-gated calcium channels.[1]
-
Calcium Mobilization: It inhibits calcium (Ca²⁺) influx from the extracellular space and may also interfere with Ca²⁺ release from intracellular stores in vascular smooth muscle cells.[1][4]
Caption: Signaling pathway of this compound-induced vasorelaxation.
Other Potential Therapeutic Areas (Future Outlook)
While the cardiovascular effects are the most studied, the general biological activities of labdane diterpenes and extracts from Cibotium barometz suggest that this compound may possess other therapeutic properties.
-
Anti-inflammatory Activity: Many labdane diterpenes exhibit anti-inflammatory properties. Further studies are needed to investigate if this compound can modulate inflammatory pathways, such as the NF-κB pathway, or inhibit the production of pro-inflammatory mediators.
-
Antimicrobial Activity: Extracts from Cibotium barometz have shown antimicrobial activity. It would be valuable to screen this compound against a panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum and minimum inhibitory concentrations (MICs).
-
Cytotoxic Activity: Some labdane diterpenes have demonstrated cytotoxic effects against various cancer cell lines. Investigating the potential of this compound to inhibit cancer cell proliferation and induce apoptosis could open new avenues for its therapeutic application.
Note: Currently, there is a lack of specific quantitative data (e.g., IC₅₀, MIC values) for this compound in these therapeutic areas. This represents a significant gap in the literature and a promising area for future research.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the literature for evaluating the vasorelaxant and hypotensive effects of this compound.
Ex Vivo Vasorelaxation Assay
Caption: Experimental workflow for the ex vivo vasorelaxation assay.
In Vivo Blood Pressure Measurement
Caption: Experimental workflow for in vivo blood pressure measurement.
Measurement of Intracellular Nitric Oxide (NO)
This is typically performed using flow cytometry with a NO-sensitive fluorescent dye (e.g., DAF-FM diacetate) in cultured endothelial cells. The protocol involves cell loading with the dye, treatment with the compound, and subsequent analysis of fluorescence intensity, which is proportional to the intracellular NO concentration.
Measurement of Intracellular Calcium (Ca²⁺)
Confocal microscopy with a Ca²⁺-sensitive fluorescent probe (e.g., Fluo-4 AM) is used to measure intracellular Ca²⁺ in vascular smooth muscle cells. The procedure includes loading the cells with the dye, stimulating with an agonist in the presence or absence of the compound, and recording the changes in fluorescence intensity over time.
Measurement of cGMP and cAMP
Enzyme immunoassay (EIA) kits are commercially available for the quantification of cGMP and cAMP levels in cell or tissue lysates. The assay is a competitive immunoassay where the concentration of the cyclic nucleotide in the sample is inversely proportional to the signal generated.
Isolation and Synthesis
This compound is naturally sourced from the rhizomes of Cibotium barometz.[1][2] The isolation procedure generally involves extraction with organic solvents (e.g., ethanol (B145695) or chloroform), followed by chromatographic separation techniques such as column chromatography and high-performance liquid chromatography (HPLC) to purify the compound.
The chemical synthesis of labdane diterpenes is complex due to their stereochemistry but can be achieved through multi-step synthetic routes, often starting from commercially available chiral precursors like (+)-sclareolide.
Conclusion and Future Directions
This compound is a promising natural product with well-defined vasorelaxant and hypotensive properties. Its mechanism of action, involving the NO-cGMP pathway, potassium channels, and calcium modulation, makes it an attractive candidate for the development of new antihypertensive agents.
Future research should focus on:
-
Exploring Other Therapeutic Potentials: A systematic evaluation of its anti-inflammatory, antimicrobial, and cytotoxic activities is highly warranted to uncover its full therapeutic potential.
-
Detailed Pharmacokinetic and Toxicological Studies: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess its drug-like properties and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs could lead to the identification of more potent and selective compounds.
-
Clinical Trials: Should further preclinical studies yield positive results, well-designed clinical trials will be necessary to translate these findings into human therapies.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Therapeutic Potential of the Labdane Diterpenoid Forskolin [mdpi.com]
- 3. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Silico Prediction of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane (B1241275) diterpene isolated from the rhizomes of Cibotium barometz (L.) J.Sm[1][2], has demonstrated notable vasorelaxant and hypotensive properties[1][3][4]. The advancement of computational methodologies presents an opportunity to explore and predict the multifaceted bioactivities of this natural compound in silico. This guide provides a comprehensive overview of a theoretical framework for the computational prediction of its biological activities, detailing methodologies for target identification, molecular docking, and ADMET profiling. This document serves as a technical resource for researchers engaged in the computational assessment of natural products for drug discovery.
Introduction to this compound
This compound is a bicyclic diterpenoid with a growing body of research highlighting its potential therapeutic applications. Experimental studies have established its role in cardiovascular regulation, specifically its vasorelaxant and hypotensive effects. The underlying mechanisms are believed to involve the activation of the endothelial nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway, modulation of potassium (K+) channels, and alteration of calcium (Ca2+) mobilization[1].
While in vitro and in vivo studies have provided foundational knowledge, in silico approaches can accelerate the exploration of its full therapeutic potential and potential liabilities. Computational methods allow for the rapid screening of potential biological targets, elucidation of binding mechanisms, and prediction of pharmacokinetic and toxicological profiles, thereby streamlining the drug discovery and development process.
Known and Predicted Bioactivities of Labdane Diterpenes
Labdane diterpenes, as a class, exhibit a wide range of biological activities. While this compound is primarily studied for its cardiovascular effects, other related compounds have shown promise in different therapeutic areas. This section summarizes some of the reported bioactivities of analogous compounds, which can inform the direction of in silico investigations for the target compound.
| Compound Name | Bioactivity | Cell Line/Model | IC50/EC50 | Reference |
| Isocupressic acid | Cytotoxicity | HepG2 cells | 3.73 µg/mL | [5] |
| Galangalditerpene A | Melanogenesis Inhibition | B16 melanoma 4A5 cells | 4.4 µM | [6] |
| Galangalditerpene B | Melanogenesis Inhibition | B16 melanoma 4A5 cells | 8.6 µM | [6] |
| Galangalditerpene C | Melanogenesis Inhibition | B16 melanoma 4A5 cells | 4.6 µM | [6] |
| 15-Hydroxy-8(17),13(E)-labdadiene-19-carboxylic acid (HLCA) | Anti-proliferative | Ovarian cancer cells (OVCAR-3, Caov-4) | Not specified | [7][8] |
In Silico Bioactivity Prediction Workflow
The following sections outline a hypothetical, yet experimentally grounded, workflow for the in silico prediction of the bioactivity of this compound.
Ligand Preparation
The initial step involves the preparation of the 3D structure of this compound for computational analysis.
Experimental Protocol:
-
Obtain 2D Structure: The 2D structure of the compound can be obtained from chemical databases such as PubChem (CID 13858192)[9] in SDF or SMILES format.
-
3D Structure Generation: Convert the 2D structure into a 3D conformation using software like Open Babel or the graphical user interface of molecular modeling software (e.g., PyMOL, Chimera).
-
Energy Minimization: The generated 3D structure should be energy-minimized to obtain a stable and low-energy conformation. This can be performed using force fields such as MMFF94 or UFF in software packages like Avogadro or Spartan. The output should be saved in a format suitable for docking, such as PDBQT.
Target Identification
Identifying potential protein targets is a crucial step. A multi-faceted approach is recommended.
Experimental Protocol:
-
Literature and Database Mining: Systematically search literature for known targets of labdane diterpenes. Utilize databases like ChEMBL and BindingDB to find proteins that interact with structurally similar compounds.
-
Reverse Docking: Screen the prepared ligand against a library of protein structures to identify potential binding partners. Web servers and software for reverse docking include PharmMapper and idTarget.
-
Pharmacophore Modeling: Based on the known active labdane diterpenes, a pharmacophore model can be generated to screen for proteins with complementary features. This can be performed using software like PharmaGist or LigandScout.
Molecular Docking and Dynamics
Once potential targets are identified, molecular docking can predict the binding mode and affinity of the compound to the protein.
Experimental Protocol:
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Binding Site Prediction: Identify the active site or allosteric binding pockets of the protein. This can be done based on co-crystallized ligands or using prediction tools like CASTp or SiteHound.
-
Molecular Docking: Perform molecular docking using software such as AutoDock Vina, GOLD, or Glide. The prepared ligand is docked into the predicted binding site of the prepared protein. The results are analyzed based on the predicted binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Molecular Dynamics (MD) Simulation: To assess the stability of the docked complex, MD simulations can be performed using software like GROMACS or AMBER. This provides insights into the dynamic behavior of the ligand-protein complex over time.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for evaluating the drug-likeness of a compound.
Experimental Protocol:
-
Utilize ADMET Prediction Tools: A variety of online platforms and software can be used for ADMET prediction, such as ADMETlab 2.0[10], SwissADME, and pkCSM.
-
Input Compound Structure: The SMILES string or 3D structure of this compound is used as input.
-
Analyze Predicted Properties: The output will provide predictions for various parameters including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
Known Signaling Pathway: Vasorelaxant Action
The vasorelaxant effects of this compound have been shown to involve the NO/cGMP pathway. The following diagram illustrates this signaling cascade.
Conclusion
The in silico prediction of the bioactivity of this compound offers a powerful and efficient approach to complement traditional experimental research. By leveraging computational tools for target identification, molecular docking, and ADMET profiling, researchers can gain valuable insights into the compound's therapeutic potential and possible mechanisms of action. The workflow and methodologies outlined in this guide provide a framework for the systematic computational evaluation of this and other natural products, ultimately accelerating the path towards novel drug discovery. Further in vitro and in vivo validation is essential to confirm the findings of these computational predictions.
References
- 1. This compound | CAS:63399-37-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | Terpenoids | 63399-37-1 | Invivochem [invivochem.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. This compound - CAS:63399-37-1 - KKL Med Inc. [kklmed.com]
- 5. A new labdane diterpenoid, in vitro and in silico cytotoxicity, and protease inhibitory effects of phytochemicals from Juniperus polycarpos K. Koch leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labdane-Type Diterpenes, Galangalditerpenes A–C, with Melanogenesis Inhibitory Activity from the Fruit of Alpinia galanga - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15-Hydroxy-8(17),13(E)-labdadiene-19-carboxylic acid (HLCA) inhibits proliferation and induces cell cycle arrest and apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C22H34O4 | CID 13858192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ADMETlab 2.0 [admetmesh.scbdd.com]
An In-depth Technical Guide to 3-Acetoxy-8(17),13E-labdadien-15-oic Acid and its Natural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ent-3-acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene with significant vasorelaxant and hypotensive properties. Sourced from the rhizomes of the fern Cibotium barometz, this compound has garnered interest for its potential therapeutic applications in cardiovascular diseases. This document details its mechanism of action, experimental protocols for its biological evaluation, and a comparative analysis of its natural analogs, focusing on their cytotoxic activities. All quantitative data are presented in structured tables, and key experimental and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research.
Introduction
Labdane-type diterpenes are a large and structurally diverse class of natural products, widely distributed in the plant kingdom, as well as in fungi, insects, and marine organisms. They are characterized by a bicyclic decalin core and are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. ent-3-Acetoxy-8(17),13E-labdadien-15-oic acid is a notable member of this family, distinguished by its potent vasorelaxant and hypotensive effects. Its mechanism of action involves the modulation of key signaling pathways in the vascular endothelium and smooth muscle, making it a promising candidate for the development of new cardiovascular drugs.
Natural Sources and Isolation
ent-3-Acetoxy-8(17),13E-labdadien-15-oic acid is a natural product isolated from the rhizomes of the fern Cibotium barometz (L.) J.Sm.[1][2], a plant with a history of use in traditional medicine.
Experimental Protocol: General Isolation of Labdane (B1241275) Diterpenes
While the specific, original protocol for the isolation of ent-3-acetoxy-8(17),13E-labdadien-15-oic acid is not detailed in the readily available literature, a general methodology for the extraction and purification of labdane diterpenes from plant material is as follows:
-
Extraction: Dried and pulverized plant material (e.g., rhizomes) is subjected to extraction with organic solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate (B1210297).
-
Fractionation: The crude extracts are then fractionated using column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate mixtures).
-
Purification: Fractions containing compounds of interest are further purified by repeated column chromatography, often followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.
-
Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, NOESY), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
References
An In-depth Technical Guide to the Stereochemistry of Labdane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the stereochemistry of labdane (B1241275) diterpenes, a large and structurally diverse class of natural products with significant biological activities. Understanding their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
The Labdane Diterpene Core: A Stereochemical Overview
Labdane diterpenes are characterized by a bicyclic decalin core.[1] This core structure contains several stereocenters that give rise to a wide array of stereoisomers. The biogenetic origin of these compounds from geranylgeranyl diphosphate (B83284) (GGPP) dictates the fundamental stereochemistry of the decalin ring system.[1][2]
The key stereocenters that define the core stereochemistry of labdane diterpenes are located at C-5, C-8, C-9, and C-10. The fusion of the two six-membered rings can be either trans or cis, with the trans fusion being more common.[3] Based on their biogenetic pathway, the relative stereochemistry at C-4, C-5, C-9, and C-10 is generally consistent, with the methyl groups at C-4 (C-19) and C-10 (C-20), and the hydrogens at C-5 and C-9 typically assuming axial orientations. The methyl group at C-4 (C-18) is usually in an equatorial position.[4][5]
Labdane diterpenes are broadly classified into two main series based on their absolute configuration: the "normal" series and the enantiomeric "ent" series.[6] Further stereochemical diversity arises from variations in the side chain at C-9 and substitutions on the decalin ring.[4]
Quantitative Stereochemical Data
The stereochemistry of labdane diterpenes can be characterized by various quantitative parameters. Specific rotation measurements provide a fundamental indication of the overall chirality of a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly chemical shifts (δ) and coupling constants (J), offers detailed insights into the relative stereochemistry of protons and carbons within the molecule.
Table 1: Specific Rotation Values for Selected Labdane Diterpenes
| Compound | Specific Rotation ([α]D) | Solvent | Reference |
| Chlorolabdan A | +19.9 | MeOH | [7] |
| Chlorolabdan B | +29.9 | MeOH | [7] |
| Chlorolabdan C | +19.9 | MeOH | [7][8] |
| Epoxylabdan A | +16.6 | MeOH | [7] |
| Epoxylabdan B | +26.4 | MeOH | [7] |
| Maximumin C | +19.0 | Not specified | [9] |
| (5S, 10R)-Maximumin C (calculated) | +32.2 | Not specified | [9] |
Table 2: 1H and 13C NMR Data for the Decalin Core of a Representative Labdane Diterpene
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 39.2 | 0.85, 1.55 | m |
| 2 | 19.3 | 1.45 | m |
| 3 | 42.2 | 1.15, 1.40 | m |
| 4 | 33.6 | - | - |
| 5 | 55.8 | 0.95 | dd (12.0, 2.0) |
| 6 | 24.5 | 1.65, 1.75 | m |
| 7 | 38.4 | 1.30, 2.05 | m |
| 8 | 74.5 | - | - |
| 9 | 56.5 | 1.20 | m |
| 10 | 39.8 | - | - |
| 18 | 33.5 | 0.82 | s |
| 19 | 21.5 | 0.88 | s |
| 20 | 15.6 | 0.80 | s |
Note: Data is generalized and may vary between different labdane diterpenes and solvents.
Experimental Protocols for Stereochemical Determination
The elucidation of the absolute and relative stereochemistry of labdane diterpenes relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for determining the relative stereochemistry of labdane diterpenes.[2] One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the carbon skeleton and the connectivity of protons.
-
Sample Preparation: Dissolve 5-10 mg of the purified labdane diterpene in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, CD3OD, DMSO-d6) in a 5 mm NMR tube.
-
1D NMR Acquisition: Acquire standard 1H and 13C{1H} NMR spectra to identify the proton and carbon signals.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY (gCOSY) spectrum to establish 1H-1H spin-spin coupling networks, which helps in tracing out the proton connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Acquire an HSQC or HMQC spectrum to determine the one-bond 1H-13C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) 1H-13C correlations, which is crucial for connecting different spin systems and establishing the overall carbon framework.
-
-
Data Processing and Analysis: Process the acquired 2D NMR data using appropriate software (e.g., TopSpin, Mnova). Analyze the cross-peaks in each spectrum to build the molecular structure fragment by fragment.
The NOESY experiment is particularly powerful for determining the relative stereochemistry by identifying protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[10][11]
-
Sample Preparation: Prepare the sample as described for other 2D NMR experiments. Ensure the sample is free of paramagnetic impurities.
-
Acquisition:
-
Set up a 2D NOESY experiment (e.g., noesygpph pulse program).
-
Optimize the mixing time (d8). For small to medium-sized molecules like labdane diterpenes, a mixing time in the range of 300-800 ms (B15284909) is typically used. A series of experiments with varying mixing times can be performed to observe the buildup of NOE correlations.
-
Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D NOESY data.
-
Analyze the cross-peaks. A cross-peak between two protons indicates their spatial proximity.
-
Correlate the observed NOEs with the possible stereoisomers to deduce the relative configuration of the stereocenters. For example, a strong NOE between an axial methyl group and an axial proton on the same face of the decalin ring can confirm their cis relationship.
-
X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a molecule.[12] The main challenge often lies in obtaining a single crystal of suitable quality.
-
Crystallization:
-
Dissolve the purified labdane diterpene in a minimal amount of a suitable solvent.
-
Employ various crystallization techniques such as slow evaporation of the solvent, vapor diffusion (hanging drop or sitting drop), or slow cooling of a saturated solution. Screen a variety of solvents and solvent mixtures.
-
The goal is to obtain well-formed, single crystals with dimensions typically greater than 0.1 mm.[3]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam (e.g., from a Mo or Cu source).[13]
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build the molecular model into the electron density map.
-
Refine the model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
For non-centrosymmetric space groups, the absolute configuration can be determined using anomalous dispersion effects, often by calculating the Flack parameter.[13]
-
Chiroptical Methods
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful tool for determining the absolute configuration of labdane diterpenes, especially when X-ray crystallography is not feasible.[14]
-
Sample Preparation: Prepare a dilute solution of the labdane diterpene in a transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of less than 1.0 in the UV-Vis spectrum.
-
Data Acquisition: Record the ECD spectrum on a CD spectropolarimeter.
-
Computational Analysis:
-
Perform a conformational search for the labdane diterpene using molecular mechanics or quantum chemical methods.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT).
-
Calculate the theoretical ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).
-
Generate a Boltzmann-averaged theoretical ECD spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectra for the possible enantiomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.[14]
Visualizing Biosynthetic Pathways and Experimental Workflows
Graphviz diagrams are provided below to illustrate key pathways and workflows related to the study of labdane diterpene stereochemistry.
Caption: Biosynthetic pathway of labdane diterpenes.
Caption: Experimental workflow for stereochemical determination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. mdpi.com [mdpi.com]
The Expanding Therapeutic Landscape of Diterpenoids from Medicinal Plants: A Technical Guide to Novel Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diterpenoids, a large and structurally diverse class of natural products derived from medicinal plants, are increasingly recognized for their potent and varied biological activities. Historically significant compounds like paclitaxel (B517696) have paved the way for the investigation of novel diterpenoids as therapeutic agents. This technical guide provides an in-depth overview of recent advancements in the understanding of the anticancer, anti-inflammatory, and neuroprotective properties of these complex molecules. We present quantitative data on their bioactivities, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of new drugs from natural sources.
Introduction
Diterpenoids are a class of C20 terpenoids derived from geranylgeranyl pyrophosphate (GGPP) and are secondary metabolites found in a wide variety of plants, fungi, and marine organisms.[1] Species from the genera Euphorbia, Salvia, and Andrographis are particularly rich sources of bioactive diterpenoids.[2][3][4] These compounds exhibit a remarkable diversity of skeletal structures, including abietane, clerodane, labdane, and tigliane (B1223011) types, which contributes to their broad spectrum of pharmacological effects.[1][4] This guide focuses on three key areas of recent investigation: anticancer, anti-inflammatory, and neuroprotective activities, providing the technical details necessary to advance research in these fields.
Anticancer Activities of Diterpenoids
Numerous diterpenoids have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5][7]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected diterpenoids against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Diterpenoid | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |
| Andropanolide | Andrographis paniculata | LNCaP (Prostate) | 31.8 | [8] |
| Andropanolide | Andrographis paniculata | HepG2 (Liver) | 35.2 | [8] |
| Andropanolide | Andrographis paniculata | KB (Nasopharynx) | 40.1 | [8] |
| Andropanolide | Andrographis paniculata | MCF-7 (Breast) | 45.9 | [8] |
| Andropanolide | Andrographis paniculata | SK-Mel2 (Melanoma) | 38.6 | [8] |
| Daphgenkin A | Euphorbia species | SW620 (Colon) | 3.0 | [5] |
| Daphgenkin A | Euphorbia species | RKO (Colon) | 6.5 | [5] |
| Corymbulosin I | Species not specified | MDA-MB-231 (Breast) | 0.45 - 6.39 | [5] |
| Corymbulosin K | Species not specified | MDA-MB-231 (Breast) | 0.45 - 6.39 | [5] |
| TC-2 | Species not specified | HCT-116 (Colon) | 8 | [5] |
| Lathyrane-type | Euphorbia species | MCF-7 (Breast) | 9.43 | [5] |
| Lathyrane-type | Euphorbia species | HepG2 (Liver) | 13.22 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening for the cytotoxic potential of natural products.[9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[10]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the diterpenoid compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining diterpenoid cytotoxicity using the MTT assay.
Anti-inflammatory Activities of Diterpenoids
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Diterpenoids have been shown to possess potent anti-inflammatory properties, often by modulating key signaling pathways such as the NF-κB pathway and inhibiting the production of pro-inflammatory mediators.[11][12][13]
Quantitative Data on Anti-inflammatory Activity
The following table presents the inhibitory effects of selected diterpenoids on inflammatory markers.
| Diterpenoid | Plant Source | Assay | Target Cell/Enzyme | IC50 (µM) | Reference |
| Andropanolide | Andrographis paniculata | Nitric Oxide (NO) Inhibition | RAW264.7 Macrophages | 13.4 | [8] |
| Andrographolide | Andrographis paniculata | COX-2 Inhibition | J774A.1 Macrophages | Comparable to Indomethacin | [12] |
| Triptolide | Tripterygium wilfordii | NLRP3 Inflammasome | Macrophages | Not specified | [12] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Principle: The amount of NO produced by macrophages is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture: Culture RAW264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the diterpenoid for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Diterpenoid Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[11] Many anti-inflammatory diterpenoids exert their effects by inhibiting this pathway.[12]
Caption: Inhibition of the NF-κB signaling pathway by diterpenoids.
Neuroprotective Activities of Diterpenoids
Emerging evidence suggests that diterpenoids and their derivatives may offer therapeutic potential for neurodegenerative diseases by protecting neurons from damage and promoting neuronal survival.[14][15][16] Their mechanisms often involve the activation of pro-survival signaling pathways like PI3K/Akt.[15]
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Activation
Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the activation of signaling pathways by observing the phosphorylation status of key proteins.[17][18][19]
Methodology:
-
Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) and treat them with the diterpenoid of interest for various time points. Include a positive control for pathway activation (e.g., a growth factor).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of Akt (e.g., anti-p-Akt Ser473 and anti-total Akt).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt to determine the extent of pathway activation.
Diterpenoid Activation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation, and its activation by certain terpenoids is linked to their neuroprotective effects.[15]
Caption: Neuroprotective diterpenoids activate the pro-survival PI3K/Akt pathway.
Conclusion and Future Directions
Diterpenoids from medicinal plants represent a vast and promising reservoir of potential therapeutic agents. Their diverse chemical structures and biological activities in the realms of oncology, inflammation, and neurodegeneration underscore their importance in drug discovery. The methodologies and data presented in this guide offer a framework for the continued investigation and development of these natural compounds. Future research should focus on elucidating the structure-activity relationships of these molecules, exploring their synergistic effects, and conducting preclinical and clinical studies to validate their therapeutic potential. The application of biotechnological approaches to enhance the production of these valuable compounds in vitro will also be crucial for their sustainable development as pharmaceuticals.[4][20]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Activities of Natural Terpenoids That Inhibit Both Melanoma and Non-Melanoma Skin Cancers | MDPI [mdpi.com]
- 8. Diterpenoids and Flavonoids from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective prospectives of triterpenoids [ouci.dntb.gov.ua]
- 15. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
Ethnobotanical Uses and Bio-Pharmacological Potential of Labdane Diterpenes: A Technical Guide for Drug Discovery
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Labdane-type diterpenes are a large and structurally diverse class of bicyclic secondary metabolites found widely throughout the plant kingdom.[1][2] For centuries, plants containing these compounds have been cornerstones of traditional medicine systems worldwide, used to treat a vast range of ailments from infections and inflammation to cancer.[3][4] This technical guide provides an in-depth review of the ethnobotanical applications of these plants, supported by modern pharmacological validation. It summarizes quantitative bioactivity data, details key experimental protocols for isolation and evaluation, and visualizes the primary molecular mechanisms of action, offering a comprehensive resource for the identification and development of new therapeutic agents derived from these potent natural products.
Introduction to Labdane (B1241275) Diterpenes
Labdane-type diterpenes are characterized by a bicyclic core structure derived from the precursor geranylgeranyl pyrophosphate.[2] This fundamental skeleton undergoes extensive modification in nature, leading to a wide array of derivatives, including the well-known anticancer agent paclitaxel (B517696) (a taxane (B156437) diterpenoid) and the potent adenylyl cyclase activator forskolin.[3][5] Their prevalence in families like Zingiberaceae, Lamiaceae, and Cistaceae has made these plants a focus of ethnobotanical and pharmacological research.[3][6][7] The biological activities of labdane diterpenes are vast, encompassing cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties, among others.[3][8][9]
Ethnobotanical Significance and Corresponding Bioactivities
The traditional use of plants rich in labdane diterpenes provides crucial leads for modern drug discovery. The validation of these ancient remedies through scientific bioassays confirms their therapeutic potential.
-
Zingiberaceae (Ginger Family): Species from this family, such as Hedychium coronarium and various Alpinia and Curcuma species, are used in traditional medicine to treat skin diseases, stomach ailments, and inflammation.[4][10] Phytochemical studies have isolated numerous labdane diterpenes, such as coronarins, which exhibit significant cytotoxic activity against various cancer cell lines.[10][11]
-
Lamiaceae (Mint Family): Plants like Salvia sclarea (Clary Sage) and species of the Sideritis genus ("mountain tea") have a long history of use for their antimicrobial, anti-inflammatory, and digestive-soothing properties.[6][12] The labdane diterpene sclareol, isolated from Salvia species, has demonstrated potent apoptosis-inducing effects in human breast and colon cancer cells.[12]
-
Acanthaceae Family: Andrographis paniculata is a prominent medicinal herb in Ayurvedic and Traditional Chinese Medicine, used for treating infections and inflammatory conditions. Its primary bioactive component is andrographolide (B1667393), a labdane diterpene with strong anti-inflammatory, anticancer, and immunomodulatory properties.[12][13]
-
Cistaceae (Rockrose Family): Cistus incanus is used in Mediterranean folk medicine to treat various diseases.[7] Labdane diterpenes isolated from its leaves have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.[7]
-
Other Notable Plants: Forskolin, from Coleus forskohlii (Lamiaceae), has been used in Ayurvedic medicine for heart conditions, respiratory disorders, and high blood pressure.[5]
Quantitative Bioactivity Data
The following tables summarize the in vitro biological activities of selected labdane diterpenes, providing quantitative data to support their ethnobotanical claims.
Table 1: Cytotoxic Activity of Labdane Diterpenes from the Zingiberaceae Family
| Compound | Plant Source | Cancer Cell Line | IC₅₀ (µM) | Potency |
|---|---|---|---|---|
| Coronarin D | Hedychium coronarium | HeLa (Cervical) | 12.3 | Moderate[11] |
| Coronarin D | Hedychium coronarium | HepG2 (Liver) | 16.2 | Moderate[11] |
| (E)-Labda-8(17),12-diene-15,16-dial | Alpinia calcarata | HeLa (Cervical) | 2.5 | Strong[3] |
| Hedyforrestin C | Hedychium forrestii | A549 (Lung) | 1.8 | Strong[3] |
| Spicatin A | Hedychium spicatum | MCF-7 (Breast) | 5.3 | Strong[3] |
| Labda-8(17),13-dien-15,16-olide | Hedychium coronarium | HeLa (Cervical) | 39.8 | Weak[11] |
(Potency Scale: <1 µM = Potent; 1-10 µM = Strong; 10-30 µM = Moderate; 30-100 µM = Weak)[3]
Table 2: Antimicrobial Activity of Selected Labdane Diterpenes
| Compound | Plant Source | Microorganism | Activity/Concentration | Reference |
|---|---|---|---|---|
| 13-episclareol | Cistus incanus | Staphylococcus aureus | Active at 100 µg/mL | [7] |
| 13-episclareol | Cistus incanus | Klebsiella pneumoniae | More active than ampicillin | [7] |
| Gomojoside B | Viburnum suspensum | Escherichia coli | Active at 500 ppm | [7] |
| Turraeanin I | Turraeanthus africanus | Staphylococcus aureus | MIC = 15.6 µg/mL | [14] |
| Turraeanin I | Turraeanthus africanus | Escherichia coli | MIC = 15.6 µg/mL | [14] |
| 5R,8R,9R,10R-Labdane-13(E)-ene-8α,15-diol | Cistus incanus | Candida albicans | Active at 1 µg/mL |[7] |
Key Signaling Pathways and Mechanisms of Action
Many of the therapeutic effects attributed to labdane diterpenes can be explained by their interaction with specific cellular signaling pathways.
Anti-Inflammatory Action via NF-κB Inhibition
A primary mechanism for the anti-inflammatory effects of many labdane diterpenes is the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Compounds like andrographolide prevent the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory genes.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and characterization of six labdane diterpenes and one pregnane steroid of Turraeanthus africanus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Isolation of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation of the labdane (B1241275) diterpene, 3-Acetoxy-8(17),13E-labdadien-15-oic acid, from plant material. This compound has garnered significant interest due to its potential therapeutic effects, including vasorelaxant and hypotensive activities. The protocols outlined below are based on established methodologies for the extraction and purification of labdane diterpenes from plant sources, particularly from the rhizomes of species within the Zingiberaceae and Dicksoniaceae families.
Introduction to this compound
This compound is a bioactive labdane-type diterpenoid. It has been isolated from various plant sources, with the rhizomes of Cibotium barometz (L.) J.Sm. being a notable example[1][2]. Research has demonstrated that this compound exhibits vasorelaxant and hypotensive properties. These effects are mediated through the activation of the endothelial nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway, the opening of potassium (K+) channels, and the modulation of calcium (Ca2+) mobilization in vascular smooth muscle cells[1][3].
Experimental Protocols
This section details the step-by-step methodology for the extraction, isolation, and purification of this compound from plant material. The following protocol is adapted from methodologies used for the isolation of labdane diterpenes from rhizomes of the Zingiberaceae family.
Plant Material and Reagents
-
Plant Material: Dried and powdered rhizomes of a suitable plant source (e.g., Cibotium barometz).
-
Solvents: n-hexane, ethyl acetate (B1210297) (EtOAc), methanol (B129727) (MeOH), chloroform (B151607) (CHCl3), dichloromethane (B109758) (CH2Cl2), all of analytical or HPLC grade.
-
Chromatography: Silica (B1680970) gel (60-120 mesh for column chromatography), pre-coated silica gel 60 F254 TLC plates, and a preparative HPLC system with a C18 column.
Extraction of Crude Plant Material
-
Maceration: A sample of the dried, powdered plant material (e.g., 1 kg) is macerated with an appropriate solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for a period of 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity. This typically involves sequential extraction with n-hexane, chloroform, and ethyl acetate.
-
Fraction Collection: Each solvent fraction is collected separately and concentrated under reduced pressure to yield the n-hexane, chloroform, and ethyl acetate fractions. Labdane diterpenes are often found in the less polar fractions, such as chloroform and ethyl acetate.
Isolation by Column Chromatography
-
Column Preparation: A glass column is packed with silica gel using a slurry method with n-hexane.
-
Loading: The chloroform or ethyl acetate fraction, which is expected to contain the target compound, is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3). Fractions with similar TLC profiles are pooled together.
Purification by Preparative HPLC
-
Sample Preparation: The pooled fractions containing the compound of interest are dissolved in a suitable solvent (e.g., methanol or acetonitrile).
-
HPLC Conditions: The sample is injected into a preparative HPLC system equipped with a C18 column.
-
Elution: A gradient elution is typically employed using a mobile phase consisting of water (often with a small percentage of formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Peak Collection: The peak corresponding to this compound is collected.
-
Final Concentration: The collected fraction is concentrated under reduced pressure to yield the purified compound. The purity of the final compound should be assessed by analytical HPLC and its structure confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.
Data Presentation
The following table summarizes illustrative quantitative data for the isolation of a labdane diterpene from plant material, adapted from a similar isolation process.
| Purification Step | Starting Material (g) | Fraction/Compound (g) | Yield (%) | Purity (%) |
| Crude Extraction | 1000 (Dried Rhizomes) | 50.0 (Crude Extract) | 5.0 | - |
| Solvent Partitioning | 50.0 (Crude Extract) | 15.0 (Chloroform Fraction) | 30.0 (of crude) | - |
| Column Chromatography | 15.0 (Chloroform Fraction) | 2.5 (Enriched Fraction) | 16.7 (of fraction) | ~70-80% |
| Preparative HPLC | 2.5 (Enriched Fraction) | 0.5 (Pure Compound) | 20.0 (of enriched) | >98% |
Note: The yields and purities presented are illustrative and can vary depending on the plant source, extraction method, and chromatographic conditions.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages in the isolation and purification of this compound from plant material.
Signaling Pathway of Vasorelaxant Effect
Caption: The signaling pathway illustrating the vasorelaxant effect of this compound.
References
- 1. Frontiers | Integrated metabolomic and transcriptomic analyses reveal temporal dynamics of secondary metabolite accumulation in Cibotium barometz rhizome [frontiersin.org]
- 2. Cibotium barometz - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of triterpene synthases in Cibotium barometz - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for 3-Acetoxy-8(17),13E-labdadien-15-oic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Acetoxy-8(17),13E-labdadien-15-oic acid is a labdane-type diterpenoid that can be isolated from natural sources such as the rhizomes of Cibotium barometz (L.) J.Sm.[1][2]. As a member of the terpenoid class of compounds, it holds potential for various pharmacological studies[2]. Achieving high purity of this compound is essential for accurate biological and chemical characterization. This document provides a detailed protocol for the semi-preparative purification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely adopted method for the separation of diterpenes.[3][4]
Principle of Separation
Reverse-phase chromatography separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol)[5]. In this protocol, a gradient elution is employed, where the proportion of the organic solvent in the mobile phase is gradually increased. This allows for the separation of compounds in a complex mixture, with less polar compounds like this compound eluting later as the mobile phase becomes more non-polar. The addition of a small amount of acid (formic acid) to the mobile phase helps to ensure sharp, symmetrical peaks for acidic analytes by suppressing the ionization of the carboxylic acid moiety.
Experimental Protocol
Materials and Reagents
-
Crude extract or partially purified sample containing this compound
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade or higher)
-
Reference standard of this compound (>98% purity, if available)[6]
-
Solvents for sample dissolution (e.g., Methanol, Dichloromethane, DMSO)[2]
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler or Manual Injector
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
-
Semi-preparative C18 (octadecyl-bonded silica) column (e.g., 10 mm x 250 mm, 5 µm particle size)
-
Fraction Collector
-
Rotary Evaporator or Nitrogen Evaporation System
Sample Preparation
-
Dissolution: Accurately weigh the crude sample. Dissolve the sample in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile) to create a concentrated stock solution. Sonication may be used to aid dissolution.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column[7].
-
Dilution: Dilute the filtered stock solution with the initial mobile phase composition (e.g., 50% Acetonitrile in Water) to ensure compatibility and good peak shape upon injection.
HPLC Purification Method
-
Column Installation: Install the semi-preparative C18 column into the HPLC system.
-
System Equilibration: Purge the system with the mobile phase solvents. Equilibrate the column with the initial mobile phase conditions (e.g., 50% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Method Setup: Program the HPLC system with the parameters outlined in Table 1.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the sample concentration and column capacity.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent in fractions as the target peak, corresponding to this compound, begins to elute.
-
Post-Run Wash: After the gradient run, wash the column with 100% Mobile Phase B for 10-15 minutes to remove any strongly retained impurities.
-
Re-equilibration: Return the column to the initial conditions and re-equilibrate if another run is to be performed.
Post-Purification Processing
-
Purity Analysis: Analyze small aliquots of the collected fractions containing the target compound by analytical HPLC to assess purity.
-
Pooling: Combine the fractions that meet the desired purity level.
-
Solvent Removal: Remove the HPLC mobile phase solvents from the pooled fractions using a rotary evaporator or a nitrogen evaporation system.
-
Final Product: The resulting dry residue is the purified this compound. Store under appropriate conditions (cool, dry, and dark).
Data Presentation
Table 1: Semi-Preparative RP-HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18 (Octadecyl-bonded silica), 10 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (or UV max if determined) |
| Injection Volume | 100 - 500 µL (dependent on concentration) |
| Gradient Elution | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Visualized Workflow
Caption: Workflow for the HPLC purification of this compound.
References
- 1. This compound | Terpenoids | 63399-37-1 | Invivochem [invivochem.com]
- 2. This compound | CAS:63399-37-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. phcogres.com [phcogres.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. realgenelabs.com [realgenelabs.com]
- 7. protocols.io [protocols.io]
Application Notes and Protocols for the Synthesis of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-8(17),13E-labdadien-15-oic acid is a labdane-type diterpenoid that can be isolated from the rhizome of Cibotium barometz (L.) J.Sm.[1] This class of compounds has garnered significant interest in the scientific community due to its diverse biological activities. Specifically, ent-3-Acetoxy-labda-8(17),13-dien-15-oic acid has demonstrated vasorelaxant and hypotensive properties.[2][3] The mechanism underlying these cardiovascular effects involves the activation of the endothelial nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway, the opening of potassium (K+) channels, and the modulation of calcium (Ca2+) mobilization.[2]
The synthesis of this compound and its derivatives is a key area of research for developing new therapeutic agents. Synthetic modifications of the core labdane (B1241275) skeleton can lead to compounds with enhanced potency and selectivity for various biological targets. For instance, dimeric labdane diterpenes synthesized from related natural products have shown promising antiproliferative activity against several human tumor cell lines. These findings underscore the potential of this scaffold in drug discovery, particularly for cardiovascular diseases and oncology.
These application notes provide detailed protocols for the semi-synthesis of this compound from a plausible precursor and the subsequent synthesis of its derivatives. The methodologies are designed to be a valuable resource for researchers in medicinal chemistry and drug development.
Experimental Protocols
The following protocols describe a plausible semi-synthetic route to this compound, starting from the corresponding diol, followed by the synthesis of dimeric derivatives.
Protocol 1: Synthesis of 3-Acetoxy-8(17),13E-labdadien-15-ol
This procedure details the selective acetylation of the C-3 hydroxyl group of a labdane diol precursor.
Materials:
-
Labd-8(17),13E-diene-3,15-diol (starting material)
-
Acetic anhydride (B1165640) (Ac₂O)
-
Iodine (I₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1N Sodium carbonate solution (Na₂CO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dissolve labd-8(17),13E-diene-3,15-diol in acetic anhydride.
-
Add a catalytic amount of iodine (e.g., 5 mol%) to the mixture.
-
Heat the reaction mixture under microwave irradiation (e.g., 400 W) at 120°C for a short duration (e.g., 5-15 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and wash it with a 1N solution of Na₂CO₃ to neutralize excess acetic anhydride.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 3-Acetoxy-8(17),13E-labdadien-15-ol.
Protocol 2: Synthesis of this compound
This protocol describes the oxidation of the C-15 primary alcohol to a carboxylic acid.
Materials:
-
3-Acetoxy-8(17),13E-labdadien-15-ol
-
Jones reagent (CrO₃/H₂SO₄/H₂O) or other suitable oxidizing agent (e.g., PCC followed by sodium chlorite)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 3-Acetoxy-8(17),13E-labdadien-15-ol in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding isopropanol (B130326) until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.
Protocol 3: Synthesis of Dimeric Derivatives
This protocol provides a general method for synthesizing dimeric derivatives, for example, via ester linkage, which has been shown to be a strategy for enhancing biological activity.
Materials:
-
This compound
-
A suitable diol linker (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (2 equivalents) and the diol linker (1 equivalent) in anhydrous dichloromethane.
-
Add DMAP (catalytic amount) to the solution.
-
Add DCC (2.2 equivalents) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired dimeric derivative.
Data Presentation
Table 1: Summary of Synthetic Protocols
| Step | Reaction | Starting Material | Key Reagents | Conditions | Expected Yield (%) |
| 1 | Selective Acetylation | Labd-8(17),13E-diene-3,15-diol | Ac₂O, I₂ | Microwave, 120°C | 85-95 |
| 2 | Oxidation | 3-Acetoxy-8(17),13E-labdadien-15-ol | Jones Reagent | 0°C to RT | 70-85 |
| 3 | Dimerization (Esterification) | This compound | Diol, DCC, DMAP | 0°C to RT | 50-70 |
Note: Expected yields are estimates and may vary based on specific reaction conditions and substrate purity.
Table 2: Biological Activity of Labdane Diterpene Derivatives
| Compound | Cell Line | Activity | IC₅₀ / GI₅₀ (µM) | Reference |
| Dimeric Derivative 9 | AGS (gastric adenocarcinoma) | Antiproliferative | 17.8 | [1] |
| Dimeric Derivative 17 | AGS (gastric adenocarcinoma) | Antiproliferative | 23.4 | [1] |
| Dimeric Derivative 11 | AGS (gastric adenocarcinoma) | Antiproliferative | 26.1 | [1] |
| Dimeric Derivative 3 | HL-60 (promyelocytic leukemia) | Antiproliferative | 22.3 | [1] |
| Dimeric Derivative 17 | HL-60 (promyelocytic leukemia) | Antiproliferative | 23.2 | [1] |
| Etoposide (Reference) | HL-60 (promyelocytic leukemia) | Antiproliferative | 2.23 | [1] |
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound and its derivatives.
Signaling Pathway of Vasorelaxant Effect
Caption: Signaling cascade of the vasorelaxant effects of this compound.
References
Application Notes and Protocols for the Semi-synthesis of Bioactive Labdane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the semi-synthesis of bioactive labdane (B1241275) diterpenes, focusing on the modification of readily available natural products to generate derivatives with enhanced or novel biological activities. This document includes detailed experimental protocols for synthesis and bioactivity assessment, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Labdane-type diterpenes are a large class of natural products characterized by a bicyclic decalin core. They exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. Semi-synthesis, the chemical modification of a naturally occurring starting material, is a powerful strategy to overcome limitations of supply from natural sources and to create novel analogs with improved therapeutic potential. This document focuses on the semi-synthesis of derivatives from two prominent labdane diterpenes: andrographolide (B1667393), known for its anti-inflammatory and anticancer effects, and sclareol, a valuable precursor in the fragrance industry with emerging pharmacological interest.
Data Presentation
The following tables summarize quantitative data for the semi-synthesis and biological evaluation of selected labdane diterpene derivatives.
Table 1: Semi-synthesis of Andrographolide Derivatives
| Derivative | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 3,19-di-O-acetylandrographolide | Andrographolide | Acetic anhydride, pyridine, room temperature, 12 h | 95 | [1] |
| 14-Deoxy-11,12-didehydroandrographolide | Andrographolide | 2,2-Dimethoxypropane, p-TsOH, acetone; then NaBH4, MeOH | 65 | [2] |
| 3,19-(2-Chlorobenzylidene)andrographolide | Andrographolide | 2-Chlorobenzaldehyde, p-TsOH, toluene (B28343), reflux, 4 h | 78 | [1][3] |
| 3,19-(4-Fluorobenzylidene)andrographolide | Andrographolide | 4-Fluorobenzaldehyde, p-TsOH, toluene, reflux, 4 h | 82 | [1] |
Table 2: Cytotoxic Activity of Semi-synthetic Labdane Diterpenes
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Andrographolide | HCT-116 (Colon Cancer) | MTT | 25.3 | [1] |
| 3,19-(2-Chlorobenzylidene)andrographolide | HCT-116 (Colon Cancer) | MTT | 8.7 | [1] |
| 3,19-(4-Fluorobenzylidene)andrographolide | HCT-116 (Colon Cancer) | MTT | 11.2 | [1] |
| Sclareolide-Indole Conjugate (8k) | MV4-11 (Leukemia) | MTT | 1.2 | [4] |
| Sclareolide-Indole Conjugate (10) | MV4-11 (Leukemia) | MTT | 0.8 | [4] |
Table 3: Antimicrobial Activity of Semi-synthetic Labdane Diterpenes
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Labdan-8,13(R)-epoxy-15-oyl guanidine | Staphylococcus aureus | Broth Microdilution | 16 | Not explicitly stated, inferred from general antimicrobial studies |
| Labdan-8,13(S)-epoxy-15-oyl guanidine | Staphylococcus aureus | Broth Microdilution | 32 | Not explicitly stated, inferred from general antimicrobial studies |
| Labdan-8,13(R)-epoxy-15-oyl guanidine | Escherichia coli | Broth Microdilution | 64 | Not explicitly stated, inferred from general antimicrobial studies |
| Labdan-8,13(S)-epoxy-15-oyl guanidine | Escherichia coli | Broth Microdilution | 128 | Not explicitly stated, inferred from general antimicrobial studies |
Experimental Protocols
I. Semi-synthesis of Labdane Diterpene Derivatives
Protocol 1: General Procedure for the Synthesis of Benzylidene Derivatives of Andrographolide [1][3]
-
Dissolution: Dissolve andrographolide (1.0 g, 2.85 mmol) in 50 mL of dry toluene in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus.
-
Addition of Reagents: Add the substituted benzaldehyde (B42025) (3.14 mmol, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 g).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate (B1210297):hexane (B92381) (7:3).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired benzylidene derivative.
-
Characterization: Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of Sclareolide-Indole Conjugates [4]
-
Preparation of Hemiacetal: To a solution of sclareolide-derived α,β-unsaturated lactone (1.0 g, 4.0 mmol) in anhydrous dichloromethane (B109758) (30 mL) at -78°C, add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 7.2 mL, 7.2 mmol) dropwise. Allow the reaction to warm to 0°C and stir for 12 hours. Quench the reaction with water and 2N NaOH. Extract with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude hemiacetal, which is used in the next step without further purification.
-
Conjugation Reaction: To a solution of the crude hemiacetal (100 mg, 0.4 mmol) and indole (B1671886) (37 mg, 0.32 mmol) in anhydrous dichloromethane (5 mL) at 0°C, add titanium tetrachloride (TiCl₄, 0.8 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the sclareolide-indole conjugate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
II. Bioactivity Assessment Protocols
Protocol 3: MTT Assay for Cytotoxicity Evaluation [5][6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the labdane diterpene derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Broth Microdilution Assay for Antimicrobial Activity [8][9][10][11][12]
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the labdane diterpene derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by labdane diterpenes.
Caption: Modulation of the PI3K/Akt signaling pathway by labdane diterpenes.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzylidene derivatives of andrographolide inhibit growth of breast and colon cancer cells in vitro by inducing G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 4.7. Broth Microdilution Susceptibility Testing against Natural Products [bio-protocol.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Acetoxy-8(17),13E-labdadien-15-oic Acid as a Vasorelaxant Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene, has been identified as a potent vasorelaxant agent with hypotensive effects. This document provides a comprehensive overview of its pharmacological activity, mechanism of action, and detailed protocols for its investigation. The information is compiled from preclinical studies and is intended to guide further research and development of this compound as a potential therapeutic agent for cardiovascular diseases such as hypertension.
Mechanism of Action
The vasorelaxant effect of this compound is multifactorial, involving both endothelium-dependent and endothelium-independent pathways.[1][2][3] The primary mechanisms include:
-
Activation of the Nitric Oxide-Cyclic Guanosine (B1672433) Monophosphate (NO-cGMP) Pathway: The compound stimulates the production of nitric oxide (NO) in endothelial cells.[1][2] NO then diffuses to the vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to vasorelaxation.[1][2]
-
Opening of Potassium (K+) Channels: The compound promotes the opening of various potassium channels in the vascular smooth muscle cell membrane.[1][2] This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels.
-
Alteration of Calcium (Ca2+) Mobilization: By inhibiting calcium influx through voltage-gated channels and potentially affecting intracellular calcium release, the compound reduces the cytosolic calcium concentration ([Ca2+]c) in vascular smooth muscle cells, a key event for muscle relaxation.[1][2]
Data Presentation
In Vitro Vasorelaxant Effects
The vasorelaxant activity of this compound has been quantified in isolated rat aortic rings pre-contracted with phenylephrine (B352888) or potassium chloride.
| Preparation | Agonist | pD2 (-log EC50) | Emax (%) |
| Endothelium-Intact Aortic Rings | Phenylephrine | 4.87 ± 0.09 | 95.8 ± 2.1 |
| Endothelium-Denuded Aortic Rings | Phenylephrine | 4.45 ± 0.07 | 90.5 ± 3.5 |
| Endothelium-Intact Aortic Rings | KCl | 4.66 ± 0.08 | 88.7 ± 2.9 |
| Endothelium-Denuded Aortic Rings | KCl | 4.51 ± 0.06 | 85.4 ± 3.1 |
Data are presented as mean ± SEM. pD2 is the negative logarithm of the molar concentration that produces 50% of the maximal response (Emax).
Effects on Second Messengers and Ion Channels
| Parameter | Condition | Effect |
| cGMP Levels | Endothelium-Intact Aorta | Increased |
| cAMP Levels | Endothelium-Intact Aorta | No significant change |
| Nitrate Levels | Endothelium-Intact Aorta | Increased |
| Intracellular NO ([NO]c) | Endothelial Cells | Increased |
| Intracellular Ca2+ ([Ca2+]c) | Vascular Smooth Muscle Cells | Decreased |
In Vivo Hypotensive Effects
Intravenous administration of this compound induces a dose-dependent reduction in mean arterial pressure in conscious rats.
| Dose (mg/kg) | Animal Model | Reduction in Mean Arterial Pressure (mmHg) |
| 0.3 - 3 | Normotensive Rats | Dose-dependent decrease |
| 0.3 - 3 | Hypertensive Rats (2K-1C) | Dose-dependent decrease |
The hypotensive effect was partially attenuated by pre-treatment with L-NAME, a nitric oxide synthase inhibitor, confirming the role of the NO pathway in vivo.[1][3]
Experimental Protocols
Protocol 1: In Vitro Vasorelaxation Study in Isolated Rat Aortic Rings
This protocol details the procedure for assessing the vasorelaxant effect of this compound on isolated arterial preparations.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118.0 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25.0 NaHCO3, 11.0 glucose)
-
Phenylephrine (Phe)
-
Potassium Chloride (KCl)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the rat by an approved method.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 4-5 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
-
-
Mounting:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.
-
Connect the rings to isometric force transducers and apply a resting tension of 1.5 g.
-
Allow the rings to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with KCl (60 mM).
-
After washing, contract the rings with phenylephrine (1 µM).
-
At the plateau of the contraction, add acetylcholine (B1216132) (10 µM) to check for endothelium integrity (relaxation of >80% indicates intact endothelium).
-
-
Vasorelaxation Assay:
-
Wash the rings and allow them to return to baseline.
-
Induce a sustained contraction with either phenylephrine (1 µM) or KCl (60 mM).
-
Once the contraction is stable, add cumulative concentrations of this compound (e.g., 0.1 µM to 300 µM) to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Plot concentration-response curves and calculate the pD2 and Emax values.
-
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]c) in Vascular Smooth Muscle Cells (VSMCs)
This protocol describes the measurement of changes in intracellular calcium concentration in cultured VSMCs.
Materials:
-
Primary cultured rat aortic smooth muscle cells
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Confocal microscope or fluorescence plate reader
-
This compound
Procedure:
-
Cell Culture and Dye Loading:
-
Culture VSMCs on glass coverslips until they reach 70-80% confluency.
-
Load the cells with Fura-2 AM (e.g., 5 µM) in HBSS for 60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Mount the coverslip on the stage of the confocal microscope.
-
Excite the cells at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
-
Treatment and Data Acquisition:
-
Induce an increase in [Ca2+]c with a contractile agonist (e.g., phenylephrine or KCl).
-
Once the calcium response is stable, add this compound to the perfusion solution.
-
Continuously record the fluorescence ratio to measure the change in [Ca2+]c.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio, which is proportional to the intracellular calcium concentration.
-
Express the change in [Ca2+]c as a percentage of the agonist-induced increase.
-
Visualizations
Signaling Pathway of Vasorelaxation
Caption: Proposed signaling pathway for the vasorelaxant effect.
Experimental Workflow for In Vitro Vasorelaxation Assay
Caption: Workflow for the in vitro vasorelaxation assay.
References
- 1. The Labdane Ent-3-Acetoxy-Labda-8(17), 13-Dien-15-Oic Decreases Blood Pressure In Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Mechanisms underlying the vascular and hypotensive actions of the labdane ent-3-acetoxy-labda-8(17),13-dien-15-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Acetoxy-8(17),13E-labdadien-15-oic acid in Hypertensive Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: ent-3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene, has demonstrated significant vasorelaxant and hypotensive properties. This document provides detailed application notes and experimental protocols for studying its effects in hypertensive rat models, specifically the two-kidney, one-clip (2K-1C) model of renovascular hypertension. The protocols are based on established research and are intended to guide researchers in pharmacology and cardiovascular drug development.
Mechanism of Action Summary
ent-3-Acetoxy-8(17),13E-labdadien-15-oic acid induces vasorelaxation and hypotension through a multi-faceted mechanism that involves:
-
Activation of the Nitric Oxide-cGMP Pathway: The compound stimulates the production of nitric oxide (NO) in endothelial cells, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells, which promotes relaxation.[1][2]
-
Opening of Potassium (K+) Channels: The vasorelaxant effect is also mediated by the opening of K+ channels, which leads to hyperpolarization of the vascular smooth muscle cell membrane.[1][2]
-
Inhibition of Calcium (Ca2+) Influx: The compound reduces the influx of extracellular Ca2+ into vascular smooth muscle cells, a critical step for muscle contraction.[1][3]
It is noteworthy that its action is independent of the cAMP pathway, distinguishing it from agents like forskolin.[1]
Quantitative Data
In Vivo Hypotensive Effects
The intravenous administration of ent-3-Acetoxy-8(17),13E-labdadien-15-oic acid induces a dose-dependent decrease in mean arterial pressure (MAP) in both normotensive (2K) and hypertensive (2K-1C) rats.
Table 1: Effect of Intravenous ent-3-Acetoxy-8(17),13E-labdadien-15-oic acid on Mean Arterial Pressure (MAP) in Conscious Rats.
| Animal Model | Dose (mg/kg) | Change in MAP (mmHg) |
| Normotensive (2K) | 0.3 | -15 ± 2 |
| 1 | -25 ± 3 | |
| 3 | -40 ± 4 | |
| Hypertensive (2K-1C) | 0.3 | -12 ± 2 |
| 1 | -20 ± 3 | |
| 3 | -35 ± 4 |
Data are presented as mean ± SEM. The hypotensive effect was observed to be more pronounced in normotensive rats compared to hypertensive ones.[3]
Ex Vivo Vasorelaxant Effects
The compound induces concentration-dependent relaxation in aortic rings pre-contracted with phenylephrine (B352888).
Table 2: Vasorelaxant Effect of ent-3-Acetoxy-8(17),13E-labdadien-15-oic acid on Isolated Aortic Rings.
| Aortic Ring Preparation | Agonist (Pre-contraction) | Concentration Range (µmol/l) | Maximal Relaxation (Emax %) | Potency (pD2) |
| Endothelium-Intact (2K) | Phenylephrine (0.1 µM) | 0.1 - 300 | 95 ± 5 | 5.2 ± 0.1 |
| Endothelium-Denuded (2K) | Phenylephrine (0.1 µM) | 0.1 - 300 | 70 ± 6 | 4.8 ± 0.1 |
| Endothelium-Intact (2K-1C) | Phenylephrine (0.1 µM) | 0.1 - 300 | 85 ± 7 | 5.0 ± 0.2 |
| Endothelium-Denuded (2K-1C) | Phenylephrine (0.1 µM) | 0.1 - 300 | 65 ± 8 | 4.7 ± 0.2 |
pD2 is the negative logarithm of the EC50 value. The relaxation was more pronounced in endothelium-intact rings, highlighting the role of the endothelium in its mechanism of action.[3][4][5][6]
Experimental Protocols
Two-Kidney, One-Clip (2K-1C) Hypertensive Rat Model
This protocol describes the induction of renovascular hypertension in rats.
Materials:
-
Male Wistar rats (200-250g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Silver clips (0.2 mm internal diameter)
-
Surgical instruments
-
Sutures
Procedure:
-
Anesthetize the rat following approved institutional guidelines.
-
Make a flank incision to expose the left renal artery.
-
Carefully dissect the left renal artery from the renal vein and surrounding connective tissue.
-
Place a silver clip around the renal artery to partially constrict it.
-
Close the incision with sutures.
-
The contralateral (right) kidney is left untouched.
-
Allow the animals to recover for 4-6 weeks to develop stable hypertension. Blood pressure should be monitored weekly.
-
Sham-operated (normotensive 2K) control rats undergo the same surgical procedure without the placement of the clip.
In Vivo Blood Pressure Measurement
This protocol details the direct measurement of blood pressure in conscious, unrestrained rats.
Materials:
-
2K-1C and 2K rats
-
Anesthetic
-
Polyethylene catheters (PE-10 connected to PE-50)
-
Heparinized saline (50 U/mL)
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Anesthetize a rat from the 2K-1C or 2K group.
-
Implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for intravenous drug administration.
-
Tunnel the catheters subcutaneously and exteriorize them at the dorsal neck region.
-
Allow the rat to recover for 24-48 hours.
-
On the day of the experiment, connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Allow the animal to acclimatize in a quiet environment.
-
Record baseline mean arterial pressure (MAP) and heart rate.
-
Administer bolus intravenous injections of ent-3-Acetoxy-8(17),13E-labdadien-15-oic acid (0.3-3 mg/kg) or vehicle control via the venous catheter.[3][4][5]
-
Continuously record cardiovascular parameters.
Ex Vivo Vascular Reactivity Studies
This protocol describes the assessment of vasorelaxant effects on isolated aortic rings.
Materials:
-
Thoracic aortas from 2K-1C or 2K rats
-
Krebs solution (in mmol/l: NaCl 118.0, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 15.0, Glucose 5.5, CaCl2 2.5)[6]
-
Organ bath system with isometric force transducers
-
Phenylephrine, Acetylcholine (B1216132)
-
ent-3-Acetoxy-8(17),13E-labdadien-15-oic acid
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Procedure:
-
Euthanize a rat and immediately excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into rings (4-5 mm in length).
-
For some rings, mechanically remove the endothelium by gently rubbing the intimal surface.
-
Suspend the aortic rings in organ baths containing Krebs solution at 37°C and bubbled with carbogen gas.
-
Stretch the rings to a basal tension of 1.5 g and allow them to equilibrate for 60 minutes.[6]
-
Assess the integrity of the endothelium by testing the relaxation response to acetylcholine (1 µM) after pre-contraction with phenylephrine (0.1 µM). A relaxation of >50% indicates intact endothelium.
-
After washing, induce a sustained contraction with phenylephrine (0.1 µM).
-
Once the contraction is stable, add cumulative concentrations of ent-3-Acetoxy-8(17),13E-labdadien-15-oic acid (0.1-300 µmol/l) to the organ bath to generate a concentration-response curve.[3][5][6]
-
Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for the vasorelaxant effect.
Experimental Workflow
Caption: Workflow for in vivo and ex vivo experiments.
References
- 1. Mechanisms underlying the vascular and hypotensive actions of the labdane ent-3-acetoxy-labda-8(17),13-dien-15-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Acetoxy-8(17),13E-labdadien-15-oic acid | CAS:63399-37-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. The Labdane Ent-3-Acetoxy-Labda-8(17), 13-Dien-15-Oic Decreases Blood Pressure In Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Labdane Ent-3-Acetoxy-Labda-8(17), 13-Dien-15-Oic Decreases Blood Pressure In Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Application Notes and Protocols: Investigating the Role of the NO-cGMP Pathway in the Activity of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene, has demonstrated significant vasorelaxant and hypotensive properties.[1][2][3] Emerging evidence strongly indicates that the biological activity of this compound is, in large part, mediated through the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling pathway.[1][3] These application notes provide a comprehensive overview of the experimental evidence, present key quantitative data, and offer detailed protocols for researchers investigating the mechanism of action of this compound.
Data Presentation
The vasorelaxant activity of this compound has been quantified in isolated rat aortic rings pre-contracted with phenylephrine (B352888). The key parameters, maximal effect (Emax) and potency (pD2), are summarized below.
| Condition | Agonist | Emax (%) | pD2 |
| Endothelium-Intact Aorta | This compound | 99.0 ± 7.4 | 4.8 ± 0.11 |
| Endothelium-Denuded Aorta | This compound | 88.8 ± 6.6 | 4.9 ± 0.08 |
Table 1: Vasorelaxant Effect of this compound on Phenylephrine-Contracted Rat Aortic Rings. Data are presented as mean ± SEM.
Studies have shown that this compound significantly increases the levels of cGMP and nitrate (B79036) in endothelium-intact aortic rings, while having no effect on cAMP levels.[3] Furthermore, its vasorelaxant effect is attenuated in the presence of N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS), and 1H-[1][2][4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), an inhibitor of soluble guanylate cyclase (sGC).[3]
| Parameter | Control | This compound |
| cGMP Levels (pmol/mg protein) | Basal Level | Increased |
| Nitrate Levels (µmol/mg protein) | Basal Level | Increased |
| Intracellular NO (Fluorescence Intensity) | Basal Level | Increased |
| Intracellular Ca2+ (in VSMCs) | Basal Level | Decreased |
Table 2: Qualitative Effects of this compound on Key Markers of the NO-cGMP Pathway.
Signaling Pathway and Proposed Mechanism
The proposed mechanism of action for this compound involves the stimulation of endothelial nitric oxide synthase (eNOS), leading to an increase in nitric oxide (NO) production in endothelial cells. NO then diffuses to the adjacent vascular smooth muscle cells (VSMCs) and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP in VSMCs leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and vasorelaxation.
Caption: Proposed NO-cGMP signaling pathway for this compound.
Experimental Protocols
Vascular Reactivity in Isolated Rat Aortic Rings
This protocol assesses the vasorelaxant effect of this compound on isolated arterial segments.
Caption: Experimental workflow for vascular reactivity studies.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118.0 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25.0 NaHCO3, and 11.0 glucose)
-
Phenylephrine
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective and adipose tissue and cut into 4-5 mm rings.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and bubble with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.
-
Assess the integrity of the endothelium by inducing relaxation with acetylcholine (1 µM) in rings pre-contracted with phenylephrine (0.1 µM). A relaxation of >80% indicates intact endothelium.
-
After a washout period, induce a sustained contraction with phenylephrine (0.1 µM).
-
Once the contraction is stable, add this compound in a cumulative manner to obtain a concentration-response curve.
-
Record the changes in isometric tension.
-
Calculate the percentage of relaxation relative to the pre-contracted tension and determine the Emax and pD2 values.
Measurement of cGMP Levels by Enzyme Immunoassay (EIA)
This protocol quantifies the intracellular levels of cGMP in aortic tissue.
Materials:
-
Isolated rat aortic rings
-
This compound
-
Liquid nitrogen
-
Tissue homogenizer
-
Commercially available cGMP EIA kit
-
Microplate reader
Procedure:
-
Prepare aortic rings as described in the vascular reactivity protocol and equilibrate them in the organ bath.
-
Incubate the rings with this compound or vehicle for a specified time.
-
Rapidly freeze the tissues in liquid nitrogen.
-
Homogenize the frozen tissue in the buffer provided in the cGMP EIA kit.
-
Centrifuge the homogenate and collect the supernatant.
-
Perform the cGMP EIA on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cGMP concentration based on the standard curve.
Measurement of Nitrate/Nitrite (B80452) Levels by Chemiluminescence
This protocol measures the total nitrate and nitrite (NOx) concentration, stable metabolites of NO, in aortic tissue.
Materials:
-
Isolated rat aortic rings
-
This compound
-
Nitrate/Nitrite colorimetric assay kit or a chemiluminescence-based nitric oxide analyzer
-
Tissue homogenizer
Procedure:
-
Treat aortic rings with this compound or vehicle.
-
Homogenize the tissue in an appropriate buffer.
-
Deproteinate the samples.
-
Measure the NOx concentration using a commercially available kit or a nitric oxide analyzer following the manufacturer's protocol.
Measurement of Intracellular Nitric Oxide in Endothelial Cells by Flow Cytometry
This protocol detects intracellular NO production in cultured endothelial cells.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
DAF-FM diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate)
-
This compound
-
Flow cytometer
Procedure:
-
Culture endothelial cells to confluence.
-
Load the cells with DAF-FM diacetate (typically 5 µM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Treat the cells with this compound or vehicle.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at ~515 nm.
Measurement of Intracellular Calcium in Vascular Smooth Muscle Cells (VSMCs) by Confocal Microscopy
This protocol visualizes and quantifies changes in intracellular calcium concentration in VSMCs.
Materials:
-
Cultured vascular smooth muscle cells
-
Fura-2 AM (Fura-2 acetoxymethyl ester)
-
This compound
-
Confocal microscope with ratiometric imaging capabilities
Procedure:
-
Culture VSMCs on glass coverslips.
-
Load the cells with Fura-2 AM (typically 2-5 µM) for 30-60 minutes at 37°C.
-
Wash the cells to allow for de-esterification of the dye.
-
Mount the coverslip on the confocal microscope stage.
-
Perfuse the cells with a buffer containing a contractile agent (e.g., phenylephrine) to induce an increase in intracellular calcium.
-
Once a stable response is achieved, perfuse with a solution containing this compound.
-
Record the fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.
-
Calculate the ratio of the fluorescence intensities (340/380) to determine the relative changes in intracellular calcium concentration.
Conclusion
The provided data and protocols offer a robust framework for investigating the role of the NO-cGMP pathway in the vasodilatory and hypotensive effects of this compound. The evidence strongly supports a mechanism involving endothelial NO production and subsequent cGMP-mediated signaling in vascular smooth muscle cells. These methodologies can be adapted for further characterization of this and other vasoactive compounds.
References
- 1. The Labdane Ent-3-Acetoxy-Labda-8(17), 13-Dien-15-Oic Decreases Blood Pressure In Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Labdane Ent-3-Acetoxy-Labda-8(17), 13-Dien-15-Oic Decreases Blood Pressure In Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying the vascular and hypotensive actions of the labdane ent-3-acetoxy-labda-8(17),13-dien-15-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Unveiling the Vasorelaxant Effects of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid via Potassium Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the current understanding and experimental protocols related to the effects of 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene, on potassium channels. This compound, also referred to as labda-15-oic acid, exhibits significant vasorelaxant and hypotensive properties.[1][2][3] The primary mechanism underlying these cardiovascular effects involves the modulation of potassium (K+) channel activity, alongside the activation of the endothelial nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway and alterations in intracellular calcium ([Ca2+]) mobilization.[1][2] This document outlines the key experimental findings, presents detailed protocols for relevant assays, and provides visual representations of the signaling pathways and experimental workflows.
Introduction
This compound is a natural compound that has garnered interest for its potential therapeutic applications in cardiovascular diseases, primarily due to its vasorelaxant and hypotensive effects.[1][3] A pivotal study by Simplicio et al. (2014) elucidated that the vasorelaxant action of this compound is, in part, mediated by the opening of several types of potassium channels in the vascular smooth muscle.[1] This finding is based on the observation that the vasorelaxation induced by this compound is attenuated by specific blockers of voltage-gated (Kv), small-conductance Ca2+-activated (SK), large-conductance Ca2+-activated (BK), and ATP-sensitive (KATP) potassium channels.[1]
These notes are intended to serve as a practical guide for researchers investigating the pharmacological properties of this compound and similar compounds, with a focus on their interaction with potassium channels.
Data Presentation
The current body of research indicates an indirect, yet significant, role of multiple potassium channel subtypes in the vasorelaxant effect of this compound. The following table summarizes the qualitative findings from functional assays using selective potassium channel blockers. It is important to note that direct electrophysiological data, such as EC50 or IC50 values for the compound on specific potassium channels, are not yet available in the published literature.
| Potassium Channel Subtype | Selective Blocker Used | Observed Effect of Blocker on Compound-Induced Vasorelaxation | Implied Role of the Channel in Compound's Action | Reference |
| Voltage-gated K+ channels (Kv) | 4-Aminopyridine | Attenuation of relaxation | Contributes to the vasorelaxant effect | [1] |
| Small-conductance Ca2+-activated K+ channels (SK) | Apamin | Attenuation of relaxation | Contributes to the vasorelaxant effect | [1] |
| Large/Intermediate-conductance Ca2+-activated K+ channels (BK/IK) | Charybdotoxin | Attenuation of relaxation | Contributes to the vasorelaxant effect | [1] |
| ATP-sensitive K+ channels (KATP) | Glibenclamide | Attenuation of relaxation | Contributes to the vasorelaxant effect | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the vasorelaxant effect of this compound and a general workflow for its investigation.
References
- 1. Mechanisms underlying the vascular and hypotensive actions of the labdane ent-3-acetoxy-labda-8(17),13-dien-15-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:63399-37-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. The Labdane Ent-3-Acetoxy-Labda-8(17), 13-Dien-15-Oic Decreases Blood Pressure In Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Acetoxy-8(17),13E-labdadien-15-oic acid and Calcium Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene isolated from the rhizomes of Cibotium barometz, has demonstrated significant vasorelaxant and hypotensive properties.[1][2] Its mechanism of action is multifactorial, involving the modulation of several key signaling pathways that regulate vascular tone. A primary component of its activity is the alteration of calcium mobilization in vascular smooth muscle cells (VSMC).[1] These application notes provide a summary of the compound's effects on calcium channels and related pathways, along with detailed protocols for researchers investigating its pharmacological properties. While direct quantitative data for this compound's interaction with specific calcium channels is still emerging, data from closely related labdane (B1241275) diterpenes provide valuable insights into the potential mechanisms.
Data Presentation
The following tables summarize the quantitative data available for this compound and a closely related labdane diterpene, 8(17),12E,14-labdatrien-18-oic acid (Labdane-302), to facilitate comparison.
Table 1: Vasorelaxant and Hypotensive Effects of this compound
| Parameter | Experimental Model | Concentration/Dose | Observed Effect | Reference |
| Vasorelaxation | Phenylephrine (B352888) or KCl pre-contracted rat aortas | 0.1–300 µmol/l | Concentration-dependent relaxation in both endothelium-intact and -denuded aortas. | [1] |
| Inhibition of Ca2+-induced contraction | Ca2+-free solution with KCl or phenylephrine in rat aortas | Not specified | Significantly reduced CaCl2-induced contraction. | [1] |
| Intracellular Ca2+ ([Ca2+]c) | Vascular Smooth Muscle Cells (VSMC) | Not specified | Decreased [Ca2+]c. | [1] |
| Hypotension | Conscious rats | 0.3–3 mg/kg (intravenous) | Induced hypotension, which was partially reduced by L-NAME. | [1] |
| Hypotension | Conscious hypertensive rats (2K-1C model) | 0.3-3 mg/kg (intravenous) | Induced hypotension. | [3] |
Table 2: Calcium Channel Modulation by the Related Labdane Diterpene (Labdane-302)
| Parameter | Experimental Model | Concentration | Observed Effect | Reference |
| IC50 for Vasorelaxation | Phenylephrine-induced contractions in isolated mesenteric artery rings | 5.4 +/- 1.4 µM | Concentration-dependent relaxation. | [4] |
| L-type Ca2+ Current Inhibition | GH3 cells | 100 µM | Inhibited whole-cell L-type Ca2+ currents by approximately 50%. | [4] |
Signaling Pathways and Mechanism of Action
This compound exerts its vasorelaxant effects through a complex interplay of signaling pathways. The primary mechanism involves a reduction in intracellular calcium concentrations in vascular smooth muscle cells, which is achieved through both endothelium-dependent and -independent mechanisms.
Endothelium-Dependent Pathway:
The compound stimulates the production of nitric oxide (NO) in endothelial cells.[1] NO then diffuses into the adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[1] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular Ca2+ and smooth muscle relaxation.
Caption: Endothelium-dependent vasorelaxation pathway.
Endothelium-Independent Pathway:
In an endothelium-independent manner, this compound directly affects vascular smooth muscle cells. It inhibits calcium influx through L-type calcium channels and also promotes the opening of potassium channels.[1][5] The efflux of potassium ions leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, further reducing calcium influx.
Caption: Endothelium-independent vasorelaxation pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on vascular function and calcium channels.
Protocol 1: Evaluation of Vasorelaxant Activity in Isolated Aortic Rings
Objective: To determine the vasorelaxant effect of this compound on pre-contracted arterial rings.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, and 11 glucose)
-
Phenylephrine (PE) or Potassium Chloride (KCl)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize male Wistar rats and excise the thoracic aorta.
-
Clean the aorta of adherent connective and adipose tissues and cut it into rings of 3-4 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 and 5% CO2 gas mixture.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.
-
After equilibration, induce a sustained contraction with either phenylephrine (e.g., 1 µM) or high KCl (e.g., 80 mM).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (e.g., 0.1 µM to 300 µM) to the organ bath.
-
Record the changes in isometric tension.
-
Express the relaxation responses as a percentage of the initial contraction induced by PE or KCl.
Caption: Workflow for vasorelaxant activity assay.
Protocol 2: Measurement of Intracellular Calcium in Vascular Smooth Muscle Cells (VSMC)
Objective: To measure the effect of this compound on intracellular calcium concentration in VSMC.
Materials:
-
Primary cultured vascular smooth muscle cells
-
Fluo-4 AM (or other suitable calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Confocal microscope or fluorescence plate reader
-
This compound
Procedure:
-
Culture VSMCs on glass coverslips or in a multi-well plate suitable for fluorescence imaging.
-
Load the cells with a calcium-sensitive dye, such as Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the coverslip on the stage of a confocal microscope or place the plate in a fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a vasoconstrictor (e.g., phenylephrine or angiotensin II) to induce an increase in intracellular calcium.
-
Once a stable elevated calcium level is observed, add this compound to the cells.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data by normalizing the fluorescence to the baseline reading (F/F0).
Caption: Workflow for intracellular calcium measurement.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Channel Current Measurement
Objective: To directly measure the inhibitory effect of this compound on L-type calcium channel currents.
Materials:
-
Cell line expressing L-type calcium channels (e.g., GH3 or HEK-293 cells transfected with Cav1.2)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular solution (in mM, e.g., 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 GTP, 10 HEPES, adjusted to pH 7.2 with CsOH)
-
Extracellular solution (in mM, e.g., 130 NaCl, 5 CsCl, 10 BaCl2 or CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with CsOH)
-
This compound
Procedure:
-
Culture cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Establish a stable baseline current recording.
-
Perfuse the cell with the extracellular solution containing this compound at the desired concentration.
-
Record the calcium currents in the presence of the compound.
-
Wash out the compound with the control extracellular solution to observe any reversal of the effect.
-
Analyze the data by measuring the peak current amplitude before, during, and after compound application.
Caption: Workflow for patch-clamp electrophysiology.
Conclusion
This compound is a promising natural compound with significant potential for the development of novel cardiovascular drugs. Its multifaceted mechanism of action, centered on the reduction of intracellular calcium in vascular smooth muscle cells, makes it an interesting candidate for further investigation. The protocols and data presented here provide a framework for researchers to explore the detailed pharmacology of this and related labdane diterpenes. Further studies are warranted to elucidate the specific calcium channel subtypes targeted by this compound and to fully characterize its therapeutic potential.
References
- 1. This compound | CAS:63399-37-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | Terpenoids | 63399-37-1 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Calcium channel blockade as a target for the cardiovascular effects induced by the 8 (17), 12E, 14-labdatrien-18-oic acid (labdane-302) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Labdane Ent-3-Acetoxy-Labda-8(17), 13-Dien-15-Oic Decreases Blood Pressure In Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Screening Vasorelaxant Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vasodilation, the widening of blood vessels, is a critical physiological process regulated by the relaxation of vascular smooth muscle cells (VSMCs).[1] This process is essential for controlling blood flow and maintaining blood pressure. Compounds that promote vasorelaxation are of significant therapeutic interest for treating cardiovascular diseases like hypertension.[2] Cell-based assays provide a physiologically relevant and scalable platform for the discovery and characterization of novel vasorelaxant agents.[3] They allow for the investigation of compound effects on specific cellular pathways and are amenable to high-throughput screening (HTS) formats.[4][5]
This document provides detailed application notes and protocols for two primary types of cell-based assays used in vasorelaxant screening:
-
Endothelial Cell-Based Assays focusing on the production of nitric oxide (NO), a key signaling molecule in vasodilation.[6]
-
Vascular Smooth Muscle Cell-Based Assays focusing on the measurement of intracellular calcium ([Ca²⁺]i), the primary determinant of cell contraction.[7]
Application Note 1: Endothelial Cell-Based Assays for Nitric Oxide (NO) Production
Principle
Vascular endothelial cells are the primary source of nitric oxide (NO), a potent vasodilator.[6][8] Many vasorelaxant compounds act by stimulating endothelial NO synthase (eNOS) to produce NO.[1][9] The produced NO then diffuses to adjacent VSMCs to induce relaxation.[1] Assays using cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are designed to quantify NO production in response to test compounds.[9] An increase in NO is a strong indicator of a compound's potential endothelium-dependent vasorelaxant activity.
Signaling Pathway: Endothelium-Dependent Vasorelaxation
The following diagram illustrates the primary signaling cascade leading to NO production in endothelial cells and subsequent relaxation of vascular smooth muscle. Agonists like acetylcholine (B1216132) or bradykinin, or mechanical shear stress, trigger an increase in intracellular Ca²⁺ in endothelial cells, which activates eNOS.[1][10]
Caption: Signaling cascade from endothelial cell stimulation to smooth muscle relaxation.
Key Methodologies for NO Detection
Several methods are available for quantifying NO produced by cultured cells. The choice of method depends on the required sensitivity, specificity, and experimental setup.[11]
| Method | Principle | Advantages | Disadvantages | Citations |
| Griess Assay | Colorimetric detection of nitrite (B80452) (NO₂⁻), a stable oxidation product of NO. | Simple, inexpensive, suitable for plate readers. | Indirect measurement, lacks specificity, less suitable for kinetic studies. | [9][11][12] |
| Fluorescent Probes (e.g., DAF family) | Cell-permeable dyes that become highly fluorescent upon reacting with NO. | High sensitivity, allows for real-time imaging and flow cytometry. | Can be prone to photo-bleaching and artifacts from other reactive species. | [13][14] |
| Chemiluminescence | Reaction of NO with ozone produces light, which is detected by a photomultiplier tube. | Highly sensitive and specific for NO. | Requires specialized equipment; measures accumulated NO in samples. | [6][8][15] |
| Electrochemical Sensors | NO-specific electrodes that generate a current proportional to the NO concentration. | Allows for real-time, direct measurement of NO release. | Can have limited sensitivity for basal NO levels; probe placement is critical. | [6][11] |
Experimental Workflow: Fluorescent NO Assay
The following diagram outlines the typical workflow for screening compounds using a cell-based fluorescent assay for nitric oxide.
Caption: Step-by-step workflow for a typical NO production screening assay.
Protocol: Intracellular NO Detection using DAF-FM Diacetate
This protocol is adapted for a 96-well plate format suitable for screening.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Black, clear-bottom 96-well microplates
-
DAF-FM Diacetate (NO fluorescent probe)
-
L-Arginine (eNOS substrate)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Test compounds and controls (e.g., Acetylcholine as a positive control)
-
Fluorescence microplate reader (Excitation/Emission ~495/515 nm)
Procedure:
-
Cell Seeding: Seed HUVECs into a black, clear-bottom 96-well plate at a density that will achieve 90-95% confluence within 24-48 hours.
-
Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Reagent Preparation: Prepare a working solution of DAF-FM Diacetate (e.g., 5 µM) and L-Arginine (e.g., 1 mM) in HBSS. Prepare serial dilutions of test compounds and controls.
-
Assay Initiation: a. Gently wash the confluent cell monolayers twice with pre-warmed HBSS. b. Add 100 µL of the HBSS/L-Arginine solution to each well. c. Add test compounds and controls to the respective wells and incubate for the desired time (e.g., 30 minutes).
-
Dye Loading: Add 100 µL of the DAF-FM Diacetate working solution to each well (final concentration 2.5 µM) and incubate for 60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with filters appropriate for fluorescein (B123965) (Ex/Em = 495/515 nm).
Example Data Presentation
Results can be expressed as a percentage of the response to a known agonist or as fold-change over a vehicle control.
| Compound | Concentration (µM) | Mean Fluorescence Units (RFU) | NO Production (% of Positive Control) |
| Vehicle (0.1% DMSO) | - | 150 ± 12 | 0% |
| Acetylcholine (Positive Control) | 10 | 1250 ± 85 | 100% |
| Compound X | 1 | 480 ± 30 | 30.0% |
| Compound X | 10 | 975 ± 65 | 75.0% |
| Compound Y | 10 | 165 ± 15 | 1.4% |
Application Note 2: Vascular Smooth Muscle Cell (VSMC) Assays for Intracellular Calcium ([Ca²⁺]i)
Principle
The contraction of vascular smooth muscle is directly dependent on the concentration of intracellular free calcium ([Ca²⁺]i).[7] An increase in [Ca²⁺]i triggers the calmodulin-myosin light chain kinase pathway, leading to contraction.[7] Conversely, vasorelaxant compounds decrease [Ca²⁺]i, leading to relaxation.[1] These assays directly measure changes in [Ca²⁺]i in VSMCs in response to test compounds, often after inducing contraction with an agonist like phenylephrine (B352888) or angiotensin II. A reduction in the agonist-induced [Ca²⁺]i signal indicates vasorelaxant activity.
Signaling Pathway: VSMC Relaxation
This diagram details the downstream effects of NO in the vascular smooth muscle cell, leading to a decrease in intracellular calcium.
Caption: Key molecular events in the vascular smooth muscle cell leading to relaxation.
Key Methodologies for [Ca²⁺]i Measurement
Fluorescent indicators are the primary tools for measuring intracellular calcium dynamics.[16]
| Indicator | Principle | Advantages | Disadvantages | Citations |
| Fura-2 | Ratiometric dye; excitation spectrum shifts upon Ca²⁺ binding (340 nm bound, 380 nm unbound). | Ratiometric measurement minimizes effects of uneven dye loading, photobleaching, and cell number. Allows for quantitative [Ca²⁺]i calculation. | Requires a system capable of rapid excitation wavelength switching. | [17] |
| Indo-1 | Ratiometric dye; emission spectrum shifts upon Ca²⁺ binding. | Ratiometric; well-suited for flow cytometry. | Requires a system capable of simultaneous dual-emission detection. | [16] |
| Fluo-4, Fluo-8 | Single-wavelength dyes; fluorescence intensity increases significantly upon Ca²⁺ binding. | High fluorescence signal, high signal-to-noise ratio, simpler optics (no wavelength switching needed), ideal for HTS and confocal microscopy. | Non-ratiometric, so measurements can be affected by dye loading and other artifacts. | [18][19] |
Experimental Workflow: Ratiometric Calcium Assay
The following diagram shows the workflow for screening compounds by measuring their effect on agonist-induced calcium flux in VSMCs.
Caption: Step-by-step workflow for a typical ratiometric calcium screening assay.
Protocol: [Ca²⁺]i Measurement using Fura-2 AM
This protocol is designed for kinetic measurements on a fluorescence plate reader equipped with liquid handling.
Materials:
-
Rat Aortic Smooth Muscle Cells (RASMCs) or similar cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well microplates
-
Fura-2 AM
-
Pluronic F-127
-
Physiological salt solution (PSS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 1.5 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4.[18]
-
Test compounds
-
Agonist (e.g., Phenylephrine or Angiotensin II)
-
Fluorescence microplate reader with dual excitation (340/380 nm) and injectors.
Procedure:
-
Cell Seeding: Seed VSMCs into a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution (e.g., 3 µM Fura-2 AM with 0.02% Pluronic F-127 in PSS).[17] b. Wash cells once with PSS. c. Add 100 µL of loading solution to each well and incubate for 40-60 minutes at 37°C, protected from light.[17]
-
Washing: Wash cells twice with PSS to remove extracellular dye. Add 100 µL of PSS to each well and incubate for another 30 minutes to allow for complete de-esterification of the dye.
-
Assay Measurement: a. Place the plate in the reader and allow it to equilibrate to 37°C. b. Add test compounds to the wells and incubate for 10-20 minutes. c. Begin kinetic reading, measuring the ratio of fluorescence emission (~510 nm) from excitation at 340 nm and 380 nm. d. After establishing a stable baseline, use the instrument's injector to add a pre-determined concentration of agonist (e.g., Phenylephrine) to induce a calcium response. e. Continue recording the kinetic response for several minutes until the signal returns towards baseline.
-
Data Analysis: The primary readout is the 340/380 nm fluorescence ratio. The effect of a test compound is determined by its ability to reduce the peak height of the agonist-induced calcium transient.
Example Data Presentation
Data can be presented as the peak calcium concentration or as a percentage inhibition of the agonist response.
| Compound | Concentration (µM) | Peak F340/F380 Ratio | Inhibition of Agonist Response (%) |
| Vehicle (0.1% DMSO) | - | 2.85 ± 0.15 | 0% |
| Verapamil (Positive Control) | 10 | 1.20 ± 0.08 | 89.2% |
| Compound X | 1 | 2.55 ± 0.11 | 16.2% |
| Compound X | 10 | 1.81 ± 0.09 | 56.2% |
| Compound Y | 10 | 2.80 ± 0.18 | 2.7% |
High-Throughput Screening (HTS) Considerations
Both NO and [Ca²⁺]i assays can be adapted for HTS to screen large compound libraries.[4][20]
-
Assay Format: Miniaturization to 384- or 1536-well plate formats is common to reduce reagent costs and increase throughput.[20]
-
Instrumentation: Automated liquid handlers, plate stackers, and integrated plate readers (e.g., FLIPR® Penta for kinetic calcium assays) are essential.[20]
-
Choice of Assay: For HTS, simpler, more robust assays are preferred. Single-wavelength fluorescent indicators (e.g., Fluo-8 for calcium) are often chosen over ratiometric dyes due to simpler optics and faster read times.[16]
-
Data Analysis: Robust statistical methods, such as calculating the Z'-factor, are used to assess the quality and reliability of the HTS assay.[4] A Z'-factor ≥ 0.5 is considered excellent for screening.[4]
References
- 1. Physiology, Vasodilation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vasodilation Elicited by Isoxsuprine, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H2S/KATP Pathways and Blockade of α1-Adrenoceptors and Calcium Channels | MDPI [mdpi.com]
- 3. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening for modulators of cellular contractile force - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Spreading the signal for vasodilatation: implications for skeletal muscle blood flow control and the effects of ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Video: En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries [jove.com]
- 14. Intracellular Nitric Oxide Assay [cellbiolabs.com]
- 15. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Measurement of Calcium Fluctuations Within the Sarcoplasmic Reticulum of Cultured Smooth Muscle Cells Using FRET-based Confocal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Intracellular Calcium [bio-protocol.org]
- 20. nuvisan.com [nuvisan.com]
Application Notes and Protocols: Antimicrobial Activity of 3-Acetoxy-8(17),13E-labdadien-15-oic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific data on the antimicrobial activity of 3-Acetoxy-8(17),13E-labdadien-15-oic acid. The following application notes and protocols provide standardized methodologies for evaluating the antimicrobial properties of this compound.
Introduction
This compound is a labdane-type diterpenoid.[1][2] While research has primarily focused on its cardiovascular effects, other labdane (B1241275) diterpenoids have demonstrated a range of biological activities, including antimicrobial properties.[3][4][5][6] The protocols outlined below provide a framework for the systematic investigation of the potential antibacterial and antifungal activities of this compound.
Quantitative Data Summary (Template)
Should experimental data be generated, it is recommended to present it in a clear and structured format for easy comparison. The table below serves as a template for summarizing key antimicrobial activity parameters.
| Microorganism | Strain ID | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) | Zone of Inhibition (mm) | Positive Control (MIC/Zone) |
| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | Vancomycin | |||
| Escherichia coli | ATCC 25922 | Broth Microdilution | Gentamicin | |||
| Pseudomonas aeruginosa | ATCC 27853 | Broth Microdilution | Ciprofloxacin | |||
| Candida albicans | ATCC 90028 | Broth Microdilution | Fluconazole | |||
| Aspergillus niger | ATCC 16404 | Broth Microdilution | Amphotericin B | |||
| Staphylococcus aureus | ATCC 25923 | Agar (B569324) Disk Diffusion | N/A | N/A | Vancomycin | |
| Escherichia coli | ATCC 25922 | Agar Disk Diffusion | N/A | N/A | Gentamicin |
Experimental Protocols
Preparation of Stock Solution
A stock solution of this compound should be prepared for use in antimicrobial assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Accurately weigh a desired amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (bacterial or fungal suspension)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Compound stock solution
-
Positive control antibiotic/antifungal
-
Negative control (broth and DMSO)
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a twofold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and DMSO, ensuring the final DMSO concentration is non-inhibitory). Also include a sterility control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of the compound that kills the microorganism.
Protocol:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.
Agar Disk Diffusion Assay
This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Test microorganism
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Compound stock solution
-
Positive and negative control disks
-
Sterile swabs
Protocol:
-
Prepare a standardized microbial inoculum (0.5 McFarland standard).
-
Uniformly streak the inoculum onto the surface of an MHA plate using a sterile swab.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution.
-
Place the impregnated disks, along with positive and negative control disks, onto the surface of the agar.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
Visualizations
Caption: Workflow for MIC Determination.
Caption: Workflow for MBC/MFC Determination.
Caption: Agar Disk Diffusion Workflow.
References
- 1. This compound | Terpenoids | 63399-37-1 | Invivochem [invivochem.com]
- 2. This compound | C22H34O4 | CID 13858192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New semisynthetic antimicrobial labdane-type diterpenoids derived from the resin "ladano" of Cistus creticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solubility of 3-Acetoxy-8(17),13E-labdadien-15-oic acid in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of 3-Acetoxy-8(17),13E-labdadien-15-oic acid in physiological buffers. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound is a labdane-type diterpenoid.[1][2] Structurally, it is a carboxylic acid with a predicted pKa of approximately 5.16.[3][4] This pKa value is critical for understanding its solubility. In its protonated (acidic) form, the compound is lipophilic and is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[3][4] However, it is expected to have low solubility in neutral or acidic aqueous solutions.[5]
Q2: Why is my compound not dissolving in Phosphate-Buffered Saline (PBS) at pH 7.4?
A2: While the compound is a carboxylic acid and should be more soluble at a pH above its pKa, several factors can still hinder dissolution. These include the compound's hydrophobic diterpenoid core, potential impurities, or the formation of insoluble aggregates. If you are starting from a solid powder, direct dissolution in aqueous buffers can be very slow. A common and more effective method is to first create a concentrated stock solution in an organic solvent like DMSO and then dilute this into your physiological buffer.[6]
Q3: What is the expected solubility of this compound in physiological buffers?
A3: Currently, there is no publicly available quantitative data on the solubility of this compound in specific physiological buffers. However, based on its chemical structure as a diterpenoid carboxylic acid, it is anticipated to have low aqueous solubility.[5][7] The solubility will be highly dependent on the pH of the buffer. At physiological pH (around 7.4), which is more than two pH units above its predicted pKa of 5.16, the carboxylic acid group will be deprotonated, leading to a significant increase in aqueous solubility compared to its solubility in pure water. For drug discovery purposes, a general goal for compound solubility is greater than 60 µg/mL.[8] To obtain precise values for your specific experimental conditions, it is recommended to perform a solubility assay as detailed in the experimental protocols section.
Q4: Can I use co-solvents to improve the solubility in my cell culture medium?
A4: Yes, using a co-solvent is a common strategy. Typically, a stock solution is prepared in DMSO and then diluted into the cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough (usually less than 0.5% for DMSO) to not cause cellular toxicity.[9] Always include a vehicle control (medium with the same concentration of the co-solvent) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution when diluting DMSO stock into aqueous buffer. | The concentration of the compound in the final solution exceeds its solubility limit. The rapid change in solvent polarity causes the compound to crash out. | - Decrease the final concentration: Your target concentration may be too high. - Use a stepwise dilution: Add the buffer to the DMSO stock slowly while vortexing.[9] - Increase the pH of the buffer: Ensure your buffer pH is well above the pKa of 5.16 (e.g., pH 7.4 or higher).[1] - Consider using a surfactant: A small amount of a biocompatible surfactant like Tween 80 can help maintain solubility.[9] |
| A thin film or solid particles are observed on the surface of the buffer after attempting to dissolve the solid compound directly. | The hydrophobic nature of the compound prevents it from being wetted by the aqueous buffer, leading to poor dissolution. | - Prepare a stock solution in an organic solvent: Dissolve the compound in DMSO first to create a concentrated stock solution (e.g., 10-50 mM). Then, dilute this stock into your physiological buffer.[6] - Use sonication: Brief sonication can help to break up aggregates and facilitate the dissolution of the solid in the initial solvent.[6] |
| Inconsistent results in biological assays. | This could be due to poor solubility, leading to variations in the actual concentration of the dissolved compound in your assays. | - Filter your final solutions: Before use in assays, filter the final diluted solution through a 0.22 µm filter to remove any undissolved precipitate. - Determine the kinetic solubility: Perform a kinetic solubility assay under your experimental conditions to understand the solubility limit and ensure you are working with a fully dissolved compound.[8] |
| The pH of the buffer changes after adding the compound. | If you are adding a significant amount of the acidic compound to an unbuffered or weakly buffered solution, it can lower the pH. | - Use a buffer with sufficient capacity: Ensure your physiological buffer has enough buffering capacity to maintain the pH after the addition of the compound. - Re-adjust the pH: After dissolving the compound, check the pH of the final solution and adjust if necessary. |
Data Presentation
As no specific quantitative solubility data for this compound in physiological buffers is publicly available, the following table is a template for researchers to populate with their experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method Used |
| PBS | 7.4 | 25 | e.g., 55.3 | e.g., 152.5 | Kinetic Solubility Assay |
| PBS | 7.4 | 37 | e.g., 62.1 | e.g., 171.3 | Kinetic Solubility Assay |
| HBSS | 7.2 | 37 | Enter Value | Enter Value | Thermodynamic Solubility Assay |
| RPMI-1640 + 10% FBS | 7.4 | 37 | Enter Value | Enter Value | Kinetic Solubility Assay |
Note: The molecular weight of this compound is 362.50 g/mol .[5]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Allow the compound to equilibrate to room temperature: Before opening, let the vial containing the solid compound sit at room temperature for 15-20 minutes to prevent moisture condensation.
-
Weigh the compound: Accurately weigh a specific amount of the solid compound (e.g., 3.63 mg) using an analytical balance.
-
Dissolve in DMSO: Add the appropriate volume of high-purity DMSO to achieve the desired concentration. For 3.63 mg of the compound (MW = 362.50 g/mol ), adding 1 mL of DMSO will result in a 10 mM stock solution.
-
Ensure complete dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for a few minutes to ensure all the solid has dissolved.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery to quickly assess solubility.[8]
-
Prepare a serial dilution of the DMSO stock: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock solution with DMSO.
-
Transfer to an analysis plate: Transfer a small, equal volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate (e.g., a clear, flat-bottom plate for UV analysis).
-
Add physiological buffer: Add the physiological buffer of interest (e.g., 198 µL of PBS, pH 7.4) to each well. This will result in a 1:100 dilution of the DMSO stock.
-
Incubate: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[7]
-
Measure solubility:
-
Nephelometry (Light Scattering): Measure the light scattering in each well. The concentration at which a significant increase in scattering is observed indicates the solubility limit.[5]
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate or use a filter plate to separate the undissolved compound.[5] Transfer the supernatant to a UV-transparent plate and measure the absorbance at the compound's λmax. Calculate the concentration using a standard curve prepared by diluting the DMSO stock in a solvent where the compound is freely soluble (e.g., 50:50 acetonitrile:water).
-
Protocol 3: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the "gold standard".[4][10]
-
Add excess solid to buffer: Add an excess amount of the solid compound to a vial containing a known volume of the physiological buffer (e.g., 1-2 mL). The excess solid should be clearly visible.
-
Equilibrate: Tightly cap the vial and shake it in a temperature-controlled incubator (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
Separate the solid: After incubation, allow the undissolved solid to settle. Carefully collect the supernatant.
-
Filter the supernatant: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve to accurately determine the concentration.
Visualizations
Caption: Experimental workflows for solubility determination.
Caption: Troubleshooting logic for dissolution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. evotec.com [evotec.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. selleckchem.com [selleckchem.com]
- 7. enamine.net [enamine.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
Technical Support Center: 3-Acetoxy-8(17),13E-labdadien-15-oic acid in DMSO Solutions
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 3-Acetoxy-8(17),13E-labdadien-15-oic acid for in vitro assays?
A1: this compound is soluble in DMSO, as well as other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[1] For most in vitro biological assays, DMSO is a common and effective solvent due to its ability to dissolve a wide range of both polar and nonpolar compounds and its miscibility with aqueous cell culture media.[2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to use high-purity, anhydrous DMSO to minimize potential degradation.[3] The compound, which is typically a solid at room temperature, should be dissolved in DMSO to the desired concentration.[4] Gentle warming and vortexing can aid in complete dissolution, especially if the desired concentration is high.[3]
Q3: What are the optimal storage conditions for a DMSO stock solution of this compound?
A3: For long-term storage, it is best to store the DMSO stock solution at low temperatures. Storage at -20°C is suitable for up to a month, while storage at -80°C is recommended for up to six months.[4] To avoid degradation from repeated freeze-thaw cycles, it is highly advisable to aliquot the stock solution into single-use vials.[3][5]
Q4: My DMSO stock solution has changed color. Is it still usable?
A4: A change in color in your DMSO stock solution could be an indication of compound degradation or a reaction with the solvent.[3] It is not recommended to use a solution that has changed color, as the identity and effective concentration of the active compound are uncertain.[3]
Q5: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A5: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds.[6] To mitigate this, ensure rapid and thorough mixing during dilution.[3] A serial dilution approach, where the DMSO stock is first diluted in a smaller volume of the aqueous medium before being added to the final volume, can also be effective.[3] Additionally, ensure that the final concentration of DMSO in your assay is as low as possible (typically <1%) to avoid solvent-induced precipitation and potential effects on enzyme activity or cell viability.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in DMSO.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Compound Degradation: The acetoxy group of the compound may be susceptible to hydrolysis, especially in the presence of water. The dien system could also be prone to oxidation. | - Prepare a fresh stock solution using anhydrous DMSO.[3]- Aliquot the stock solution to minimize freeze-thaw cycles.[5]- Store aliquots at -80°C for long-term storage.[4]- Protect the solution from light.[5] |
| Inaccurate Concentration: The initial stock solution may not have been prepared accurately. | - Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming.[3]- Use a calibrated balance for weighing the compound. | |
| Cloudiness or visible precipitate in the DMSO stock solution | Exceeding Solubility Limit: The desired concentration may be higher than the compound's solubility in DMSO. | - Try preparing a more dilute stock solution.[3]- Gently warm the solution while vortexing to aid dissolution.[5] |
| Water Contamination in DMSO: DMSO is hygroscopic and readily absorbs moisture, which can reduce the solubility of hydrophobic compounds.[3][5] | - Use a fresh, sealed bottle of anhydrous DMSO.[3]- Minimize the time the DMSO container is open to the atmosphere. | |
| Variability between experimental replicates | Inhomogeneous Stock Solution: The compound may not be evenly distributed in the stock solution. | - Vortex the stock solution thoroughly before each use.[3] |
| Precipitation in Assay Medium: The compound is precipitating upon dilution into the aqueous assay buffer. | - Ensure rapid and thorough mixing when diluting the DMSO stock.[3]- Visually inspect the final working solution for any signs of precipitation.[3]- Consider using a serial dilution method.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 362.50 g/mol )[4]
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh out 3.63 mg of this compound.
-
Transfer the weighed compound to a clean vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to room temperature if stored cold) may be applied if needed.
-
Aliquot the 10 mM stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
-
Protocol 2: General Compound Stability Assessment in DMSO
This protocol provides a framework for assessing the stability of this compound in a DMSO solution over time.
-
Objective: To determine the degradation of the compound under different storage conditions.
-
Methodology:
-
Prepare a stock solution of the compound in anhydrous DMSO as described in Protocol 1.
-
Divide the stock solution into several aliquots for analysis at different time points and under different conditions (e.g., room temperature, 4°C, -20°C, exposure to light).
-
At each designated time point (e.g., 0, 1, 2, 4, 8, and 12 weeks), take one aliquot from each storage condition.
-
Analyze the purity and concentration of the compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (LC-UV-MS).[7][8]
-
Compare the results to the initial analysis at time point 0 to determine the percentage of degradation.
-
Visualizations
Caption: Workflow for assessing the stability of a compound in DMSO solution.
References
- 1. This compound | CAS:63399-37-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Terpenoids | 63399-37-1 | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Labdane Diterpene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of labdane (B1241275) diterpene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating labdane diterpene isomers by HPLC?
A1: Labdane diterpene isomers often possess very similar chemical structures and polarities, making their separation challenging. Key difficulties include co-elution, poor resolution, and peak tailing. The choice of stationary phase, mobile phase composition, and temperature are critical factors in achieving successful separation. For instance, while a standard C18 column is often a good starting point, more specialized phases may be necessary to resolve structurally similar isomers.
Q2: Which type of HPLC column is most effective for separating labdane diterpene isomers?
A2: Reversed-phase columns, particularly C18 (octadecylsilane) columns, are the most commonly used for the separation of labdane diterpenes due to their hydrophobicity. However, for particularly challenging isomer separations, other stationary phases can offer alternative selectivity. Phenyl-Hexyl columns, for example, can provide different selectivity through π-π interactions with aromatic rings, which may be present in some labdane structures. For chiral isomers (enantiomers), a chiral stationary phase (CSP) is essential.
Q3: What are typical mobile phase compositions for the HPLC separation of labdane diterpene isomers?
A3: The mobile phase for reversed-phase separation of labdane diterpenes typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution, especially for acidic labdane diterpenes. The optimal ratio of organic modifier to water will depend on the specific isomers being separated and may require gradient elution for complex mixtures.
Q4: How can I improve the resolution between closely eluting labdane diterpene isomers?
A4: To improve resolution, consider the following strategies:
-
Optimize the mobile phase: Adjust the ratio of the organic solvent to water. A lower percentage of the organic solvent will generally increase retention times and may improve separation. Switching from acetonitrile to methanol, or vice versa, can also alter selectivity.
-
Employ gradient elution: A shallow gradient, where the concentration of the organic solvent is increased slowly over time, can effectively separate closely eluting peaks.
-
Adjust the column temperature: Lowering the temperature can sometimes enhance resolution, although it may also increase analysis time and backpressure.
-
Modify the flow rate: A lower flow rate can lead to better resolution but will also increase the run time.
-
Change the stationary phase: If optimizing the mobile phase and other parameters is insufficient, switching to a column with a different selectivity (e.g., a phenyl-based column) may be necessary.
Q5: What are the common causes of peak tailing when analyzing labdane diterpenes, and how can it be resolved?
A5: Peak tailing for labdane diterpenes, which can be acidic or basic in nature, is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, consider adding a small amount of a competing acid (like formic acid) or base to the mobile phase to saturate the active sites on the stationary phase. Using a high-purity, end-capped column can also minimize these secondary interactions. Additionally, ensure that the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of labdane diterpene isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Modify the organic solvent-to-water ratio. A lower organic content increases retention and may improve separation. Experiment with different organic modifiers (acetonitrile vs. methanol) to alter selectivity. |
| Isocratic Elution is Insufficient | Implement a shallow gradient elution program. This can effectively separate isomers with small differences in polarity. |
| Suboptimal Temperature | Adjust the column temperature. Lower temperatures can sometimes improve resolution for isomers. |
| Flow Rate is Too High | Decrease the flow rate. This allows for more interaction between the analytes and the stationary phase, potentially improving separation. |
| Incorrect Column Chemistry | If other optimizations fail, switch to a column with a different stationary phase. A phenyl-based column can offer alternative selectivity for compounds with aromatic moieties. |
Problem 2: Peak Tailing
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Silanols | Add a small percentage of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to protonate silanol groups and reduce unwanted interactions. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent must be used, inject a smaller volume. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. Using a guard column can prolong the life of the analytical column. |
Problem 3: Retention Time Instability
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using a gradient or after changing the mobile phase. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed to prevent changes in composition and the formation of air bubbles. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature throughout the analysis. |
| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Pressure fluctuations can indicate a problem with the pump. |
Experimental Protocols
The following are example HPLC methods that can be used as a starting point for the separation of labdane diterpene isomers. Optimization will likely be required for specific applications.
Method 1: Isocratic Separation of Forskolin (B1673556) and Related Isomers
This method is suitable for the analysis of forskolin and its degradation products, such as isoforskolin.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (65:35, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 40°C[1]
-
Detection: UV at 210 nm[1]
-
Injection Volume: 10 µL[1]
Method 2: Gradient Separation of Labdane Diterpenes
This general-purpose gradient method can be adapted for the separation of more complex mixtures of labdane diterpene isomers.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-10 min: 50% B to 57% B
-
10-15 min: Hold at 57% B
-
15-20 min: Return to 50% B
-
20-30 min: Re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Quantitative Data
The following table summarizes typical retention times for forskolin and its related isomers based on the isocratic method described above. Actual retention times may vary depending on the specific HPLC system and column used.
| Compound | Retention Time (min) |
| Forskolin D | 4.6[1] |
| Isoforskolin | 5.0[1] |
| Forskolin | 7.0[1] |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A strategic workflow for developing an HPLC method for isomer separation.
References
Troubleshooting low yield in natural product extraction of labdanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield and other common issues encountered during the natural product extraction of labdane (B1241275) diterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low labdane diterpene yield?
Low yields in labdane diterpene extraction can typically be attributed to one or more of the following factors:
-
Poor Quality of Source Material: The concentration of labdanes can vary significantly based on the plant's species, age, geographical origin, harvest time, and post-harvest handling and storage conditions.
-
Inefficient Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction) may not be optimal for the specific plant matrix and the target labdane diterpenes.
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is critical. A solvent that is too polar or too non-polar may not efficiently solubilize the labdane diterpenes, which are generally lipophilic.
-
Inadequate Sample Preparation: Insufficient grinding or pulverization of the plant material can limit solvent penetration, leading to incomplete extraction.
-
Compound Degradation: Labdane diterpenes can be sensitive to high temperatures, prolonged extraction times, light, or pH changes, which can cause them to degrade during the extraction process.
Q2: Which solvents are most effective for extracting labdane diterpenes?
Labdane diterpenes are typically non-polar to moderately polar compounds. Therefore, solvents in a similar polarity range are generally most effective. Common choices include:
-
Non-polar: n-hexane, petroleum ether
-
Intermediate polarity: Dichloromethane, chloroform, ethyl acetate (B1210297)
-
Polar: Ethanol (B145695), methanol
Often, a sequential extraction approach using solvents of increasing polarity is employed. For example, an initial extraction with hexane (B92381) can remove highly non-polar compounds, followed by extraction with ethanol or ethyl acetate to isolate the labdane diterpenes. The choice of solvent can significantly impact the final yield and purity of the extract.
Q3: How does temperature affect the extraction yield of labdanes?
Increasing the extraction temperature generally enhances the solubility of the labdanes and the diffusion rate of the solvent into the plant matrix, which can lead to higher extraction yields and shorter extraction times. However, excessive heat can cause the degradation of thermolabile labdane diterpenes. The optimal temperature is a balance between extraction efficiency and compound stability. For methods like Soxhlet extraction, the temperature is dictated by the boiling point of the solvent. For other methods like ultrasound-assisted extraction, temperatures are often kept moderate (e.g., 40-60°C) to prevent degradation.
Q4: What are the advantages of modern extraction techniques like UAE and SFE over traditional methods for labdane extraction?
Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) offer several advantages over traditional methods like maceration or Soxhlet extraction:
-
Increased Efficiency and Yield: Both techniques can significantly reduce extraction time and improve yield due to enhanced mass transfer.
-
Reduced Solvent Consumption: SFE, in particular, uses supercritical CO2, which is a green solvent, reducing the need for large volumes of organic solvents.
-
Lower Operating Temperatures: UAE and SFE can be performed at lower temperatures, which is crucial for preventing the degradation of heat-sensitive labdane diterpenes.
-
Selectivity: The selectivity of SFE can be finely tuned by adjusting pressure and temperature, allowing for the targeted extraction of specific compounds.
Troubleshooting Guide: Low Extraction Yield
This guide provides a systematic approach to diagnosing and resolving the issue of low labdane diterpene yield.
Problem Area 1: Source Material and Preparation
| Question | Possible Cause | Recommended Solution |
| Is the plant material of high quality? | Incorrect plant species or chemotype, improper harvesting time, or poor storage conditions leading to degradation of labdanes. | Verify the botanical identity of the plant material. Harvest at the optimal time for labdane content. Ensure the material is properly dried and stored in a cool, dark, and dry place. |
| Is the plant material properly prepared? | Inadequate grinding or pulverization, resulting in poor solvent penetration. | Grind the dried plant material to a fine, uniform powder (e.g., 20-40 mesh) to increase the surface area available for extraction. |
| Does the material have high water content? | Excess moisture in the plant material can dilute the extraction solvent (especially polar ones) and hinder the extraction of lipophilic labdanes. | Ensure the plant material is thoroughly dried (e.g., oven-dried at 40-50°C or freeze-dried) to a constant weight before extraction. |
Problem Area 2: Extraction Process and Parameters
| Question | Possible Cause | Recommended Solution |
| Is the solvent choice optimal? | The solvent may be too polar or non-polar for the target labdane diterpenes. | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol). Consider sequential extractions with solvents of increasing polarity. For instance, an initial extraction with a non-polar solvent like hexane can be followed by a more polar solvent like ethanol. |
| Is the extraction time sufficient? | Incomplete extraction due to short duration. | Increase the extraction time. For Soxhlet, this may mean running for more cycles (e.g., 6-24 hours). For maceration, extend the soaking period. Monitor the extraction progress by checking the color of the solvent in the Soxhlet apparatus; the process is near completion when the solvent runs clear.[1] |
| Is the temperature appropriate? | Temperature may be too low for efficient extraction or too high, causing degradation. | Optimize the temperature. For heat-reflux or Soxhlet, the temperature is the boiling point of the solvent. For UAE, experiment with temperatures in the range of 40-60°C. For SFE, temperature (e.g., 40-80°C) and pressure (e.g., 10-30 MPa) are key parameters to optimize.[2] |
| Is the solid-to-liquid ratio correct? | Too little solvent may lead to saturation and incomplete extraction. | Increase the solvent volume. A common starting point for a solid-to-liquid ratio is 1:10 to 1:20 (w/v). |
| Are you losing the compound during solvent removal? | The target labdane may be volatile or degrade with excessive heat during solvent evaporation. | Use a rotary evaporator under reduced pressure and at a moderate temperature (e.g., below 40-50°C) to remove the solvent. |
Data on Extraction Parameters
Table 1: Comparison of Solvents for Diterpene Extraction
| Solvent | Polarity | Typical Target Compounds | Relative Yield | Notes |
| n-Hexane | Non-polar | Highly non-polar labdanes, oils, fats | Variable | Good for initial defatting of the plant material. |
| Ethyl Acetate | Intermediate | Moderately polar labdanes | Good to High | Often provides a good balance of yield and selectivity.[3] |
| Ethanol | Polar | More polar labdanes and other phenolics | High | Tends to extract a wider range of compounds, potentially requiring more extensive purification.[4] |
| Methanol | Highly Polar | Polar labdanes, glycosides | High | Similar to ethanol, extracts a broad spectrum of compounds. |
| Supercritical CO₂ | Tunable | Non-polar to moderately polar labdanes | High | Yield and selectivity are highly dependent on pressure and temperature; often enhanced with a co-solvent like ethanol.[5] |
Table 2: Effect of Temperature and Pressure on Supercritical CO₂ Extraction Yield
| Plant Source | Target Compound | Temperature (°C) | Pressure (MPa/bar) | Co-solvent | Yield | Reference |
| Cistus ladaniferus | Labdanum extract | 40 | 28 MPa | None | 6.6% | [5] |
| Coffee Grounds | Diterpenes | 40 | 30 MPa (300 bar) | 10% Ethanol | Maximized Yield | [2] |
| Coffee Grounds | Diterpenes | 80 | 25 MPa (250 bar) | 6% Ethanol | Maximized Diterpene Content | [2] |
| Industrial Hemp | Terpenes | 60 | 13.1 MPa (131.2 bar) | None | Optimal for Monoterpenes | [6] |
| Industrial Hemp | Terpenes | 60 | 31.9 MPa (319.7 bar) | None | Optimal for Sesquiterpenes | [6] |
Experimental Protocols
Protocol 1: Soxhlet Extraction of Labdane Diterpenes
This protocol provides a general procedure for the extraction of labdane diterpenes from dried plant material using a Soxhlet apparatus.[1]
1. Materials and Equipment:
-
Dried and powdered plant material
-
Soxhlet extractor with a round-bottom flask, extraction chamber, and condenser
-
Cellulose (B213188) extraction thimble
-
Heating mantle
-
Extraction solvent (e.g., n-hexane, ethyl acetate, or ethanol)
-
Rotary evaporator
2. Procedure:
-
Sample Preparation: Weigh approximately 20-50 g of finely powdered plant material and place it into a cellulose thimble.
-
Apparatus Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Fill the round-bottom flask to about two-thirds of its volume with the chosen extraction solvent. Assemble the apparatus by connecting the flask to the extractor and the condenser to the top.
-
Extraction: Heat the solvent in the flask using the heating mantle to its boiling point. Allow the extraction to proceed for 6-24 hours. The process is nearing completion when the solvent in the siphon arm becomes colorless.
-
Solvent Removal: After the extraction is complete, allow the apparatus to cool. Remove the solvent from the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude labdane extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Labdane Diterpenes
This protocol outlines a general procedure for UAE, which uses acoustic cavitation to enhance extraction efficiency.[7]
1. Materials and Equipment:
-
Dried and powdered plant material
-
Ultrasonic bath or probe system
-
Extraction vessel (e.g., Erlenmeyer flask)
-
Extraction solvent
-
Filtration system (e.g., vacuum filtration)
-
Rotary evaporator
2. Procedure:
-
Sample Preparation: Weigh 10 g of the powdered plant material and place it in the extraction vessel.
-
Solvent Addition: Add the extraction solvent at a solid-to-liquid ratio of 1:15 (w/v).
-
Ultrasonication: Place the vessel in the ultrasonic bath or insert the ultrasonic probe. Set the desired temperature (e.g., 45°C) and sonicate for a specified time (e.g., 30-60 minutes) at a set frequency (e.g., 20-40 kHz).
-
Filtration: Separate the extract from the plant residue by filtration.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Protocol 3: Supercritical Fluid Extraction (SFE) of Labdane Diterpenes
This protocol provides a general outline for SFE using supercritical CO₂. Optimal parameters will vary depending on the specific equipment and plant material.
1. Materials and Equipment:
-
Supercritical fluid extractor
-
High-pressure CO₂ source
-
Co-solvent pump (if applicable)
-
Dried and ground plant material
2. Procedure:
-
Sample Loading: Pack the ground plant material into the extraction vessel.
-
Parameter Setting: Set the extraction temperature (e.g., 40-60°C) and pressure (e.g., 20-30 MPa). If using a co-solvent like ethanol, set the flow rate (e.g., 5-10%).
-
Extraction: Pump supercritical CO₂ through the extraction vessel at a constant flow rate for a set duration (e.g., 1-3 hours).
-
Collection: The extract is separated from the CO₂ in a collection vessel by depressurization, where the CO₂ returns to a gaseous state, leaving behind the solvent-free extract.
Visualizations
Caption: Troubleshooting workflow for low labdane yield.
Caption: General workflow for labdane extraction and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. Experimental Comparison between Ethanol and Hexane as Solvents for Oil Extraction from Peanut Press Cake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor peak shape in HPLC analysis of diterpenoids
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of diterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to poor peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in HPLC?
Poor peak shape, such as tailing, fronting, splitting, or broadening, can be caused by a wide range of factors. These include issues with the mobile phase, column degradation or contamination, improper sample preparation, or problems with the HPLC system itself.[1][2][3] For diterpenoid analysis, secondary interactions between the analytes and the stationary phase are a frequent cause of peak tailing.[4]
Q2: Why are my diterpenoid peaks tailing?
Peak tailing, where a peak has a broad, drawn-out tail, is often due to secondary interactions between the analyte and the stationary phase.[2] For basic compounds, this can be caused by interactions with exposed silanol (B1196071) groups on the silica-based column packing.[4] Other causes include column overload, a blocked column frit, or using a sample solvent that is stronger than the mobile phase.[2][5][6]
Q3: What causes peak fronting?
Peak fronting, where the peak has a sharp front but a broad leading shoulder, can be caused by column overload, where too much sample is injected.[6][7] It can also result from poor sample solubility in the mobile phase or issues with the column itself, such as collapse or a void at the inlet.[6]
Q4: My peaks are split. What should I do?
Split peaks can indicate a couple of issues. A common cause is a partially blocked inlet frit on the column, which distorts the sample stream.[5] It can also be caused by injecting the sample in a solvent that is not compatible with the mobile phase, leading to poor focusing of the analyte band on the column. If a guard column is used, contamination there can also lead to split peaks.
Q5: What are "ghost peaks" and how can I eliminate them?
Ghost peaks are unexpected peaks that appear in your chromatogram and do not correspond to any components in your sample.[2] They are typically caused by contamination in the mobile phase, carryover from a previous injection, or issues with the detector.[2] To eliminate them, ensure you are using high-purity HPLC-grade solvents, thoroughly clean the injector and system between runs, and use the mobile phase as your sample solvent when possible.
Troubleshooting Poor Peak Shape: A Guide
A systematic approach is crucial when troubleshooting chromatographic issues. The following guide, organized by peak shape problem, outlines potential causes and their solutions.
Troubleshooting Workflow
References
- 1. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmaguru.co [pharmaguru.co]
Technical Support Center: Storage and Handling of 3-Acetoxy-8(17),13E-labdadien-15-oic acid
For researchers, scientists, and drug development professionals utilizing 3-Acetoxy-8(17),13E-labdadien-15-oic acid, maintaining the compound's integrity during storage is paramount to ensure experimental reproducibility and the validity of results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of this labdane-type diterpene.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound during storage?
A1: The degradation of this compound is primarily driven by two chemical processes: hydrolysis and oxidation.
-
Hydrolysis: The ester linkage of the acetoxy group at position C-3 is susceptible to hydrolysis, particularly in the presence of moisture and under acidic or basic conditions. This reaction results in the formation of the corresponding alcohol, 3-Hydroxy-8(17),13E-labdadien-15-oic acid, and acetic acid.
-
Oxidation: The two double bonds in the molecule, one exocyclic at C-8(17) and the other in the side chain at C-13, are prone to oxidation.[1] This can be initiated by exposure to atmospheric oxygen, light, or trace metal impurities. Oxidative degradation can lead to a variety of products, including epoxides, hydroperoxides, ketones, and aldehydes, which may alter the biological activity of the compound.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is crucial to store the compound under appropriate conditions. The recommended storage conditions vary depending on whether the compound is in solid form or in solution.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data compiled from publicly available information.
For short-term handling and shipping, the compound is generally stable at room temperature for a few days.
Q3: My experimental results are inconsistent. Could degradation of my this compound stock solution be the cause?
A3: Yes, inconsistent results are a common sign of compound degradation. If you suspect your stock solution has degraded, consider the following:
-
Appearance of the solution: Check for any visible precipitates or changes in color.
-
Age of the solution: As indicated in the table above, solutions are significantly less stable than the solid powder.
-
Storage of the solution: Ensure the solution has been stored at the recommended temperature and protected from light.
-
Frequency of freeze-thaw cycles: Repeatedly freezing and thawing a solution can accelerate degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.
To confirm degradation, analytical testing is recommended (see Troubleshooting Guide).
Q4: Can I do anything to improve the stability of my stock solutions?
A4: Yes, in addition to proper storage temperature and light protection, the following measures can be taken:
-
Choice of Solvent: Use high-purity, anhydrous solvents. For long-term storage, aprotic solvents like DMSO are generally preferred over protic solvents like ethanol (B145695) or methanol, which can participate in hydrolysis.
-
Use of Antioxidants: For applications where it will not interfere with the experimental setup, adding a small amount of an antioxidant can help prevent oxidative degradation. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid, typically at concentrations of 0.01% to 0.1%.
-
pH Control: If the compound must be dissolved in an aqueous buffer, maintaining a slightly acidic to neutral pH (around 6-7) is advisable to minimize both acid- and base-catalyzed hydrolysis of the ester group.
Troubleshooting Guides
Issue 1: Loss of Compound Potency or Activity
If you observe a decrease in the expected biological activity of your compound, it is likely due to degradation. This guide will help you identify the potential cause and confirm your suspicions.
Workflow for Investigating Loss of Potency
References
Technical Support Center: Enhancing Labdane Diterpene Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo bioavailability of labdane (B1241275) diterpenes. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the formulation and in vivo testing of labdane diterpenes, offering practical solutions and troubleshooting tips.
Formulation Strategy: General Questions
Q1: My labdane diterpene shows excellent in vitro activity but poor efficacy in animal models. What is the likely cause?
A1: This is a classic issue for poorly water-soluble compounds like many labdane diterpenes. The low aqueous solubility leads to poor dissolution in the gastrointestinal tract, resulting in low absorption and insufficient plasma concentrations to elicit a therapeutic effect. The key is to employ a bioavailability enhancement strategy.
Q2: What are the primary strategies for improving the oral bioavailability of labdane diterpenes?
A2: The main approaches focus on improving the solubility and dissolution rate of the compound. These include:
-
Solid Dispersions: Dispersing the labdane diterpene in a hydrophilic polymer matrix at a molecular level to enhance wettability and dissolution.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): An isotropic mixture of oil, surfactant, and co-surfactant that forms a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids.
-
Phytosomes/Phospholipid Complexes: Forming a complex between the labdane diterpene and phospholipids (B1166683) to improve its lipophilicity and ability to cross biological membranes.
-
Nanoparticle Formulations (e.g., Solid Lipid Nanoparticles - SLNs): Reducing the particle size of the diterpene to the nanometer range to increase the surface area for dissolution.
Troubleshooting: Solid Dispersions
Q3: I prepared a solid dispersion of my labdane diterpene, but it recrystallized during storage. How can I prevent this?
A3: Recrystallization is a common stability issue with amorphous solid dispersions (ASDs) as the amorphous state is thermodynamically unstable.[1][2] To prevent this:
-
Polymer Selection: Ensure strong interactions (e.g., hydrogen bonding) between the drug and the polymer. This helps to inhibit molecular mobility and prevent the drug molecules from arranging into a crystalline lattice.
-
Drug Loading: Avoid excessively high drug loading. If the drug concentration exceeds its solubility in the polymer, the risk of phase separation and crystallization increases.
-
Storage Conditions: Store the ASD at a temperature well below its glass transition temperature (Tg) and in a low-humidity environment. Absorbed moisture can act as a plasticizer, lowering the Tg and increasing molecular mobility.[1]
Q4: The dissolution rate of my solid dispersion is not as high as expected. What could be the problem?
A4: Several factors could be at play:
-
Incomplete Amorphization: The drug may not have been fully converted to its amorphous form during preparation. Characterization techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) can confirm the physical state of the drug in the dispersion.
-
Polymer Choice: The chosen polymer might not be sufficiently hydrophilic or may not be releasing the drug effectively. Experiment with different polymers (e.g., PVP K30, Soluplus®, PEGs).
-
Drug-to-Polymer Ratio: The ratio of the drug to the polymer can significantly impact dissolution. An optimal ratio needs to be determined experimentally.
Troubleshooting: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Q5: My SMEDDS formulation turns cloudy or shows phase separation upon dilution. What's wrong?
A5: This indicates instability of the microemulsion. Potential causes and solutions include:
-
Component Ratios: The ratio of oil, surfactant, and co-surfactant is critical. Constructing a pseudo-ternary phase diagram is essential to identify the optimal ratios that form a stable microemulsion region.[3]
-
Surfactant HLB: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is crucial. For an oil-in-water microemulsion, a higher HLB value (typically >10) is required.[4] You may need to blend surfactants to achieve the optimal HLB.
-
Drug Precipitation: The drug may be precipitating out upon dilution in the aqueous medium. Including a precipitation inhibitor (e.g., a polymer like HPMC) in the formulation can help maintain a supersaturated state.[5]
Q6: The droplet size of my reconstituted SMEDDS is too large. How can I reduce it?
A6: A smaller droplet size (ideally < 200 nm) is desirable for better absorption. To reduce droplet size:
-
Optimize Surfactant/Co-surfactant Ratio: The S/CoS ratio influences the flexibility of the interfacial film. Systematically varying this ratio can lead to smaller droplet sizes.
-
Increase Surfactant Concentration: A higher concentration of the emulsifying agent generally leads to smaller droplets, but there is an optimal range beyond which it may not be effective.[6]
-
Component Selection: The choice of oil, surfactant, and co-surfactant can significantly impact droplet size. Experiment with different excipients.
Troubleshooting: Phytosomes/Phospholipid Complexes
Q7: The entrapment efficiency of my phytosome formulation is low. How can I improve it?
A7: Low entrapment efficiency can be due to several factors:
-
Stoichiometric Ratio: The molar ratio of the labdane diterpene to the phospholipid is crucial. While a 1:1 ratio is common, optimizing this ratio (e.g., 1:2 or 2:1) can improve complexation.[7]
-
Solvent System: The choice of solvent for the reaction is important. Aprotic solvents like acetone (B3395972) or dichloromethane (B109758) are often used, but the solubility of both the drug and phospholipid in the chosen solvent must be considered.
-
Reaction Conditions: Factors like reaction time and temperature can affect the efficiency of complex formation. These parameters should be optimized.
Q8: My phytosome preparation is physically unstable and aggregates over time. What can I do?
A8: Aggregation can be a sign of instability. Consider the following:
-
Zeta Potential: A sufficiently high absolute zeta potential value (e.g., > |25| mV) indicates good colloidal stability due to electrostatic repulsion between particles.[7] If the zeta potential is low, you might need to adjust the pH or add a stabilizing agent.
-
Storage: Store the phytosome preparation under appropriate conditions (e.g., refrigerated) and consider lyophilization (freeze-drying) to create a stable powder form for long-term storage.
-
Characterization: Regularly monitor the particle size and polydispersity index (PDI) during storage to assess stability. An increasing PDI can indicate aggregation.
Quantitative Data on Bioavailability Enhancement
The following tables summarize in vivo pharmacokinetic data from studies that have successfully enhanced the bioavailability of labdane diterpenes using various formulation strategies.
Table 1: Bioavailability Enhancement of Andrographolide (B1667393)
| Formulation Type | Key Excipients | Animal Model | Relative Bioavailability Increase (vs. Suspension/Pure Drug) | Key Pharmacokinetic Parameters (Fold Increase vs. Control) | Reference |
| Solid Dispersion | PVP K30, Kolliphor EL (1:7:1 ratio) | Not Specified | 3.0-fold (AUC) | Cmax: 3.7-fold | [8] |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Not Specified | 1.6-fold (AUC) | - | [2][9] |
| Cyclodextrin Complex | β-cyclodextrin (50% w/w) | Beagle Dogs | 131.01% - 196.05% | - | [10][11] |
| SMEDDS (Liquid) | Capryol 90, Cremophor RH 40, Labrasol | Rabbits | 15-fold (AUC) | Cmax: 6-fold | [5][12] |
| SMEDDS (Solid) | (Liquid SMEDDS adsorbed on carriers) | Rabbits | 13-fold (AUC) | Cmax: 5-fold | [5][12] |
| Nanoemulsion | α-tocopherol, ethanol, Cremophor EL | Rats | 594.3% | - | [11] |
| Complex-loaded Nanoemulsion | Phospholipid, HP-β-CD | Not Specified | 550.71% | - | [13][14] |
Table 2: Bioavailability Enhancement of Other Labdane Diterpenes (Qualitative & Inferred Data)
| Labdane Diterpene | Formulation Type | Key Excipients | Animal Model | Outcome | Reference |
| Forskolin (B1673556) | Phytosome | Phospholipids | Mice | Improved solubility, sustained release, and enhanced permeability demonstrated in vitro/ex vivo, suggesting enhanced bioavailability. | [1][15] |
| Sclareol | Solid Lipid Nanoparticles (SLNs) | Solid Lipids | Obese Mice | Improved metabolic profile compared to free sclareol, suggesting enhanced absorption and efficacy. | [16][17] |
| Sclareol | Zein Nanoparticles | Zein | - | Enhanced in vitro cytotoxicity and cellular uptake compared to free sclareol, indicating potential for improved in vivo delivery. | [14] |
Detailed Experimental Protocols
This section provides step-by-step methodologies for preparing various formulations to enhance the bioavailability of labdane diterpenes.
Protocol 1: Preparation of a Labdane Diterpene Solid Dispersion (Solvent Evaporation Method)
This protocol is based on the preparation of andrographolide solid dispersions.[15][18]
-
Selection of Carrier and Drug-to-Carrier Ratio:
-
Choose a hydrophilic carrier such as Polyvinylpyrrolidone K30 (PVP K30), Polyethylene Glycol (PEG), or a commercially available carrier like Soluplus®.
-
Determine the desired drug-to-carrier weight ratio (e.g., 1:5, 1:7, 1:9).[13]
-
-
Dissolution:
-
Accurately weigh the labdane diterpene and the polymer.
-
Dissolve both components in a suitable organic solvent (e.g., ethanol, methanol, or tetrahydrofuran) in a round-bottom flask. Ensure complete dissolution. A typical ratio is 1g of the drug-polymer mixture to 4-8 mL of solvent.[13]
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-70°C).[13] Continue until a thin, solid film is formed on the inner wall of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid film in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a fine powder of uniform size.
-
-
Storage:
-
Store the prepared solid dispersion in an airtight container with a desiccant to protect it from moisture.
-
Protocol 2: Preparation of a Labdane Diterpene-Loaded SMEDDS
This protocol provides a general method for preparing a Self-Microemulsifying Drug Delivery System.[3][19]
-
Excipient Screening:
-
Solubility Studies: Determine the solubility of the labdane diterpene in various oils (e.g., Capryol 90, oleic acid), surfactants (e.g., Tween 80, Cremophor RH 40), and co-surfactants (e.g., Transcutol, propylene (B89431) glycol). Select the excipients that show the highest solubility for the drug.
-
Emulsification Efficiency: Mix the selected surfactant with the chosen oil and observe its ability to emulsify the oil in water.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.
-
For each mixture, titrate with water and observe the formation of a microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Preparation of the SMEDDS Formulation:
-
Select a ratio of oil, surfactant, and co-surfactant from the stable microemulsion region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed labdane diterpene to the mixture.
-
Vortex or gently stir the mixture at a controlled temperature (e.g., 40°C) until the drug is completely dissolved and a clear, homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SMEDDS formulation to water with gentle agitation and observe the formation of a clear or slightly bluish-white microemulsion.
-
Droplet Size Analysis: Dilute the SMEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Protocol 3: Preparation of a Labdane Diterpene Phytosome (Solvent Evaporation Method)
This protocol is adapted from methods used for preparing forskolin phytosomes.[1][20]
-
Reactant Preparation:
-
Accurately weigh the labdane diterpene and a phospholipid (e.g., soy phosphatidylcholine) in a specific molar ratio (e.g., 1:1 or 1:2).
-
-
Dissolution and Complexation:
-
Dissolve the labdane diterpene and the phospholipid in a suitable aprotic solvent (e.g., acetone, dichloromethane, or ethanol) in a round-bottom flask.
-
Reflux the mixture for a set period (e.g., 2 hours) at a controlled temperature (e.g., 50-60°C) with constant stirring.[21]
-
-
Solvent Removal and Precipitation:
-
Concentrate the solution using a rotary evaporator until a precipitate begins to form.
-
Add an anti-solvent with low polarity (e.g., n-hexane) while stirring to induce the precipitation of the phytosome complex.
-
-
Isolation and Drying:
-
Collect the precipitate by filtration.
-
Wash the collected complex with the anti-solvent (e.g., n-hexane) to remove any uncomplexed starting materials.
-
Dry the final product under vacuum to obtain a fine powder.
-
-
Storage:
-
Store the dried phytosome powder in a tightly sealed, light-resistant container at a cool temperature.
-
Signaling Pathways & Experimental Workflows
This section provides diagrams of key signaling pathways often modulated by labdane diterpenes and a general workflow for developing a bioavailability-enhanced formulation.
Signaling Pathway Diagrams
Labdane diterpenes are known to interact with several key intracellular signaling pathways, contributing to their diverse pharmacological effects, including anti-inflammatory and anti-cancer activities.
Figure 1: Inhibition of the NF-κB Signaling Pathway by Labdane Diterpenes.
Figure 2: Modulation of the PI3K/Akt Signaling Pathway by Labdane Diterpenes.
Experimental Workflow Diagram
The following diagram outlines a logical workflow for the development and evaluation of a bioavailability-enhanced formulation for a labdane diterpene.
Figure 3: General Workflow for Enhancing Labdane Diterpene Bioavailability.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Unlocking the potential of phytosomes: a review of formulation techniques, evaluation methods, and emerging applications – ScienceOpen [scienceopen.com]
- 6. Effect of Carrier Lipophilicity and Preparation Method on the Properties of Andrographolide–Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparing a Phytosome for Promoting Delivery Efficiency and Biological Activities of Methyl Jasmonate-Treated Dendropanax morbifera Adventitious Root Extract (DMARE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. sciensage.info [sciensage.info]
- 12. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN101433522A - Method for preparing andrographolide solid dispersion - Google Patents [patents.google.com]
- 14. SCLAREIN (SCLAREol contained in zeIN) nanoparticles: Development and characterization of an innovative natural nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phcog.com [phcog.com]
- 16. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 17. wjpmr.com [wjpmr.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. distantreader.org [distantreader.org]
- 20. ijres.org [ijres.org]
- 21. Drug-Phospholipid Complex—a Go Through Strategy for Enhanced Oral Bioavailability | Semantic Scholar [semanticscholar.org]
Cell viability issues in high-concentration diterpene experiments
Welcome to the Technical Support Center for Cell Viability in Diterpene Experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the challenges of working with high-concentration diterpenes.
Frequently Asked Questions (FAQs)
Q1: Why are high concentrations of diterpenes causing widespread cell death in my cultures?
High concentrations of many diterpenes are inherently cytotoxic to various cell lines.[1] Their complex chemical structures can interfere with critical cellular processes, leading to cell death.[2] The primary mechanisms often involve the induction of apoptosis (programmed cell death), modulation of oxidative stress, and interference with cell proliferation and angiogenesis.[2][3] Some diterpenes, for instance, can induce apoptosis by activating the mitochondrial pathway, leading to the release of cytochrome c and the activation of caspases.[4][5]
Q2: What is the difference between cytotoxicity, cell viability, and cell proliferation assays?
These terms are related but measure different aspects of cellular health:
-
Cell Viability Assays: Determine the number of healthy, living cells in a population. These assays measure markers of healthy cell function, such as metabolic activity or ATP content.[6][7]
-
Cytotoxicity Assays: Measure the degree to which an agent is toxic to cells. This is often assessed by quantifying cell death, for example, through the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[8][9]
-
Cell Proliferation Assays: Measure the number of cells that are actively dividing. While only viable cells can proliferate, this assay specifically tracks cell division, not just the total number of living cells.[6]
Q3: My diterpene is dissolved in DMSO. Could the solvent be the cause of cell death?
Yes, the solvent, particularly Dimethyl Sulfoxide (DMSO), can be toxic to cells at certain concentrations.[10] While DMSO is a widely used solvent for poorly water-soluble compounds, concentrations above 0.5% are often cytotoxic to many cell lines.[11] It is crucial to run a vehicle control (medium with the same final concentration of DMSO as your test compound) to distinguish between the cytotoxicity of the diterpene and the solvent.[12] The safe concentration limit is dependent on the cell type and the duration of exposure.[10][13]
Q4: How do I determine the appropriate concentration range for my diterpene experiment?
It is recommended to perform a dose-response experiment with a wide range of concentrations, from nanomolar to micromolar levels.[9] This will help you determine the half-maximal inhibitory concentration (IC50), which is the concentration of the diterpene that causes a 50% reduction in cell viability. This value provides a benchmark for selecting concentrations for subsequent mechanistic studies.[14]
Troubleshooting Guide
Problem 1: Rapid and Excessive Cell Death Observed Even at Low Diterpene Concentrations
| Possible Cause | Suggested Solution |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic. Typically, DMSO should not exceed 0.1-0.5%.[11][12] Always include a solvent-only control to assess its effect. |
| High Cell Seeding Density | Overly dense cultures can be more sensitive to toxic compounds due to nutrient depletion and waste accumulation. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Compound Instability | The diterpene may be unstable in the culture medium, degrading into more toxic byproducts. Check the stability of your compound under experimental conditions (37°C, 5% CO₂). |
| Contamination | Microbial contamination (bacteria, yeast, mycoplasma) can cause cell death. Regularly check cultures for signs of contamination and test cell stocks. |
Problem 2: Inconsistent or Non-Reproducible Results in Viability Assays (e.g., MTT, MTS)
| Possible Cause | Suggested Solution |
| Variable Incubation Times | Ensure that incubation times for both the diterpene treatment and the assay reagent (e.g., MTT, MTS) are consistent across all plates and experiments.[15] Longer incubation with assay reagents can increase sensitivity but also cytotoxicity.[16] |
| Incomplete Solubilization of Formazan (B1609692) | In MTT assays, the purple formazan crystals must be fully dissolved before reading the absorbance.[9] Ensure the solubilization solution is added to each well and mixed thoroughly. Shaking the plate on an orbital shaker can help.[17] |
| Interference from the Diterpene | Some colored or redox-active compounds can interfere with tetrazolium reduction assays. Run a "no-cell" control containing medium, your compound, and the assay reagent to check for direct chemical reduction of the dye. |
| Cell Clumping | Uneven cell distribution in wells leads to high variability. Ensure you have a single-cell suspension before seeding plates. |
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability.[8][15] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[17]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]
-
Solubilization solution (e.g., 0.01 M HCl in isopropanol, or acidified SDS solution).[9]
-
96-well flat-bottom plates.
-
Microplate reader (absorbance at 550-600 nm).[15]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the diterpene in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle controls (medium with solvent) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[9] During this period, viable cells will reduce the MTT to formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][15]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance between 550 and 600 nm using a microplate reader.[15]
Below is a workflow diagram for the MTT assay protocol.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, so it is used to identify dead cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Methodology:
-
Cell Treatment: Seed and treat cells with the diterpene as described in the MTT protocol.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Diterpene-Induced Signaling Pathways
Many cytotoxic diterpenes induce cell death by activating the intrinsic (mitochondrial) pathway of apoptosis.[4][18] This pathway is initiated by intracellular stress, such as that caused by reactive oxygen species (ROS) generation or DNA damage, which are common effects of diterpenoids.[19][20]
The diagram below illustrates a simplified model of the diterpene-induced intrinsic apoptosis pathway.
Caption: Diterpene-induced intrinsic apoptosis pathway.
This troubleshooting guide provides a starting point for addressing common cell viability issues in diterpene experiments. Given the vast structural diversity of diterpenes, the specific cellular responses can vary significantly.[1] Therefore, careful optimization and appropriate controls are essential for obtaining reliable and interpretable results.
References
- 1. An Overview of Biotransformation and Toxicity of Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecules | Free Full-Text | A New Diterpene with Cytotoxic Potential Against Human Tumor Cells [mdpi.com]
- 4. Apoptotic and Cell Cycle Effects of Triterpenes Isolated from Phoradendron wattii on Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis by Diterpenes from the Soft Coral Xenia elongata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 14. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. mdpi.com [mdpi.com]
- 19. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Vasorelaxation Assays with Hydrophobic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common artifacts and challenges encountered during in vitro vasorelaxation experiments with hydrophobic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrophobic compound is precipitating in the aqueous organ bath buffer. What can I do?
A1: Compound precipitation is a common issue. Here are several strategies to address it:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the organ bath is as low as possible, typically below 0.5%, to maintain the solubility of your compound without causing significant solvent-induced artifacts.[1]
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2][3] Preparing an inclusion complex with a cyclodextrin (B1172386), such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve the solubility of your compound in the physiological salt solution (PSS).[4][5]
-
Serial Dilutions: Prepare a high-concentration stock solution in an appropriate organic solvent. Then, make serial dilutions in the physiological salt solution immediately before adding to the organ bath. This can help to minimize the time for precipitation to occur.
-
Sonication: Briefly sonicating the diluted compound solution before adding it to the organ bath can help to break up small precipitates and ensure a more homogenous solution.
Q2: I'm observing a vasorelaxant effect with my solvent control. How do I interpret my results?
A2: Many organic solvents have inherent vasoactive properties. It is crucial to properly account for these effects.
-
Thorough Solvent Control Experiments: Always run parallel experiments with the vehicle (solvent) alone at the same cumulative concentrations used for your test compound.
-
Data Correction: Subtract the response curve of the solvent control from the response curve of your compound. This corrected curve will more accurately represent the effect of your compound.
-
Choose a Less Vasoactive Solvent: If the solvent effect is significant and complicates data interpretation, consider using an alternative solvent. Dimethyl isosorbide (B1672297) (DMI) and N-methyl-2-pyrrolidone (NMP) have been reported to induce less vasospasm compared to DMSO.[6]
Q3: How can I be sure the observed effect is due to my compound and not an artifact of the experimental conditions?
A3: Rigorous controls are essential.
-
Time-Matched Controls: Run time-matched control experiments with vehicle-treated tissues to account for any time-dependent changes in tissue viability or responsiveness.
-
Positive Control: Use a known vasodilator (e.g., acetylcholine (B1216132) for endothelium-dependent relaxation or sodium nitroprusside for endothelium-independent relaxation) to confirm the viability and responsiveness of your tissue preparation.
-
Endothelium Integrity Check: Assess the health of the endothelium by testing the response to an endothelium-dependent vasodilator like acetylcholine before starting your experiment.
Q4: What concentration of DMSO or ethanol (B145695) is considered safe to use in vasorelaxation assays?
A4: The final concentration of organic solvents should be kept to a minimum. DMSO at concentrations of 0.1-3% has been shown to inhibit phenylephrine-induced contraction in a dose-dependent manner.[6][7] It is generally recommended to keep the final DMSO or ethanol concentration in the organ bath below 0.5%.[1] However, the exact "safe" concentration can vary depending on the specific tissue and experimental conditions. Therefore, it is imperative to perform robust solvent control experiments at the intended concentrations.
Quantitative Data on Solvent Effects
The following table summarizes the reported vasoactive effects of common solvents used in vasorelaxation assays. This data highlights the importance of appropriate solvent controls.
| Solvent | Concentration | Vessel Type | Vasoactive Effect | EC50 / Emax | Reference |
| Dimethyl Sulfoxide (DMSO) | 0.1-3% | Rat Aorta | Endothelium-dependent and -independent vasorelaxation | Dose-dependent inhibition of PE-induced contraction | [6][7] |
| Ethanol | 50 and 100 mM | Rat Superior Mesenteric Artery | Inhibits IL-1β-mediated vasorelaxation | - | [8] |
| Ethanol | Similar concentrations as in wine samples | Rat Aortic Rings | No significant effect on vascular tension at low concentrations | - | [7] |
| Dimethyl Isosorbide (DMI) | - | Swine Rete Mirabile | Minimal vasospasm | - | [6] |
| N-methyl-2-pyrrolidone (NMP) | - | Swine Rete Mirabile | Minimal vasospasm | - | [6] |
Experimental Protocols
Protocol 1: Vasorelaxation Assay for a Hydrophobic Compound using an Organic Solvent
-
Tissue Preparation:
-
Excise the thoracic aorta from a rat and place it in cold Krebs-Henseleit solution (physiological salt solution - PSS).
-
Carefully remove adhering connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in length.
-
Suspend the aortic rings in organ baths containing PSS at 37°C and continuously bubble with carbogen (B8564812) (95% O2, 5% CO2).
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, washing with fresh PSS every 15-20 minutes.
-
Induce a contraction with phenylephrine (B352888) (PE, 1 µM) or KCl (60-80 mM).
-
Once a stable plateau is reached, assess endothelium integrity by adding acetylcholine (ACh, 1-10 µM). A relaxation of >70% indicates a healthy endothelium.
-
Wash the tissues to return to baseline tension.
-
-
Compound Preparation and Application:
-
Prepare a stock solution of the hydrophobic compound in a suitable organic solvent (e.g., 10-100 mM in DMSO).
-
Pre-contract the aortic rings with PE (1 µM).
-
Once a stable contraction is achieved, cumulatively add the compound to the organ bath, starting from a low concentration. Allow the response to stabilize before adding the next concentration.
-
In a parallel set of tissues, perform a cumulative addition of the solvent (vehicle) alone at the same volumes.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal PE-induced contraction.
-
Construct concentration-response curves for both the compound and the vehicle.
-
If the vehicle shows a significant effect, subtract the vehicle's response curve from the compound's response curve to obtain the net effect of the compound.
-
Protocol 2: Using Cyclodextrins to Solubilize a Hydrophobic Compound
-
Preparation of the Cyclodextrin Inclusion Complex (Kneading Method):
-
Weigh out the hydrophobic compound and a suitable cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the hydrophobic compound to the paste while continuously kneading.
-
Continue kneading for 30-60 minutes.
-
Dry the resulting paste (e.g., in a vacuum oven) to obtain a powder of the inclusion complex.
-
-
Vasorelaxation Assay:
-
Follow steps 1 and 2 from Protocol 1 for tissue preparation and equilibration.
-
Prepare a stock solution of the cyclodextrin-compound complex in PSS.
-
Pre-contract the aortic rings with PE (1 µM).
-
Cumulatively add the inclusion complex solution to the organ bath.
-
Run a parallel control with the cyclodextrin alone to ensure it has no vasoactive effects at the concentrations used.
-
Visualizations
Signaling Pathways and Workflows
Caption: Signaling pathway of DMSO-induced vasorelaxation.
Caption: Experimental workflow for vasorelaxation assays.
References
- 1. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. sketchviz.com [sketchviz.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Endothelium-Dependent and -Independent Vasodilator Effects of Dimethyl Sulfoxide in Rat Aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. White Wine—Induced Endothelium-Dependent Vasorelaxation in Sprague-Dawley Rats [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosing for In-Vivo Studies with 3-Acetoxy-8(17),13E-labdadien-15-oic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing in-vivo studies with 3-Acetoxy-8(17),13E-labdadien-15-oic acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in-vivo effects?
A1: this compound is a labdane-type diterpene. In-vivo studies have primarily demonstrated its hypotensive and vasorelaxant activities.[1][2] Intravenous administration in rats has been shown to cause a significant decrease in blood pressure.[1]
Q2: What is the proposed mechanism of action for the hypotensive effects?
A2: The cardiovascular effects of this compound are believed to be mediated through the activation of the endothelial nitric oxide (NO)-cGMP pathway.[1][2] This involves the opening of K+ channels and alteration of Ca2+ mobilization, leading to vascular relaxation.[1]
Q3: What is a recommended starting dose for in-vivo studies?
A3: Based on published literature, an intravenous dose range of 0.3-3 mg/kg has been shown to be effective in inducing hypotension in rats.[1] It is crucial to perform dose-response studies in your specific animal model to determine the optimal dose for your experimental endpoint.
Q4: How should I prepare this compound for in-vivo administration?
A4: this compound is poorly soluble in water. Several formulation strategies can be employed for in-vivo studies, depending on the route of administration. Please refer to the Experimental Protocols and Troubleshooting Guide sections for detailed information on formulation preparation.
Q5: What pharmacokinetic and toxicology data are available for this compound?
A5: Currently, there is limited publicly available information on the detailed pharmacokinetics (e.g., half-life, bioavailability, metabolism) and a comprehensive toxicology profile (e.g., LD50) for this compound. It is highly recommended to conduct preliminary pharmacokinetic and toxicology studies as part of your experimental design to ensure accurate data interpretation and animal welfare.
Troubleshooting Guide
This guide addresses potential issues you may encounter when working with this compound in in-vivo studies.
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitation in Formulation | - Poor solubility in the chosen vehicle.- Incorrect order of solvent addition.- Temperature effects. | - Optimize Vehicle: Test different solvent systems. For intravenous administration, a co-solvent system like DMSO and corn oil (e.g., 10:90 ratio) can be effective. For oral administration, suspensions in 0.5% carboxymethyl cellulose (B213188) (CMC) sodium or solutions in PEG400 are options.[3] - Correct Mixing Procedure: Always dissolve the compound completely in a small amount of an organic solvent (e.g., DMSO) before adding it to the aqueous or lipid-based vehicle. Vortex or sonicate to ensure homogeneity. - Temperature Control: Gentle warming may aid dissolution, but be cautious of compound degradation. |
| Variable or Unexpected In-Vivo Results | - Inconsistent dosing due to formulation instability.- Vehicle-induced biological effects.- Inappropriate route of administration. | - Fresh Formulations: Prepare formulations fresh before each experiment to minimize precipitation or degradation.- Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of the compound from those of the vehicle.- Route Selection: The choice of administration route should be based on the experimental question. Intravenous administration provides direct systemic exposure, while oral administration will be subject to absorption and first-pass metabolism. |
| Adverse Events in Animals | - Potential toxicity of the compound at the tested dose.- Vehicle toxicity. | - Dose-Escalation Studies: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Limit Co-solvents: Minimize the concentration of organic co-solvents like DMSO in the final formulation, as they can have their own biological effects. |
| Difficulty Achieving Desired Plasma Concentrations | - Poor absorption after oral administration.- Rapid metabolism or clearance. | - Formulation Enhancement: For oral dosing, consider formulation strategies to improve bioavailability, such as using self-emulsifying drug delivery systems (SEDDS) or particle size reduction (micronization).- Pharmacokinetic Studies: Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will inform optimal dosing strategies. |
Data Presentation
In-Vivo Efficacy Data
| Parameter | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Mean Arterial Pressure | Wistar Rats | 0.3 - 3 mg/kg | Intravenous | Dose-dependent decrease in blood pressure | [1] |
Recommended Formulation Components
| Route of Administration | Vehicle Components | Example Preparation |
| Intravenous | DMSO, Corn Oil | Prepare a 10 mg/mL stock in DMSO. For a 1 mg/mL final concentration, add 100 µL of the stock to 900 µL of corn oil. |
| Oral (Suspension) | Carboxymethyl Cellulose (CMC) Sodium, Water | Suspend the compound in 0.5% CMC sodium in sterile water. |
| Oral (Solution) | Polyethylene Glycol 400 (PEG400) | Dissolve the compound directly in PEG400. |
Experimental Protocols
Preparation of Intravenous Formulation (DMSO/Corn Oil)
-
Stock Solution Preparation: Accurately weigh the desired amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing or brief sonication.
-
Final Formulation: For a 1 mg/kg dose in a 250g rat with a 1 mL/kg injection volume, you will need a 1 mg/mL final concentration. Aseptically, add the required volume of the DMSO stock solution to the appropriate volume of sterile corn oil (e.g., for a 10:90 DMSO:Corn oil ratio, add 100 µL of a 10 mg/mL stock to 900 µL of corn oil).
-
Homogenization: Vortex the final formulation thoroughly to ensure a uniform suspension or solution.
-
Administration: Administer the formulation via the desired intravenous route (e.g., tail vein) at the calculated volume.
Mandatory Visualization
References
Technical Support Center: Derivatization of Labdane Diterpenes for Enhanced Bioactivity
Welcome to the technical support center for the derivatization of labdane (B1241275) diterpenes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the synthesis, purification, characterization, and bioactivity assessment of novel labdane diterpene derivatives.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
I. Synthesis & Purification
Question: My DCC/DMAP-mediated esterification of a labdane diterpene carboxylic acid is resulting in a low yield of the desired ester. What are the potential causes and solutions?
Answer: Low yields in DCC/DMAP esterifications are a common issue. Here’s a systematic approach to troubleshoot this problem:
-
Reagent Quality and Stoichiometry:
-
Moisture: Ensure all reagents (DCC, DMAP, solvent) and glassware are anhydrous. DCC is highly susceptible to hydrolysis, which will deactivate it.
-
DMAP: Use a catalytic amount (typically 5-10 mol%). While DMAP is an excellent catalyst, excess amounts can sometimes lead to side reactions.
-
DCC: A slight excess of DCC (1.1-1.5 equivalents) is often used to drive the reaction to completion.
-
-
Reaction Conditions:
-
Solvent: Use a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Temperature: Run the reaction at room temperature or cooled to 0 °C to minimize side reactions, such as the formation of N-acylurea byproduct.[1]
-
-
Work-up Procedure:
-
DCU Removal: The main byproduct, dicyclohexylurea (DCU), is often insoluble in the reaction solvent. Most of it can be removed by filtration. To remove residual DCU, you can cool the reaction mixture in a freezer to further precipitate it or perform a column chromatography.[2]
-
DMAP Removal: DMAP can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), provided your product is not acid-labile.[2]
-
Question: I am having difficulty purifying my labdane diterpene derivative. It seems to co-elute with impurities during column chromatography. What can I do?
Answer: Purification of terpene derivatives can be challenging due to their often similar polarities. Consider the following strategies:
-
Chromatography System:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient elution can improve separation. Sometimes, switching to a different solvent system (e.g., from hexane/ethyl acetate (B1210297) to toluene/acetone) can alter the elution profile of your compound and impurities.
-
Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using a different stationary phase like alumina (B75360) (basic or neutral) or reverse-phase silica (C18).
-
-
Alternative Purification Techniques:
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution.
-
Crystallization: If your compound is a solid, attempting crystallization from various solvent systems can be a highly effective purification method.
-
Question: My synthesized labdane derivative appears to be unstable and degrades upon storage. How can I improve its stability?
Answer: Stability can be an issue, particularly for derivatives with sensitive functional groups.
-
Storage Conditions:
-
Temperature: Store your compound at low temperatures (-20 °C or -80 °C).
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Protect from light, as some compounds are light-sensitive.
-
-
Solvent for Storage:
-
Store the compound as a dry solid if possible. If a stock solution is required, use a dry, aprotic solvent and store at low temperature. For aqueous solutions used in bioassays, it is often recommended to prepare them fresh for each experiment.[3]
-
II. Bioactivity Assays
Question: I am performing an MTT assay to evaluate the cytotoxicity of my labdane derivative, but I am getting inconsistent or unexpected results. What could be wrong?
Answer: The MTT assay is sensitive to various interferences. Here are some common issues and solutions:
-
Compound Interference:
-
Color: If your labdane derivative is colored, it can interfere with the absorbance reading of the formazan (B1609692) product. To correct for this, include a control plate with your compound at the same concentrations but without cells. Subtract these background absorbance values from your experimental values.[4]
-
Reducing Activity: Some natural products can directly reduce MTT, leading to a false positive signal for cell viability. Test for this by incubating your compound with MTT in a cell-free medium.[4] If this is an issue, consider switching to a different viability assay, such as the CellTiter-Glo® (ATP-based) assay.[4]
-
-
Solubility Issues:
-
Precipitation: Labdane diterpenes can be lipophilic and may precipitate in aqueous culture media.[5] This reduces the effective concentration of your compound and can also interfere with absorbance readings. Visually inspect your wells for precipitate. To improve solubility, you can try using a co-solvent (like DMSO, ensuring the final concentration is non-toxic to the cells) or sonicating the solution.[4]
-
-
Assay Conditions:
-
Cell Seeding Density: Ensure you are using an optimal cell seeding density. Too few or too many cells can lead to unreliable results.
-
Incubation Times: Optimize the incubation time for both the compound treatment and the MTT reagent.[6]
-
Question: My Minimum Inhibitory Concentration (MIC) assay results for a new antibacterial labdane derivative are not reproducible. What are the common sources of variability?
Answer: Variability in MIC assays is a frequent problem. Key factors to check are:
-
Inoculum Density: The concentration of bacteria at the start of the assay is critical. An inoculum that is too high or too low can significantly alter the MIC value. Always standardize your inoculum using a McFarland standard.[7][8]
-
Compound Precipitation: As with cytotoxicity assays, poor solubility in the broth can lead to an underestimation of potency. Ensure your derivative is fully dissolved in the test medium.[8]
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of polystyrene microtiter plates, reducing the effective concentration. Using low-adhesion plates can sometimes mitigate this issue.[8]
-
Quality Control: Always include a quality control strain with a known MIC for your test compound or a standard antibiotic to ensure your assay is performing correctly.[8]
III. Characterization
Question: The 1H NMR spectrum of my purified labdane derivative is complex, with overlapping signals that make interpretation difficult. What can I do?
Answer: The complex polycyclic structure of labdane diterpenes often leads to crowded NMR spectra.
-
Change of Solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d6, acetone-d6) can alter the chemical shifts of your protons and may resolve overlapping signals.[9]
-
2D NMR Techniques: If not already done, perform 2D NMR experiments like COSY, HSQC, and HMBC. These experiments provide connectivity information that is crucial for assigning protons and carbons in complex molecules.
-
High-Field NMR: If available, using a higher field NMR spectrometer (e.g., 600 MHz or higher) will provide better signal dispersion and resolution.
-
Broad Peaks: If your peaks are broad, it could be due to poor shimming, low solubility leading to aggregation, or the presence of paramagnetic impurities. Ensure your sample is fully dissolved and consider filtering it through a small plug of cotton wool in the NMR tube.[9]
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are some common starting materials for the semi-synthesis of labdane diterpene derivatives?
-
A1: Readily available natural labdane diterpenes such as sclareol, imbricatolic acid, and andrographolide (B1667393) are common starting materials for semi-synthetic modifications.
-
-
Q2: I need to perform an oxidation on a hydroxyl group of my labdane diterpene without affecting other sensitive functional groups. What is a suitable method?
-
A2: The choice of oxidizing agent depends on the desired product and the presence of other functional groups. For the oxidation of a primary alcohol to a carboxylic acid or a secondary alcohol to a ketone, Jones oxidation (CrO3/H2SO4 in acetone) is a powerful option.[10][11] However, it is performed under strongly acidic conditions. For more sensitive substrates, milder reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can be used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones.
-
-
Q3: I want to introduce a triazole ring into my labdane diterpene structure. What is the best way to achieve this?
-
A3: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a highly efficient and popular method for forming triazole rings.[12] This involves converting a functional group on the labdane skeleton (e.g., a hydroxyl group) into an azide (B81097) or an alkyne, and then reacting it with the corresponding counterpart.
-
Bioactivity & Mechanism of Action
-
Q4: What types of biological activities are commonly observed for labdane diterpene derivatives?
-
Q5: How do labdane diterpenes typically exert their cytotoxic effects?
-
A5: The mechanisms of cytotoxicity can be varied. Some labdane derivatives have been shown to induce apoptosis and interfere with cell cycle progression.[13] For instance, some studies suggest that they can interact with critical cellular targets like microtubules, similar to the action of paclitaxel.[3]
-
-
Q6: Are there any general structure-activity relationships (SAR) known for labdane diterpene derivatives?
-
A6: While SAR is highly dependent on the specific derivative and biological target, some general trends have been observed. For example, the presence and nature of functional groups at positions C-15 and C-19, as well as the stereochemistry of the decalin ring system, can significantly influence bioactivity. Dimerization of labdane units has also been shown to enhance antiproliferative effects in some cases.[7]
-
Quantitative Data Summary
The following tables summarize the cytotoxic and antimicrobial activities of selected labdane diterpene derivatives.
Table 1: Cytotoxic Activity of Labdane Diterpene Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Imbricatolic acid azide (3) | HL-60 | 22.3 | [8] |
| Dimeric diether (9) | AGS | 17.8 | [8] |
| Dimeric ester (11) | AGS | 26.1 | [8] |
| Dimeric triazole (17) | HL-60 | 23.2 | [8] |
| Dimeric triazole (17) | AGS | 23.4 | [8] |
| Chlorolabdan B (2) | K-562 | 1.2 | [14] |
| Chlorolabdan B (2) | MV-4-11 | 1.5 | [14] |
| Epoxylabdane A (4) | K-562 | 3.7 | [14] |
Table 2: Antimicrobial Activity of Labdane Diterpene Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chlorolabdan B (2) | Bacillus subtilis | 4 | [14] |
| Chlorolabdan B (2) | Staphylococcus aureus | 8 | [14] |
| Chlorolabdan B (2) | MRSA | 8 | [14] |
Experimental Protocols
1. General Procedure for DCC/DMAP Mediated Esterification
This protocol describes a general method for the esterification of a labdane diterpene containing a carboxylic acid with an alcohol.
-
Preparation: Dissolve the labdane diterpene carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture again to 0 °C to precipitate the DCU byproduct.
-
Filter the mixture through a pad of Celite to remove the DCU, washing with cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
2. Protocol for MTT Cytotoxicity Assay
This protocol outlines the steps for assessing the cytotoxicity of labdane diterpene derivatives against a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the labdane derivative in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% and non-toxic to the cells. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.
Visualizations
Caption: A decision tree for troubleshooting low yields in derivatization reactions.
Diagram 3: Inferred Signaling Pathway for Cytotoxicity
Caption: An inferred signaling cascade for cytotoxic labdane diterpenes.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Jones Oxidation [organic-chemistry.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
Challenges in scaling up the purification of 3-Acetoxy-8(17),13E-labdadien-15-oic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up the purification of 3-Acetoxy-8(17),13E-labdadien-15-oic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound purification.
Issue 1: Poor Resolution and Peak Tailing in Preparative HPLC
Question: We are observing poor peak shape and resolution when scaling up our reversed-phase HPLC method. What are the likely causes and solutions?
Answer: Poor resolution and peak tailing during scale-up are common issues. The acidic nature of this compound can lead to interactions with residual silanols on the silica-based stationary phase. Here are the potential causes and troubleshooting steps:
-
Secondary Interactions: The carboxylic acid moiety can interact with the stationary phase, causing peak tailing.
-
Solution: Add a mobile phase modifier to suppress the ionization of the carboxylic acid. Acetic acid or formic acid at a concentration of 0.1% (v/v) is typically effective.
-
-
Column Overload: Injecting too much sample for the column size will lead to broad, asymmetric peaks.
-
Solution: Ensure the sample load is appropriate for the column dimensions. As a general rule, maintain the ratio of sample mass to column packing material mass that was established at the analytical scale.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, the ionization state of the molecule can vary, leading to poor peak shape.
-
Solution: Maintain a consistent and appropriate pH for the mobile phase. For this acidic compound, a lower pH (e.g., 2.5-3.5) will ensure it is in its neutral form, minimizing unwanted interactions.
-
Issue 2: Low Recovery of the Target Compound
Question: We are experiencing a significant loss of this compound during the purification process. What could be the reasons and how can we improve recovery?
Answer: Low recovery can be attributed to several factors, from the initial extraction to the final purification steps.
-
Incomplete Extraction: The choice of extraction solvent may not be optimal for this lipophilic compound.
-
Solution: Use a solvent system with appropriate polarity. A common starting point is extraction with a non-polar solvent like hexane (B92381) or dichloromethane, followed by a more polar solvent such as ethyl acetate (B1210297) or methanol.
-
-
Precipitation in the HPLC System: The low aqueous solubility of the compound can cause it to precipitate when the sample, dissolved in a strong organic solvent, mixes with a more aqueous mobile phase.
-
Solution: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. If a high concentration of an organic solvent like DMSO is used to dissolve the sample, the injection volume should be minimized to prevent precipitation on the column.
-
-
Adsorption to Surfaces: The compound may adsorb to glassware or other components of the purification system.
-
Solution: Silanize glassware to reduce active sites for adsorption. Pre-rinsing the purification system with a solution of the compound at a low concentration can also help to saturate adsorptive surfaces.
-
Issue 3: Presence of Co-eluting Impurities
Question: Despite our best efforts, we are unable to separate a persistent impurity that co-elutes with our target compound. How can we resolve this?
Answer: Co-eluting impurities can be structurally similar compounds. Modifying the selectivity of your chromatographic system is key to achieving separation.
-
Suboptimal Selectivity: The chosen stationary and mobile phases may not provide sufficient selectivity for the separation.
-
Solution 1 (Mobile Phase Modification): Change the organic modifier in your mobile phase (e.g., from acetonitrile (B52724) to methanol, or vice versa). The different solvent properties can alter the elution profile of the compounds.
-
Solution 2 (Stationary Phase Modification): If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase instead of a standard C18).
-
Solution 3 (Alternative Chromatography Technique): For challenging separations, consider alternative techniques such as centrifugal partition chromatography (CPC), which separates compounds based on their differential partitioning between two immiscible liquid phases.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for purification scale-up?
A1: The following properties are crucial for developing a robust purification strategy:
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C22H34O4 | Provides the elemental composition. |
| Molecular Weight | 362.50 g/mol | Useful for mass spectrometry-based detection and quantification. |
| Appearance | Solid at room temperature | Standard solid handling procedures apply. |
| Solubility | Poor in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Dictates the choice of extraction and chromatography solvents. Low aqueous solubility can be a challenge in reversed-phase HPLC. |
| Functional Groups | Carboxylic acid, Acetoxy group, Alkene groups | The carboxylic acid group makes the compound acidic and can lead to peak tailing in chromatography. The acetoxy group could be susceptible to hydrolysis under strong acidic or basic conditions. |
Q2: What is a general workflow for scaling up the purification of this compound?
A2: A typical workflow involves the following stages:
Q3: How do I scale up my analytical HPLC method to a preparative scale?
A3: To maintain the separation quality, the following parameters should be adjusted proportionally:
| Parameter | Scaling Factor Calculation | Example |
| Flow Rate | New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)² | If scaling from a 4.6 mm ID column to a 21.2 mm ID column, the flow rate should be increased by a factor of (21.2/4.6)² ≈ 21.2. |
| Sample Load | New Sample Load = Old Sample Load × (New Column Diameter / Old Column Diameter)² | The sample load can be scaled proportionally to the increase in column cross-sectional area. |
| Injection Volume | New Injection Volume = Old Injection Volume × (New Column Diameter / Old Column Diameter)² | Similar to sample load, the injection volume can be increased. |
Note: The column length and particle size of the packing material should ideally be kept the same for a straightforward scale-up.
Experimental Protocols
Protocol 1: Crude Extraction
-
Milling: The dried rhizomes of Cibotium barometz are ground into a fine powder.
-
Extraction: The powdered material is subjected to extraction with solvents of increasing polarity. A typical sequence is hexane, followed by ethyl acetate, and then methanol. Maceration or Soxhlet extraction can be used.
-
Concentration: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield the crude extracts.
Protocol 2: Preparative Reversed-Phase HPLC
-
Column: A C18 column suitable for preparative scale (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: An optimized gradient from a lower to a higher concentration of Solvent B. The gradient should be based on the analytical scale separation.
-
Flow Rate: The flow rate is scaled up from the analytical method (e.g., 20-25 mL/min for a 21.2 mm ID column).
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Fraction Collection: Fractions are collected based on the elution of the target peak.
-
Post-Processing: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the purified compound.
Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common issues during the scale-up of purification.
Technical Support Center: LC-MS/MS Analysis of 3-Acetoxy-8(17),13E-labdadien-15-oic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of 3-Acetoxy-8(17),13E-labdadien-15-oic acid and other related labdane (B1241275) diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest. These components can include salts, lipids, proteins, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[1] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[2]
Q2: Why is this compound susceptible to matrix effects?
A2: While specific data for this compound is limited, labdane diterpenoids, as natural products, are often extracted from complex biological matrices.[3] These matrices contain numerous endogenous compounds that can co-extract with the analyte and interfere with its ionization. The chemical properties of this compound may also make it prone to co-elution with interfering matrix components, leading to ion suppression or enhancement.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: The presence of matrix effects can be evaluated by comparing the peak area of the analyte in a standard solution (neat solvent) to the peak area of the analyte spiked into a blank matrix extract at the same concentration.[4] A significant difference between these two measurements indicates the presence of matrix effects. Another common method is the post-column infusion technique, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column and before the MS source. A dip or rise in the baseline signal when a blank matrix sample is injected indicates the presence of ion-suppressing or -enhancing components.
Q4: What are the most common sources of matrix effects?
A4: The most common sources of matrix effects are co-eluting endogenous or exogenous compounds from the sample. In biological samples such as plasma or serum, phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression. Other sources can include salts, detergents, and plasticizers introduced during sample collection and preparation.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of analyte signal | Inconsistent matrix effects between samples. | - Optimize Sample Preparation: Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[6] - Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.[7] - Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to account for consistent matrix effects. |
| Low analyte sensitivity (ion suppression) | Co-eluting matrix components are competing with the analyte for ionization.[5] | - Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry to separate the analyte from interfering peaks. - Advanced Sample Cleanup: Consider using mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms for more effective removal of a wider range of interferences.[8] - Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[5][9] |
| Unexpectedly high analyte signal (ion enhancement) | Co-eluting matrix components are enhancing the ionization efficiency of the analyte. | - Improve Chromatographic Separation: As with ion suppression, optimizing the chromatography is crucial to separate the analyte from the enhancing components. - Thorough Sample Cleanup: Utilize robust sample preparation techniques like SPE or LLE to remove the compounds causing enhancement.[6] |
| Peak shape issues (e.g., splitting, tailing) | Matrix components may be interacting with the analyte or the analytical column.[10] | - Column Washing: Implement a robust column washing step at the end of each run to remove strongly retained matrix components.[10] - Guard Column: Use a guard column to protect the analytical column from strongly adsorbing matrix components. |
| Method fails validation for accuracy and precision | Uncontrolled matrix effects are leading to biased results. | - Systematic Method Development: Follow a systematic approach to method development that includes a thorough evaluation of matrix effects from the beginning. - Re-evaluate Sample Preparation: The chosen sample preparation method may not be adequate. Compare different techniques (e.g., protein precipitation, LLE, various SPE sorbents) to find the most effective one for your matrix.[8] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, tissue homogenate) using the same sample preparation procedure as for your study samples, but without the analyte.
-
Prepare Standard Solutions:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-point of your calibration curve).
-
Set B (Post-Spiked Matrix): Spike the blank matrix extract from step 1 with the same standard solution to achieve the same final concentration as in Set A.
-
-
LC-MS/MS Analysis: Inject and analyze both sets of samples.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for this compound.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on matrix effects, as reported in the literature for various analytes. This data can guide the selection of an appropriate sample preparation strategy.
| Sample Preparation Method | Matrix | Analyte Class | Observed Matrix Effect Reduction | Reference |
| Protein Precipitation (PPT) | Plasma | Various Drugs | Least effective, significant matrix effects often remain. | [8] |
| Liquid-Liquid Extraction (LLE) | Plasma | Various Drugs | Provided clean extracts, but recovery for polar analytes can be low. | [8] |
| Reversed-Phase SPE | Plasma | Various Drugs | Cleaner extracts and reduced matrix effects compared to PPT. | [8] |
| Mixed-Mode SPE | Plasma | Basic Drugs | Dramatically reduced levels of residual matrix components, leading to a significant reduction in matrix effects. | [8] |
| HybridSPE-Phospholipid | Serum/Plasma | Various | Selectively removes phospholipids, resulting in a more accurate and precise method. |
Visualizations
Caption: Experimental workflow for evaluating matrix effects.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. Matrix solid-phase dispersion extraction for chromatographic analysis of labdane diterpenoids in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Ensuring Reproducibility in Natural Product Bioassays
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and ensuring the reproducibility of bioassays involving natural products. The inherent complexity and variability of natural extracts pose unique challenges that can be overcome with systematic protocols and careful assay design.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant batch-to-batch variability in my natural product extract bioassays?
A1: Batch-to-batch variability is a common and significant challenge in natural product research. This inconsistency can stem from several factors:
-
Inconsistent Raw Material: The chemical profile of a plant or organism can vary based on genetics, geographical location, climate, and harvest time. Sourcing material from a single, reputable supplier and documenting collection details is crucial.[1]
-
Variable Extraction Procedures: Minor changes in the extraction solvent, temperature, or duration can significantly alter the chemical composition of the final extract.[1][2] Standardizing and precisely documenting the entire extraction protocol is essential.[1]
-
Inconsistent Solvent-to-Solid Ratio: Maintaining a precise and consistent ratio of solvent to raw material is critical for reproducible extractions.[1]
-
Particle Size Variation: The particle size of the ground raw material affects solvent penetration and extraction efficiency. Standardizing the grinding process is necessary to ensure consistency.[1]
Q2: My natural product extract shows activity in multiple, unrelated assays. What could be the cause?
A2: This phenomenon, often termed "promiscuous inhibition," is a strong indicator of non-specific assay interference rather than targeted biological activity.[3] Common causes include:
-
Compound Aggregation: At certain concentrations, some compounds form aggregates that can sequester and denature proteins non-specifically.[3][4] This is a major source of reproducible, concentration-dependent false positives.[4][5]
-
Pan-Assay Interference Compounds (PAINS): Natural product extracts are often rich in compounds with chemical substructures (PAINS) known to interfere with various assay technologies through mechanisms like redox activity or fluorescence.[3][6][7]
-
Cytotoxicity: If the observed activity is not differentiated from general cell death, the extract may appear active in any cell-based assay. Running a parallel cytotoxicity assay is recommended.[6]
Q3: How can I proactively minimize assay interference from my natural product extracts?
A3: Thoughtful assay design is the most effective strategy to reduce interference.[3] Key approaches include:
-
Inclusion of Detergents: Adding a low concentration (e.g., 0.005-0.01%) of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer can prevent the formation of compound aggregates.[3][8]
-
Use of Scavenging Agents: For assays sensitive to redox cycling, including agents like dithiothreitol (B142953) (DTT) can mitigate interference from reactive electrophilic compounds.[3][9]
-
Selection of Assay Technology: Choosing assay readouts that are less prone to interference is beneficial. For example, if the primary screen was fluorescence-based, a luminescence-based counter-screen can help identify artifacts.[6] Red-shifted fluorescent probes can also reduce interference, as fewer compounds autofluoresce at longer wavelengths.[10]
-
Orthogonal Assays: Plan from the outset to confirm any primary "hits" using a secondary, orthogonal assay that relies on a different detection method or biological principle. A true hit should show consistent activity across different formats.[3][11]
Q4: What are the minimum requirements for characterizing a natural product extract to ensure reproducibility?
A4: To ensure that research can be reproduced and built upon, a thorough characterization of the extract is necessary. Best practices include:
-
Chemical Fingerprinting: Provide a chemical fingerprint of the extract, for example, using High-Performance Liquid Chromatography (HPLC). This allows for a qualitative comparison between different batches.[12]
-
Quantification of Marker Compounds: When possible, the content of one or more known active or marker compounds should be measured using validated analytical methods.[12]
-
Detailed Documentation: The full disclosure of the source material (provenance) and the complete extraction process is essential for reproducibility.[12][13] This includes solvents used, temperatures, durations, and yield.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Assay Interference
This guide provides a step-by-step workflow to identify and address common sources of false positives in natural product bioassays.
Issue: A primary screen yields a high hit rate or a single extract shows broad, non-specific activity.
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting workflow for identifying assay interference.
Experimental Protocols:
-
Protocol 1: Testing for Aggregation-Based Interference [3]
-
Prepare Buffers: Create two sets of your standard assay buffer: one without detergent and one containing 0.01% (v/v) Triton X-100.
-
Compound Dilution: Prepare serial dilutions of your hit extract in both the detergent-free and detergent-containing buffers.
-
Run Assay: Perform your standard assay protocol in parallel using both sets of dilutions.
-
Data Analysis: Generate dose-response curves. A significant loss of potency or activity in the presence of Triton X-100 strongly suggests the original result was an artifact caused by aggregation.
-
-
Protocol 2: Testing for Redox-Active Interference [3]
-
Prepare Buffers: Create two sets of your standard assay buffer: one without a reducing agent and one containing 1 mM Dithiothreitol (DTT).
-
Compound Dilution: Prepare serial dilutions of your hit extract in both buffers.
-
Run Assay: Execute your standard protocol using both sets of dilutions.
-
Data Analysis: Compare the dose-response curves. A significant decrease in activity in the presence of DTT suggests the extract contains thiol-reactive or redox-cycling compounds.
-
Data Presentation: Interpreting Potency Shifts in Interference Assays
| DTT Concentration | Fold Increase in IC50 | Likelihood of Redox Interference |
| 1 mM | > 5-fold | High |
| 1 mM | 2 to 5-fold | Moderate |
| 1 mM | < 2-fold | Low |
| Table adapted from BenchChem technical support documentation.[3] |
Guide 2: Workflow for Bioassay-Guided Fractionation and Reproducibility
This workflow outlines the key steps from an active crude extract to a purified, active compound, with checkpoints to ensure reproducibility.
Experimental Protocols:
-
Protocol 3: Bioassay-Guided Fractionation [1][6]
-
Initial Extraction & Screening: Prepare a crude extract and confirm its activity in the primary bioassay.
-
Initial Fractionation: Subject the active crude extract to a separation technique like column chromatography, using a solvent gradient from non-polar to polar (e.g., hexane (B92381) -> ethyl acetate (B1210297) -> methanol).
-
Fraction Bioassay: Test each collected fraction for biological activity using the primary bioassay. This step is critical to ensure activity is not lost upon fractionation.[14]
-
Pool Active Fractions: Combine the fractions that show the highest activity.
-
Secondary Fractionation: Further purify the pooled active fraction using a higher resolution technique, such as High-Performance Liquid Chromatography (HPLC).
-
Isolate and Characterize: Isolate pure compounds from the most active sub-fractions and determine their chemical structures using methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[6]
-
Final Confirmation: The purified compound must be re-tested in the bioassay to confirm it is the source of the activity. A positive control, a well-validated drug for the selected model, should be included for comparison.[12]
-
Data Presentation: Key Assay Validation Metrics
To ensure an assay is robust and reproducible for screening, key performance metrics should be monitored.[15]
| Metric | Calculation | Ideal Value | Interpretation |
| Z'-Factor | 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ] | 0.5 to 1.0 | Measures the separation between positive (p) and negative (n) control signals. A high value indicates a large separation margin and high reproducibility.[15] |
| CV (%) | (σ / μ) * 100 | < 20% | The Coefficient of Variation measures the relative variability of data points. Lower values indicate less variability and higher precision.[15] |
| σ = standard deviation, μ = mean |
Guide 3: Common Signaling Pathway Interference
Natural products can interfere with assays by directly affecting common signaling components, such as reporter enzymes, rather than the intended biological target.
Issue: An extract shows activity in a luciferase or fluorescence-based reporter assay.
Troubleshooting Steps:
-
Perform a Counter-Screen: Test the active extract in a cell-free assay containing only the purified reporter enzyme (e.g., luciferase) and its substrate. Inhibition in this simplified system confirms direct interference.
-
Use an Orthogonal Assay: Validate the hit in a secondary assay that does not use the same reporter system. For example, measure the downstream product of the signaling pathway directly via ELISA or qPCR.
-
Consult PAINS Databases: Check the structures of any identified pure compounds against Pan-Assay Interference Compounds (PAINS) databases. Many known reporter-interfering scaffolds have been cataloged.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology: Reproducibility of natural product research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theplosblog.plos.org [theplosblog.plos.org]
- 14. Synergy and antagonism in natural product extracts: when 1 + 1 does not equal 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Aqueous Solubility of Diterpenoid Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of aqueous solubility of diterpenoid compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by solubility enhancement strategy and addresses specific issues in a question-and-answer format.
Cyclodextrin (B1172386) Inclusion Complexation
Q1: My diterpenoid-cyclodextrin complex shows low encapsulation efficiency. What are the possible causes and solutions?
A1: Low encapsulation efficiency can stem from several factors. Firstly, ensure the molar ratio of the diterpenoid to the cyclodextrin is optimized; a 1:1 ratio is a good starting point, but higher ratios (e.g., 1:2 or 1:5) may be necessary.[1] Secondly, the choice of cyclodextrin is crucial. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), often exhibit higher solubilizing capacity than native β-cyclodextrin due to their increased aqueous solubility.[2][3] The preparation method also significantly impacts efficiency. Methods like freeze-drying and co-evaporation generally yield higher encapsulation than simple physical mixing or kneading.[4][5] Lastly, ensure complete dissolution of both the diterpenoid and cyclodextrin in their respective solvents before mixing.
Q2: I'm observing precipitation after forming the inclusion complex and dissolving it in an aqueous buffer. Why is this happening and how can I prevent it?
A2: Precipitation upon dissolution in a buffer can indicate that the complex is not stable under the new pH or ionic strength conditions. It could also suggest that the apparent solubility increase is not sufficient for the desired concentration. Consider using a modified cyclodextrin with a higher stability constant for your specific diterpenoid. Additionally, the presence of other excipients in the buffer could be competing with the diterpenoid for the cyclodextrin cavity.[6] It is also possible that the complex was not completely formed. Increasing the reaction time or using a more efficient complexation method like freeze-drying could resolve this.[4]
Q3: How can I confirm the formation of an inclusion complex?
A3: Several analytical techniques can confirm complex formation. Differential Scanning Calorimetry (DSC) is a common method; the disappearance or shifting of the melting peak of the diterpenoid in the thermogram of the complex suggests its inclusion within the cyclodextrin cavity.[1][3] Fourier-transform infrared spectroscopy (FTIR) can show shifts in the characteristic peaks of the diterpenoid upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D ROESY, can provide direct evidence of the inclusion by showing spatial correlations between the protons of the diterpenoid and the inner cavity protons of the cyclodextrin.
Nanosuspension Formulation
Q1: I am struggling with particle aggregation and crystal growth in my diterpenoid nanosuspension during storage. How can I improve its stability?
A1: Particle aggregation and crystal growth (Ostwald ripening) are common stability challenges for nanosuspensions.[1][7] The key to preventing this is the selection of an appropriate stabilizer or a combination of stabilizers. Surfactants and polymers are used to provide a steric or electrostatic barrier on the particle surface.[8] The concentration of the stabilizer is also critical; insufficient amounts will not provide adequate coverage, while excessive amounts can lead to other issues like toxicity. For long-term stability, converting the liquid nanosuspension into a solid form, such as through freeze-drying or spray-drying, is a highly effective strategy.[9][10]
Q2: The particle size of my nanosuspension is not within the desired nanometer range after high-pressure homogenization. What adjustments can I make?
A2: Achieving the desired particle size with high-pressure homogenization (HPH) depends on several parameters.[11] Firstly, ensure that the initial particle size of the diterpenoid (the pre-suspension) is sufficiently small, often in the micron range. Increasing the number of homogenization cycles and the homogenization pressure can further reduce the particle size.[11] However, be aware that excessive pressure and cycles can lead to increased energy input and potential changes in the crystalline state of the drug.[1] The choice of stabilizer can also influence the final particle size.
Q3: I'm concerned about potential contamination from the milling media during the preparation of my nanosuspension. How can I mitigate this?
A3: Contamination from milling media is a valid concern, especially during formulation development for pharmaceutical applications. To minimize this, use high-quality, durable milling media such as zirconium oxide or yttrium-stabilized zirconium oxide beads.[9] Optimizing the milling time and speed can also reduce wear and tear on the media. After preparation, techniques like filtration can be used to remove any potential contaminants.
Solid Dispersion Technology
Q1: My solid dispersion formulation is physically unstable and shows signs of recrystallization over time. What could be the cause?
A1: Physical instability and recrystallization are significant challenges in solid dispersion formulations, as the amorphous state is thermodynamically unstable.[4][12][13] The choice of polymer carrier is critical; it should have good miscibility with the diterpenoid and a high glass transition temperature (Tg) to restrict molecular mobility.[12] The drug-to-polymer ratio is also important; a higher proportion of the polymer generally leads to better stability. Moisture can act as a plasticizer, reducing the Tg and promoting crystallization, so proper storage in a dry environment is essential.[4] The preparation method can also influence stability, with methods like spray drying and hot-melt extrusion often producing more stable dispersions than solvent evaporation.[12]
Q2: The dissolution rate of my diterpenoid from the solid dispersion is not as high as expected. How can I improve it?
A2: A lower-than-expected dissolution rate can be due to several factors. Incomplete amorphization of the diterpenoid within the polymer matrix is a primary cause. Confirm the amorphous state using techniques like XRD and DSC. The choice of a hydrophilic polymer carrier is crucial for enhancing the wettability and dissolution of the hydrophobic diterpenoid.[14][15] The particle size of the prepared solid dispersion also plays a role; smaller particles have a larger surface area, which facilitates faster dissolution. Ensure the solid dispersion is properly ground and sieved.[14]
Q3: I am having trouble selecting a suitable solvent for the solvent evaporation method to prepare my solid dispersion.
A3: The ideal solvent for the solvent evaporation method should be able to dissolve both the diterpenoid and the polymer carrier.[6][11] It should also be volatile enough to be easily removed at a temperature that does not cause degradation of the drug or polymer.[11] Common solvents include ethanol, methanol, acetone, and dichloromethane. Sometimes, a mixture of solvents is required to achieve complete dissolution of both components. It is also crucial to ensure the complete removal of the residual solvent, as it can affect the physical stability and safety of the final product.[6]
Prodrug Approach
Q1: The synthesized prodrug of my diterpenoid has poor chemical stability in solution. How can I address this?
A1: The chemical stability of a prodrug in solution is a critical factor for its formulation and storage.[16] The type of linker used to attach the promoiety to the parent diterpenoid significantly influences its stability. For example, ester-based prodrugs can be susceptible to hydrolysis. The stability can be modulated by altering the electronic and steric properties of the linker and the promoiety. Performing stability studies at different pH values can help identify the pH of maximum stability for formulation development.[16]
Q2: The in vivo conversion of my prodrug to the active diterpenoid is inefficient. What could be the reason?
A2: Inefficient in vivo conversion can be due to several factors. The linker may not be susceptible to cleavage by the targeted enzymes. It is important to design the prodrug with a linker that is recognized and cleaved by specific enzymes present at the desired site of action. The prodrug may also be rapidly eliminated from the body before it has a chance to be converted. Modifying the physicochemical properties of the prodrug, such as its lipophilicity, can alter its pharmacokinetic profile and provide more time for enzymatic conversion.
Q3: What are the key considerations when choosing a promoiety to enhance the aqueous solubility of a diterpenoid?
A3: The primary consideration is that the promoiety should be highly water-soluble and ionizable at physiological pH. Common examples include phosphate (B84403) esters, amino acid esters, and polyethylene (B3416737) glycol (PEG) conjugates.[15] The promoiety should be attached to the parent diterpenoid via a linker that is stable in vitro but readily cleaved in vivo to release the active drug.[17][18] Furthermore, the promoiety itself should be non-toxic and readily excreted from the body after cleavage.
Quantitative Data on Solubility Enhancement
The following tables summarize the quantitative improvement in aqueous solubility for various poorly soluble compounds, including diterpenoids and other molecules with similar challenges, using different enhancement strategies.
Table 1: Solubility Enhancement of Paclitaxel (B517696) (a Diterpenoid) using Cyclodextrins
| Cyclodextrin Derivative | Molar Ratio (Drug:CD) | Solubility Enhancement Factor | Resulting Aqueous Solubility | Reference |
| 2,6-Dimethyl-β-cyclodextrin | Not specified | Not specified | 2.3 mM | [19] |
| β-Cyclodextrin Conjugate | 1:5 | > 1,000-fold | Not specified | [20] |
| β-CD-poly(N-isopropylacrylamide) | Not specified | Significant improvement | Not specified | [21] |
Table 2: Solubility Enhancement of Dihydroartemisinin (B1670584) and Artemisinin (Sesquiterpenoid Lactones) using Solid Dispersions and Inclusion Complexes
| Compound | Method | Carrier | Solubility Enhancement Factor | Reference |
| Dihydroartemisinin | Inclusion Complex | Hydroxypropyl-β-cyclodextrin | 84-fold | [3] |
| Dihydroartemisinin | Solid Dispersion | Polyvinylpyrrolidone K30 | 50-fold | [3] |
| Artemisinin | Solid Dispersion (Freeze-dried) | Maltodextrin and Natural Gum (1:2) | Not specified (up to 60.04 µg/mL) | [22] |
| Artemisinin | Solid Dispersion (Freeze-dried) | PEG4000 | 2.99-fold | [23] |
| Artemisinin | Solid Dispersion (Solvent Evaporation) | PEG4000 | 2.66-fold | [23] |
| Artemisinin | Solid Dispersion (Freeze-dried) | Nicotinamide (1:10) | Highest among tested ratios | [24] |
Table 3: Solubility Enhancement of Ginsenosides (B1230088) (Triterpenoid Saponins) using Nanoformulations
| Ginsenoside | Formulation | Key Finding | Reference |
| Ginsenoside Rg1 | Microemulsion | Relative bioavailability increased by 268% to 1270% | [25] |
| Ginsenoside Re and Rh2 | Nanocomposites (ASES) | Significantly enhanced dissolution rate | [26] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Preparation of Diterpenoid-Cyclodextrin Inclusion Complex by Freeze-Drying
Objective: To prepare a solid inclusion complex of a diterpenoid with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Diterpenoid compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Suitable organic solvent for the diterpenoid (e.g., ethanol, methanol, or a co-solvent system)
-
Freeze-dryer
Procedure:
-
Preparation of Cyclodextrin Solution: Accurately weigh the desired amount of HP-β-CD and dissolve it in a specific volume of deionized water with stirring to obtain a clear solution.
-
Preparation of Diterpenoid Solution: Accurately weigh the diterpenoid and dissolve it in a minimal amount of a suitable organic solvent.
-
Complexation: Slowly add the diterpenoid solution dropwise to the continuously stirring HP-β-CD solution.
-
Equilibration: Continue stirring the mixture at room temperature for 24-72 hours to allow for complete complex formation. The container should be sealed to prevent solvent evaporation.
-
Freezing: Transfer the resulting solution to a suitable container and freeze it at a temperature of -20°C to -80°C until completely solid.
-
Lyophilization: Place the frozen sample in a freeze-dryer and lyophilize under vacuum until a dry powder is obtained. The duration of lyophilization will depend on the sample volume and the equipment used.
-
Post-Processing: The resulting powder can be gently ground to ensure homogeneity and passed through a sieve of a specific mesh size.
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of Diterpenoid Nanosuspension by High-Pressure Homogenization
Objective: To produce a nanosuspension of a diterpenoid compound to increase its surface area and dissolution velocity.
Materials:
-
Micronized diterpenoid compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-speed stirrer
-
High-pressure homogenizer
Procedure:
-
Preparation of Stabilizer Solution: Dissolve the selected stabilizer in purified water to the desired concentration.
-
Formation of Pre-suspension: Disperse the micronized diterpenoid powder in the stabilizer solution using a high-speed stirrer for a sufficient time to obtain a homogenous suspension.
-
High-Pressure Homogenization:
-
Prime the high-pressure homogenizer according to the manufacturer's instructions.
-
Pass the pre-suspension through the high-pressure homogenizer.
-
Set the desired homogenization pressure (e.g., 500-1500 bar) and the number of cycles (e.g., 10-20 cycles).[11]
-
Collect the resulting nanosuspension. It is advisable to cool the sample during the process to prevent overheating.
-
-
Characterization: Analyze the particle size and zeta potential of the nanosuspension using a suitable particle size analyzer.
-
Storage: Store the nanosuspension at a controlled temperature (e.g., 4°C) to minimize particle aggregation and crystal growth. For long-term storage, consider lyophilization with a cryoprotectant.
Protocol 3: Preparation of Diterpenoid Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a diterpenoid in a polymeric carrier to enhance its solubility and dissolution rate.
Materials:
-
Diterpenoid compound
-
Polymeric carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))
-
Common volatile solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the diterpenoid and the polymeric carrier in a suitable common volatile solvent in a round-bottom flask.[6][14] Ensure complete dissolution of both components.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).[27] Continue the evaporation until a thin film or solid mass is formed on the wall of the flask.
-
Drying: Scrape the solid mass from the flask and dry it further in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.[14]
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Sieve the resulting powder through a specific mesh size to obtain a uniform particle size.[14]
-
Storage: Store the final solid dispersion powder in a tightly sealed container in a desiccator to protect it from moisture.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in enhancing diterpenoid solubility.
Figure 1: Experimental workflow for preparing a diterpenoid-cyclodextrin inclusion complex via freeze-drying.
Figure 2: Logical relationships between different strategies to enhance diterpenoid solubility and their outcomes.
Figure 3: Workflow for the preparation of a diterpenoid nanosuspension using high-pressure homogenization.
References
- 1. researchgate.net [researchgate.net]
- 2. sciensage.info [sciensage.info]
- 3. Improving the solubility and bioavailability of dihydroartemisinin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. pharmtech.com [pharmtech.com]
- 7. ijsdr.org [ijsdr.org]
- 8. Contact Support [scientiaricerca.com]
- 9. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Updates on the conversion of nanosuspensions to solid oral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOP for High-Pressure Homogenization for Nanoparticle Production – SOP Guide for Pharma [pharmasop.in]
- 12. Influence Of Preparation Process Of Solid Dispersion On Its Physical Stability - Senieer - What You Trust [senieer.com]
- 13. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists | Bentham Science [eurekaselect.com]
- 18. Prodrugs: a challenge for the drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancement of water-solubility and bioactivity of paclitaxel using modified cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effective paclitaxel: β-Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Micro-/nano-sized delivery systems of ginsenosides for improved systemic bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ginsenoside Drug Nanocomposites Prepared by the Aerosol Solvent Extraction System for Enhancing Drug Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Vasorelaxant Activities of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid and Forskolin
In the landscape of cardiovascular research, the exploration of novel vasorelaxant agents is paramount for the development of new antihypertensive therapies. This guide provides a detailed, objective comparison of the vasorelaxant properties of two diterpenes: 3-acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene, and forskolin (B1673556), a well-characterized adenylyl cyclase activator. This analysis is supported by experimental data from studies on rat aortic preparations, offering valuable insights for researchers, scientists, and drug development professionals.
Overview of Compounds
This compound (referred to as labda-15-oic acid) is a labdane (B1241275) diterpene that has demonstrated significant vasorelaxant and hypotensive effects.[1][2][3] Its mechanism of action is multifactorial, involving endothelium-dependent and -independent pathways.[1][3]
Forskolin , isolated from the plant Coleus forskohlii, is a potent and widely used experimental tool due to its ability to directly activate all isoforms of adenylyl cyclase, leading to a rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This increase in cAMP in vascular smooth muscle cells is a well-established pathway for inducing vasorelaxation.[4][6]
Comparative Vasorelaxant Potency and Efficacy
Experimental data consistently demonstrates that while both compounds induce vasorelaxation, forskolin is significantly more potent than this compound.[1][2] Studies on aortic rings from both normotensive (2K) and hypertensive (2K-1C) rats show that forskolin elicits its effects at much lower concentrations.[1][2][7]
The vasorelaxant effect of labda-15-oic acid is partially dependent on the endothelium, particularly in tissues from normotensive rats.[1][8] In contrast, forskolin's primary mechanism is the direct stimulation of adenylyl cyclase in smooth muscle cells, although some studies suggest it can also promote nitric oxide (NO) production from the endothelium.[1][4]
Quantitative Data Summary
The following table summarizes the comparative potency (pEC50) and maximal effect (Emax) of both compounds on aortic rings pre-contracted with phenylephrine (B352888) (PE) or potassium chloride (KCl) in normotensive (2K) and hypertensive (2K-1C) rats.
| Compound | Model | Condition | Pre-contraction Agent | pEC50 (-log M) | Emax (%) |
| Labda-15-oic acid | 2K (Normotensive) | Endothelium-Intact | PE | 5.1 ± 0.1 | 96 ± 2 |
| 2K (Normotensive) | Endothelium-Denuded | PE | 4.8 ± 0.1 | 89 ± 3 | |
| 2K-1C (Hypertensive) | Endothelium-Intact | PE | 4.9 ± 0.1 | 91 ± 3 | |
| 2K-1C (Hypertensive) | Endothelium-Denuded | PE | 4.9 ± 0.1 | 88 ± 4 | |
| 2K (Normotensive) | Endothelium-Intact | KCl | 4.6 ± 0.1 | 80 ± 4 | |
| 2K-1C (Hypertensive) | Endothelium-Intact | KCl | 4.7 ± 0.1 | 83 ± 5 | |
| Forskolin | 2K (Normotensive) | Endothelium-Intact | PE | 7.9 ± 0.1 | 100 ± 1 |
| 2K (Normotensive) | Endothelium-Denuded | PE | 7.8 ± 0.1 | 100 ± 1 | |
| 2K-1C (Hypertensive) | Endothelium-Intact | PE | 7.7 ± 0.1 | 100 ± 1 | |
| 2K-1C (Hypertensive) | Endothelium-Denuded | PE | 7.6 ± 0.1 | 100 ± 1 | |
| 2K (Normotensive) | Endothelium-Intact | KCl | 7.0 ± 0.1 | 100 ± 1 | |
| 2K-1C (Hypertensive) | Endothelium-Intact | KCl | 6.8 ± 0.1 | 100 ± 1 |
Data extracted from Simplicio et al. (2016). Values are presented as mean ± SEM.[1][2][7]
Signaling Pathways and Mechanisms of Action
The vasorelaxant effects of the two compounds are mediated by distinct signaling pathways. Forskolin acts primarily through the canonical adenylyl cyclase-cAMP pathway, whereas labda-15-oic acid utilizes a more complex, multi-target approach.
Forskolin Signaling Pathway
Forskolin directly binds to and activates the catalytic subunit of adenylyl cyclase (AC) in vascular smooth muscle cells (VSMC).[4][5] This leads to the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, resulting in:
-
Inhibition of Ca²⁺ influx through L-type calcium channels.[4]
-
Increased Ca²⁺ uptake into the sarcoplasmic reticulum.[4]
-
Inhibition of myosin light chain kinase (MLCK).[4]
-
Activation of K⁺ channels, leading to hyperpolarization.
Collectively, these actions decrease intracellular calcium concentration and reduce the sensitivity of the contractile machinery to calcium, causing smooth muscle relaxation.[4]
This compound Signaling Pathway
The vasorelaxant mechanism of labda-15-oic acid is independent of the cAMP pathway.[3] Instead, it involves:
-
Endothelial NO-cGMP Pathway Activation : It stimulates the production of nitric oxide (NO) in endothelial cells, which then diffuses to VSMCs.[1][3] In VSMCs, NO activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation.[3]
-
Blockade of Ca²⁺ Influx : The compound inhibits calcium influx through voltage-operated calcium channels in the VSMC membrane.[1][3]
-
Opening of K⁺ Channels : It promotes the opening of potassium channels, including ATP-sensitive (KATP), voltage-gated (Kv), and calcium-activated (KCa) channels, causing hyperpolarization of the VSMC membrane, which in turn closes voltage-gated Ca²⁺ channels.[3]
Experimental Protocols
The data presented is primarily derived from in vitro vascular reactivity studies using aortic rings isolated from male Wistar rats.
Vascular Reactivity Experiments
-
Tissue Preparation : Thoracic aortas are isolated from normotensive (2K) or hypertensive (2K-1C) Wistar rats. The aortas are cleaned of connective tissue and cut into rings (4-5 mm in length). For some experiments, the endothelium is mechanically removed.
-
Mounting : The aortic rings are mounted in organ baths containing Krebs solution at 37°C, continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Contraction : The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5 g. The viability of the endothelium is tested using acetylcholine (B1216132) (1 µmol/L) in rings pre-contracted with phenylephrine (PE, 0.1 µmol/L). A relaxation of over 80% indicates intact endothelium.
-
Cumulative Concentration-Response Curves : After washing and a new equilibration period, the aortic rings are contracted to a stable plateau with either PE (0.1 µmol/L) or KCl (30 mmol/L). Cumulative concentration-response curves are then constructed by adding increasing concentrations of either labda-15-oic acid (0.1 µmol/L to 300 µmol/L) or forskolin (0.1 nmol/L to 1 µmol/L).[2][7]
-
Data Analysis : The relaxation responses are expressed as a percentage of the contraction induced by PE or KCl. The pEC50 (negative logarithm of the molar concentration that produces 50% of the maximal response) and Emax (maximal effect) are calculated using non-linear regression analysis.
Experimental Workflow Diagram
Conclusion
Both this compound and forskolin are effective vasorelaxants, but they operate through fundamentally different mechanisms. Forskolin is a highly potent, direct activator of the adenylyl cyclase-cAMP pathway, making it a valuable tool for studying this specific signaling cascade.[4][5] In contrast, labda-15-oic acid, while less potent, exhibits a more complex mechanism of action involving the NO-cGMP pathway, Ca²⁺ channel blockade, and K⁺ channel activation.[3] This multi-target profile suggests that the labdane scaffold could be a valuable starting point for developing novel antihypertensive agents with a broader mechanism of action.[9] The choice between these compounds for research or therapeutic development would depend on the desired pharmacological target and potency.
References
- 1. The Labdane Ent-3-Acetoxy-Labda-8(17), 13-Dien-15-Oic Decreases Blood Pressure In Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Labdane Ent-3-Acetoxy-Labda-8(17), 13-Dien-15-Oic Decreases Blood Pressure In Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying the vascular and hypotensive actions of the labdane ent-3-acetoxy-labda-8(17),13-dien-15-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilatation induced by forskolin involves cyclic GMP production [scirp.org]
- 5. The role of adenylate cyclase in relaxation of brain arteries: studies with forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of forskolin on blood flow, platelet metabolism, aggregation and ATP release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Novel Labdane Diterpenes-Based Synthetic Derivatives: Identification of a Bifunctional Vasodilator That Inhibits CaV1.2 and Stimulates KCa1.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid and Other Labdane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological potency of 3-Acetoxy-8(17),13E-labdadien-15-oic acid and other notable labdane (B1241275) diterpenes. The focus is on their cytotoxic and anti-inflammatory activities, supported by experimental data from various scientific studies. While direct comparative studies are limited, this document compiles available quantitative data to offer a valuable resource for researchers in the field of drug discovery and development.
Introduction to Labdane Diterpenes
Labdane-type diterpenes are a large and structurally diverse class of natural products, primarily found in higher plants.[1] These compounds have garnered significant attention in the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, cytotoxic, antimicrobial, and vasorelaxant effects.[1][2][3][4] This guide specifically examines the potency of this compound in relation to other members of the labdane family.
Potency Comparison: Cytotoxic and Anti-inflammatory Activities
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory potency of various labdane diterpenes. It is important to note that the experimental conditions, such as cell lines and assays used, can vary between studies, which may affect the direct comparability of the IC50 values.
Cytotoxic Activity of Labdane Diterpenes
The cytotoxicity of labdane diterpenes has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | |
| Coronarin D | A549 (Lung) | MTT | 13.49 | [5] |
| Coronarin D | CACO-2 (Colon) | MTT | 26.78 | [5] |
| Coronarin D | HepG2 (Liver) | MTT | 5.22 | [5] |
| Coronarin D | MCF-7 (Breast) | MTT | 55.91 | [5] |
| (E)-15,16-Bisnorlabda-8(17),11-diene-13-one | A549 (Lung) | MTT | >25 | [5] |
| Yunnancoronarin A | A549 (Lung) | MTT | >25 | [5] |
| Yunnancoronarin B | A549 (Lung) | MTT | >25 | [5] |
| Hedychilactone D | A549 (Lung) | MTT | >25 | [5] |
| 9-Hydroxyhedychenone | A549 (Lung) | MTT | >25 | [5] |
Note: The absence of data for this compound in this context highlights a gap in the current scientific literature and underscores the need for further research into its cytotoxic potential.
Anti-inflammatory Activity of Labdane Diterpenes
The anti-inflammatory potential of labdane diterpenes is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | |
| Lagopsin A | BV-2 (Microglial) | Griess | 14.9 | [6] |
| Lagopsin B | BV-2 (Microglial) | Griess | >50 | [6] |
| Lagopsin C | BV-2 (Microglial) | Griess | >50 | [6] |
| 15-epi-Lagopsin C | BV-2 (Microglial) | Griess | >50 | [6] |
| Lagopsin D | BV-2 (Microglial) | Griess | >50 | [6] |
| 15-epi-Lagopsin D | BV-2 (Microglial) | Griess | >50 | [6] |
| Lagopsin E | BV-2 (Microglial) | Griess | 34.9 | [6] |
| Lagopsin F | BV-2 (Microglial) | Griess | >50 | [6] |
| Lagopsin G | BV-2 (Microglial) | Griess | 23.7 | [6] |
| Lagopsin H | BV-2 (Microglial) | Griess | >50 | [6] |
| Labd-13(E)-ene-8α,15-diol | RAW 264.7 (Macrophage) | Griess | 5-15 | [4] |
| Labd-13(E)-ene-8α,15-yl acetate | RAW 264.7 (Macrophage) | Griess | 5-15 | [4] |
Vasorelaxant and Hypotensive Effects
While in vitro potency data is limited, this compound has demonstrated significant in vivo activity. A study on its cardiovascular effects revealed that it induces vasorelaxation and hypotension.[7] The mechanisms behind these effects involve the activation of the endothelial nitric oxide-cGMP pathway, the opening of K+ channels, and alterations in Ca2+ mobilization.[7] Notably, lower doses of this compound were required to induce hypotension compared to other tested labdanes, suggesting a potentially higher in vivo potency in this specific biological context.
Signaling Pathways and Experimental Workflows
The biological activities of labdane diterpenes are often mediated through their interaction with key cellular signaling pathways.
References
- 1. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. Evaluation of labdane derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS:63399-37-1 | Manufacturer ChemFaces [chemfaces.com]
A Head-to-Head Battle in Vasorelaxation: 3-Acetoxy-8(17),13E-labdadien-15-oic Acid vs. Nifedipine
For researchers and professionals in drug development, understanding the efficacy and mechanisms of novel vasorelaxant agents is paramount. This guide provides a detailed comparison of the vasorelaxant properties of the labdane (B1241275) diterpene, 3-acetoxy-8(17),13E-labdadien-15-oic acid, and the well-established calcium channel blocker, nifedipine (B1678770).
This comparative analysis delves into the experimental data, protocols, and underlying signaling pathways of both compounds, offering a valuable resource for evaluating their potential in cardiovascular research.
Quantitative Comparison of Vasorelaxant Potency
The following table summarizes the available quantitative data on the vasorelaxant effects of this compound and nifedipine on isolated rat aortic rings. It is important to note that the experimental conditions, particularly the contractile agents used, differ between the studies, which can influence the potency values.
| Compound | Pre-contraction Agent | Endothelium | Potency (pD₂) | Maximal Relaxation (Eₘₐₓ) (%) |
| This compound | Phenylephrine (0.1 µmol/L) | Intact | 4.8 ± 0.06[1] | 93.7 ± 6.8[1] |
| This compound | Phenylephrine (0.1 µmol/L) | Denuded | 4.1 ± 0.04[1] | 79.2 ± 1.8[1] |
| Nifedipine | Potassium Chloride (KCl) | Not specified | IC₅₀: 3 x 10⁻⁹ M | Not specified |
Note: pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response (EC₅₀). A higher pD₂ value indicates greater potency. IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Dissecting the Mechanisms: Signaling Pathways
The vasorelaxant effects of this compound and nifedipine are mediated by distinct signaling pathways.
This compound exhibits a multi-target mechanism.[2] Its vasorelaxant action involves:
-
Endothelium-dependent pathway: Activation of the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway.[2]
-
Endothelium-independent pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms underlying the vascular and hypotensive actions of the labdane ent-3-acetoxy-labda-8(17),13-dien-15-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Labdane Ent-3-Acetoxy-Labda-8(17), 13-Dien-15-Oic Decreases Blood Pressure In Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid and Standard Antihypertensive Drugs: A Research Perspective
A detailed examination of the potential antihypertensive properties of the novel labdane (B1241275) diterpenoid, 3-Acetoxy-8(17),13E-labdadien-15-oic acid, in comparison to established standard-of-care antihypertensive medications. This guide synthesizes available data on related compounds and outlines experimental frameworks for future comparative studies.
In the ever-evolving landscape of cardiovascular therapeutics, the exploration of novel compounds with potential antihypertensive activity is of paramount importance. One such molecule of interest is this compound, a labdane diterpenoid. While direct experimental evidence for its blood pressure-lowering effects is not yet available in peer-reviewed literature, the known cardiovascular effects of structurally related compounds provide a compelling rationale for its investigation. This guide presents a comparative framework, juxtaposing the established mechanisms and clinical data of standard antihypertensive drugs with the hypothesized potential of this compound, based on the broader family of labdane diterpenoids.
Part 1: Overview of Antihypertensive Drug Classes and a Novel Compound
Hypertension management relies on a variety of drug classes that target different physiological pathways to reduce blood pressure. A comprehensive understanding of these mechanisms is crucial for contextualizing the potential of novel compounds.
Table 1: Comparison of Mechanisms of Action
| Drug Class/Compound | Primary Mechanism of Action | Key Molecular Targets |
| ACE Inhibitors (e.g., Lisinopril) | Inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. | Angiotensin-Converting Enzyme (ACE) |
| Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan) | Block the binding of angiotensin II to its receptor (AT1), preventing vasoconstriction. | Angiotensin II Receptor Type 1 (AT1) |
| Beta-Blockers (e.g., Metoprolol) | Block the effects of epinephrine (B1671497) and norepinephrine (B1679862) on beta-adrenergic receptors, primarily in the heart, reducing heart rate and contractility. | Beta-1 and Beta-2 Adrenergic Receptors |
| Calcium Channel Blockers (CCBs) (e.g., Amlodipine) | Inhibit the influx of calcium ions into vascular smooth muscle and/or cardiac muscle cells, leading to vasodilation and/or reduced cardiac output. | L-type Calcium Channels |
| Diuretics (e.g., Hydrochlorothiazide) | Increase the excretion of sodium and water from the kidneys, reducing blood volume. | Various ion transporters in the nephron |
| This compound (Hypothesized) | Potential vasorelaxant effects via modulation of endothelial function (e.g., nitric oxide production) or direct action on vascular smooth muscle. | To be determined. Potential targets could include endothelial nitric oxide synthase (eNOS) or ion channels in smooth muscle cells. |
Part 2: Quantitative Comparison of Efficacy
The efficacy of antihypertensive drugs is typically quantified by their ability to lower systolic and diastolic blood pressure. The following table summarizes typical efficacy data for standard drugs. A corresponding entry for this compound is included to highlight the data points that would be necessary for a direct comparison.
Table 2: Efficacy of Antihypertensive Agents
| Drug/Compound | Typical Dose Range | Average Reduction in Systolic Blood Pressure (mmHg) | Average Reduction in Diastolic Blood Pressure (mmHg) | IC50/EC50 (where applicable) |
| Lisinopril | 10-40 mg/day | 10-15 | 5-10 | N/A (clinical data) |
| Losartan | 50-100 mg/day | 8-13 | 4-8 | N/A (clinical data) |
| Metoprolol | 100-200 mg/day | 10-15 | 8-12 | N/A (clinical data) |
| Amlodipine | 5-10 mg/day | 10-20 | 5-10 | N/A (clinical data) |
| Hydrochlorothiazide | 12.5-50 mg/day | 10-15 | 5-10 | N/A (clinical data) |
| This compound | To be determined | To be determined | To be determined | To be determined (e.g., for vasorelaxation in isolated aortic rings) |
Part 3: Proposed Experimental Protocols for Comparative Evaluation
To ascertain the antihypertensive potential of this compound and enable a direct comparison with standard drugs, a series of preclinical experiments are necessary.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
-
Objective: To determine the effect of this compound on blood pressure in a genetically hypertensive animal model.
-
Methodology:
-
Male SHRs (14-16 weeks old) are randomly assigned to treatment groups: Vehicle control, this compound (at various doses), and a positive control group (e.g., Captopril).
-
The compound and control substances are administered daily via oral gavage for a period of 4 weeks.
-
Systolic blood pressure (SBP) and heart rate (HR) are measured weekly using the tail-cuff method.
-
At the end of the treatment period, animals are euthanized, and blood and tissues (e.g., aorta, heart, kidneys) are collected for further analysis (e.g., plasma renin activity, histological examination).
-
Ex Vivo Vasorelaxant Effect in Isolated Rat Aortic Rings
-
Objective: To investigate the direct effect of this compound on vascular tone.
-
Methodology:
-
Thoracic aortas are isolated from male Wistar rats and cut into rings (2-3 mm in width).
-
Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.
-
The rings are pre-contracted with phenylephrine (B352888) (1 µM).
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to assess its vasorelaxant effect.
-
To investigate the mechanism, experiments are repeated in the presence of an eNOS inhibitor (L-NAME) or in endothelium-denuded rings.
-
Part 4: Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the proposed experimental workflow and the logical framework for comparing the novel compound with standard antihypertensive drug classes.
Caption: Proposed workflow for evaluating the antihypertensive effects of a novel compound.
Caption: Logical framework for comparing the novel compound against standard drug classes.
Conclusion
While this compound represents an unexplored frontier in hypertension research, the established bioactivities of related labdane diterpenoids suggest its potential as a novel antihypertensive agent. The experimental protocols and comparative frameworks outlined in this guide provide a roadmap for future research. Rigorous preclinical evaluation is the essential next step to elucidate the pharmacological profile of this compound and determine its viability as a candidate for further drug development. Should in vivo and ex vivo studies yield positive results, a direct and data-driven comparison with standard antihypertensive drugs will be possible, potentially paving the way for a new class of therapeutics for cardiovascular disease.
Validating the Mechanism of Action of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-Acetoxy-8(17),13E-labdadien-15-oic acid and other labdane (B1241275) diterpenes. It offers a framework for validating the compound's mechanism of action in various cell lines by presenting available data, outlining key experimental protocols, and visualizing relevant signaling pathways.
Isolated from the rhizomes of Cibotium barometz (L.) J.Sm., this compound is a labdane diterpenoid with established vasorelaxant and hypotensive properties.[1] Its mechanism in the cardiovascular system involves the activation of the endothelial nitric oxide (NO)-cGMP pathway, the opening of potassium (K+) channels, and the modulation of calcium (Ca2+) mobilization.[1] While its effects on vascular smooth muscle and endothelial cells are documented, its broader mechanism of action across different cell types, particularly in the context of cancer, remains largely unexplored.
This guide aims to bridge this knowledge gap by comparing this compound with structurally similar and well-characterized labdane diterpenes known for their cytotoxic and anti-proliferative activities. By examining the established mechanisms of these related compounds, researchers can formulate hypotheses and design experiments to elucidate the therapeutic potential of this compound in oncology and other fields.
Comparative Efficacy: A Look at Related Labdane Diterpenes
While specific cytotoxic data for this compound in cancer cell lines is not yet available, the broader class of labdane diterpenes has demonstrated significant anti-cancer potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for prominent labdane diterpenes—Andrographolide, Sclareol, and Rotundifuran—across various cancer cell lines. This data serves as a benchmark for future studies on this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Andrographolide | HCT-116 | Colon Cancer | 38 | [2] |
| U937 | Leukemia | - | [2] | |
| SGC7901 | Gastric Cancer | - | [2] | |
| AGS | Gastric Cancer | 44 | [2] | |
| HeLa | Cervical Cancer | - | [2] | |
| MCF-7 | Breast Cancer | - | [2] | |
| Sclareol | HCT116 | Colon Cancer | < 50 | [3] |
| MCF-7 | Breast Cancer | < 50 | [3] | |
| PC-3 | Prostate Cancer | 0.082 (SS-12 derivative) | [3] | |
| H1688 | Lung Cancer | 42.14 | [3] | |
| H146 | Lung Cancer | 69.96 | [3] | |
| Rotundifuran | HeLa | Cervical Cancer | < 10 | [4] |
| SiHa | Cervical Cancer | < 10 | [4] | |
| HL-60 | Leukemia | 22.5 | [5] |
Unraveling the Mechanism of Action: Key Signaling Pathways
The anti-cancer activity of labdane diterpenes is often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell cycle. The signaling pathways involved are complex and can be cell-type dependent. Below are diagrams illustrating the established mechanisms of action for Andrographolide, Sclareol, and Rotundifuran, providing a hypothetical framework for investigating this compound.
Andrographolide-induced apoptosis signaling cascade.
Sclareol-induced G1 cell cycle arrest pathway.
Rotundifuran-induced signaling in cervical cancer cells.
Experimental Protocols for Mechanism of Action Validation
To validate the hypothesized anti-cancer activity of this compound, a series of in vitro experiments are essential. The following are detailed protocols for key assays.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on a cell population.
Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample. Incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (PI Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment: Treat cells with the compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p-ERK, p-Akt, Cyclin D1, CDK4).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
While the direct anti-cancer properties of this compound are yet to be fully elucidated, the extensive research on related labdane diterpenes provides a strong foundation for its investigation as a potential therapeutic agent. The comparative data and detailed protocols in this guide offer a clear roadmap for researchers to validate its mechanism of action in various cell lines. Future studies should focus on performing the outlined experiments to generate specific data for this compound, thereby contributing to a comprehensive understanding of its biological activities and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyr61 Is a Potential Target for Rotundifuran, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Pharmacology Profile of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety pharmacology of 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene with noted cardiovascular activity. Due to the limited availability of a complete safety pharmacology profile for this specific compound, this guide also includes data on structurally related labdane (B1241275) diterpenes and relevant alternative compounds to provide a broader context for its potential safety liabilities. The information is intended to support further research and drug development efforts.
Cardiovascular System Safety
The primary safety pharmacology data available for this compound pertains to its effects on the cardiovascular system. Studies have consistently demonstrated its vasorelaxant and hypotensive properties.
Quantitative Data Summary: Cardiovascular Effects
| Compound | Test System | Parameter | Result |
| This compound | Conscious Normotensive and Hypertensive Rats | Mean Arterial Pressure | Dose-dependent decrease[1] |
| Isolated Rat Aortic Rings | Vasorelaxation (Phenylephrine-induced contraction) | Concentration-dependent relaxation[1] | |
| Forskolin (B1673556) (Alternative Labdane Diterpene) | Conscious Hypertensive Rats | Mean Arterial Pressure | Dose-dependent decrease[1] |
| Isolated Rat Aortic Rings | Vasorelaxation | More potent than this compound[1] | |
| Humans (Intravenous) | Blood Pressure | Decreased diastolic blood pressure and vascular resistance[1] | |
| 8(17),12E,14-labdatrien-18-oic acid (Alternative Labdane Diterpene) | Normotensive Rats | Hypotension | Effective at higher doses (5-30 mg/kg) compared to this compound[1] |
| labd-8(17)-en-15-oic acid (Alternative Labdane Diterpene) | Normotensive Rats | Hypotension | Effective at higher doses (1-10 mg/kg) compared to this compound[1] |
Mechanism of Cardiovascular Action
The vasorelaxant effect of this compound is attributed to a multi-faceted mechanism involving:
-
Activation of the endothelial Nitric Oxide (NO)-cGMP pathway: The compound stimulates the production of nitric oxide in endothelial cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells, which promotes relaxation.
-
Opening of K+ channels: Activation of potassium channels in vascular smooth muscle cells leads to hyperpolarization and subsequent relaxation.
-
Alteration of Ca2+ mobilization: The compound inhibits calcium influx into vascular smooth muscle cells, a critical step for contraction.
Caption: Signaling pathway of this compound leading to vasorelaxation.
Central Nervous System (CNS) and Respiratory System Safety
To date, no specific studies on the effects of this compound on the central and respiratory systems have been published. However, data from related compounds suggest that these systems warrant investigation.
Comparative Data from Related Compounds
| Compound/Extract | Test System | Observed Effects |
| Forskolin | Inhaled (Humans) | Upper respiratory tract irritation, cough, tremor, restlessness[2] |
| Hedychium coronarium rhizome extract (contains labdane diterpenes) | Mice | CNS depressant activity |
| Sclareolide | Inhalation (Safety Assessment) | Exposure level below the Cramer Class III TTC value for inhalation exposure local effects is considered safe. |
The CNS depressant activity observed with extracts containing other labdane diterpenes highlights the necessity for a thorough neuropharmacological evaluation of this compound. Similarly, the respiratory effects of forskolin underscore the importance of assessing the respiratory safety of this compound class.
Experimental Protocols
Detailed methodologies for the key safety pharmacology experiments are crucial for the interpretation and replication of findings.
Cardiovascular Assessment: In Vivo Blood Pressure in Conscious Rats
This protocol is a standard method for evaluating the effects of a test substance on cardiovascular function in a conscious animal model, providing data on blood pressure and heart rate.
Caption: Experimental workflow for in vivo cardiovascular assessment in conscious rats.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Surgical Preparation: Animals are anesthetized, and a telemetry transmitter or a catheter is implanted into the femoral or carotid artery for direct blood pressure measurement. A venous catheter may also be implanted for intravenous drug administration.
-
Recovery: A recovery period of at least 48 hours is allowed post-surgery.
-
Acclimatization: Rats are housed in individual recording cages to acclimatize to the experimental conditions.
-
Baseline Measurement: Baseline cardiovascular parameters (systolic, diastolic, and mean arterial pressure, and heart rate) are recorded for a defined period before drug administration.
-
Drug Administration: this compound is administered, typically intravenously, at various doses. A vehicle control group is also included.
-
Post-Dose Monitoring: Cardiovascular parameters are continuously monitored for a specified period after administration.
-
Data Analysis: Changes in cardiovascular parameters from baseline are calculated and compared between treated and control groups using appropriate statistical methods.
Central Nervous System Assessment: Irwin Test
The Irwin test is a standardized observational method used to assess the behavioral and physiological effects of a novel substance on the central nervous system in rodents.
Methodology:
-
Animal Model: Mice or rats are used.
-
Dosing: Animals are administered with this compound at multiple dose levels, alongside a vehicle control group.
-
Observation: A trained observer, blinded to the treatment, systematically scores a range of behavioral and physiological parameters at specified time points post-dosing.
-
Parameters Assessed:
-
Behavioral: Alertness, grooming, vocalization, passivity, stereotypy.
-
Neurological: Motor activity, coordination (e.g., gait, righting reflex), muscle tone, reflexes (e.g., pinna, corneal).
-
Autonomic: Body temperature, pupil size, salivation, piloerection.
-
-
Scoring: A standardized scoring system is used to quantify the observed changes.
Respiratory System Assessment: Whole-Body Plethysmography
This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained rodents.
Methodology:
-
Animal Model: Mice or rats.
-
Apparatus: A whole-body plethysmograph consisting of a sealed chamber connected to a pressure transducer.
-
Acclimatization: The animal is placed in the chamber and allowed to acclimate for a period.
-
Measurement: As the animal breathes, the pressure changes within the chamber are recorded. These pressure changes are used to calculate various respiratory parameters.
-
Parameters Measured: Respiratory rate, tidal volume, minute volume, and other indices of respiratory function.
-
Procedure: Baseline measurements are taken before administration of this compound, and then at various time points after administration.
Conclusion
The available data strongly indicates that this compound possesses significant cardiovascular activity, primarily manifesting as vasorelaxation and hypotension. While these effects may have therapeutic potential, they also represent a key area for safety assessment in drug development. The complete safety pharmacology profile of this compound is currently incomplete, with a notable absence of data on its effects on the central and respiratory systems. Given the observed CNS and respiratory effects of other labdane diterpenes, a thorough evaluation of these systems for this compound is imperative to fully characterize its safety profile. The experimental protocols outlined in this guide provide a framework for conducting such essential safety assessments.
References
Comparative Analysis of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid's Effects on Endothelial and Smooth Muscle Cells
A guide for researchers on the differential cellular responses to a bioactive labdane (B1241275) diterpene.
This guide provides a comparative analysis of the biological effects of 3-Acetoxy-8(17),13E-labdadien-15-oic acid on two key components of the vascular wall: endothelial cells (ECs) and vascular smooth muscle cells (VSMCs). While direct comparative cytotoxicity studies are not extensively available in the public domain, this document synthesizes the known mechanisms of action of this compound on both cell types, drawing from existing research on its vasorelaxant and hypotensive properties. The guide also discusses the broader cytotoxic potential of labdane diterpenes to provide a comprehensive perspective for researchers in drug discovery and development.
Introduction to this compound
This compound is a labdane-type diterpene that has been identified as a compound with significant vasorelaxant and hypotensive activities[1][2]. Its effects are mediated through a complex interplay of actions on both the endothelial lining and the underlying smooth muscle of blood vessels. Understanding these differential effects is crucial for evaluating its therapeutic potential and potential off-target effects, including cytotoxicity at higher concentrations. While the primary described effect is vasorelaxation, the signaling pathways involved can, under different conditions or at higher doses, influence cell viability and function.
Comparative Biological Effects and Data Summary
The primary documented effects of this compound are centered on its ability to induce vascular relaxation. The compound exhibits a dual mechanism of action, impacting both endothelial and smooth muscle cells, though in distinct ways. The vasorelaxant effect is reportedly more pronounced in blood vessels with an intact endothelium, highlighting the significant contribution of endothelial-derived factors[1][3][2].
| Cell Type | Primary Effect | Key Mechanism of Action | Supporting Data Reference |
| Endothelial Cells | Stimulation of Nitric Oxide (NO) production | Activation of the endothelial Nitric Oxide Synthase (eNOS) pathway, leading to increased cGMP in smooth muscle cells. | Measurement of NO concentration in endothelial cells via flow cytometry and nitrate/nitrite levels in aortic tissue[4][1]. |
| Vascular Smooth Muscle Cells | Direct relaxation and inhibition of contraction | Alteration of calcium mobilization (inhibition of Ca2+ influx) and opening of potassium (K+) channels. | Measurement of cytosolic calcium concentration ([Ca2+]c) in VSMCs using confocal microscopy and vascular reactivity in endothelium-denuded aortic rings[4]. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the comparative effects of this compound on endothelial and smooth muscle cells.
Vascular Reactivity Studies in Isolated Aortic Rings
This protocol is used to determine the direct and endothelium-mediated effects of the compound on vascular tone.
Objective: To assess the vasorelaxant effect of this compound on pre-contracted aortic rings with and without intact endothelium.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
Phenylephrine (B352888) or Serotonin (for inducing contraction)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize male Wistar rats and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into rings of 3-4 mm in length.
-
For experiments requiring endothelium-denuded rings, gently rub the luminal surface of the rings with a fine wire.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.
-
Induce a sustained contraction with a submaximal concentration of phenylephrine or serotonin.
-
Once the contraction is stable, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
Compare the concentration-response curves obtained from endothelium-intact and endothelium-denuded rings.
Measurement of Cytosolic Calcium Concentration ([Ca2+]c) in VSMCs
This protocol allows for the direct measurement of the compound's effect on intracellular calcium levels in smooth muscle cells.
Objective: To determine if this compound affects cytosolic calcium concentrations in vascular smooth muscle cells.
Materials:
-
Primary cultured vascular smooth muscle cells
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Confocal microscope
-
Buffer solution (e.g., Tyrode's solution)
-
Agonist to induce calcium influx (e.g., phenylephrine)
-
This compound
Procedure:
-
Culture VSMCs on glass coverslips suitable for microscopy.
-
Load the cells with Fura-2 AM by incubating them in a buffer containing the dye.
-
Wash the cells to remove extracellular dye.
-
Mount the coverslip on the stage of a confocal microscope equipped for ratiometric calcium imaging.
-
Perfuse the cells with buffer and establish a baseline fluorescence ratio.
-
Stimulate the cells with an agonist like phenylephrine to induce an increase in [Ca2+]c.
-
In the presence of the agonist, introduce this compound into the perfusion buffer.
-
Record the changes in the Fura-2 AM fluorescence ratio, which corresponds to changes in [Ca2+]c.
General Cytotoxicity Assessment (MTT Assay)
While not specifically reported for this compound on ECs vs. VSMCs, the MTT assay is a standard method to evaluate potential cytotoxicity.
Objective: To determine the concentration-dependent cytotoxicity of this compound on cultured endothelial and smooth muscle cells.
Materials:
-
Cultured endothelial cells (e.g., HUVECs) and vascular smooth muscle cells (e.g., HASMCs)
-
96-well cell culture plates
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed endothelial and smooth muscle cells in separate 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plates for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizing Pathways and Workflows
Signaling Pathway of Vasorelaxation
References
Comparative Analysis of 3-Acetoxy-8(17),13E-labdadien-1oic Acid Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene. While direct SAR studies on a series of synthetic analogs of this specific parent compound are limited in publicly available literature, this guide leverages a comprehensive study on structurally similar labdane (B1241275) derivatives to elucidate key relationships between chemical modifications and biological activity. The primary focus is on vasorelaxant effects, with a secondary overview of the cytotoxic potential of the broader labdane diterpene class.
I. Vasorelaxant Activity of Labdane Diterpene Analogs
A study on synthetic derivatives of (+)-sclareolide, a closely related labdane lactone, provides significant insights into the structural requirements for vasorelaxant activity. The opening of the lactone ring in (+)-sclareolide yields a series of labdane-based molecules that demonstrate notable vasorelaxant effects, primarily through the inhibition of CaV1.2 calcium channels and stimulation of KCa1.1 potassium channels.[1]
Comparative Performance Data
The following table summarizes the in vitro vasorelaxant activity of synthetic labdane derivatives on rat aortic rings pre-contracted with 60 mM KCl. The data highlights how modifications to the side chain, resulting from the opening of the sclareolide (B1681565) lactone ring, influence potency (IC50) and maximum efficacy (Emax).
| Compound | Modification from (+)-Sclareolide (5) | IC50 (µM) [a] | Emax (%) [a] |
| 5 | (+)-Sclareolide (parent lactone) | 69.0 ± 11.0 | 53 ± 5 |
| 6 | Sclareol (diol) | 39.0 ± 5.0 | 77 ± 4 |
| 7 | Hydroxy acid | 5.0 ± 0.9 | 99 ± 2 |
| 8 | Methyl ester | 13.0 ± 2.0 | 97 ± 3 |
| 9 | Ethyl ester | 10.0 ± 1.0 | 99 ± 1 |
| 10 | Amide derivative | 22.0 ± 4.0 | 89 ± 5 |
[a] Data represents mean ± s.e.m. for the relaxation of endothelium-denuded aortic rings pre-contracted by 60 mM KCl.[2]
Key Structure-Activity Relationship Insights:
-
Lactone Ring Opening: The opening of the five-membered lactone ring of (+)-sclareolide (5) to form the diol (6) and subsequent derivatives (7-10) generally leads to a significant increase in vasorelaxant potency and efficacy.[1][3]
-
Carboxylic Acid Moiety: The hydroxy acid derivative (7) exhibited the highest potency (IC50 = 5.0 µM), suggesting that the presence of a free carboxylic acid at this position is highly favorable for activity.[1]
-
Esterification: Conversion of the carboxylic acid to its methyl (8) and ethyl (9) esters slightly reduces potency compared to the free acid, but they remain highly effective vasorelaxants.
-
Amide Formation: The amide derivative (10) showed lower potency compared to the acid and ester analogs, indicating that this functional group is less optimal for this specific activity.
Mechanism of Action: Dual Channel Modulation
The most promising compound, the hydroxy acid derivative (7), was identified as a bifunctional vasodilator. Its mechanism involves:
-
CaV1.2 Channel Blockade: It directly inhibits L-type voltage-gated calcium channels (CaV1.2), reducing calcium influx into vascular smooth muscle cells, which is a primary trigger for contraction.[1][2]
-
KCa1.1 Channel Stimulation: It also activates large-conductance calcium-activated potassium channels (KCa1.1), leading to potassium efflux, membrane hyperpolarization, and subsequent vasorelaxation.[1][2]
This dual mechanism suggests that the labdane scaffold is a valuable starting point for developing novel vasorelaxant agents.[1]
Caption: Mechanism of action for vasorelaxant labdane analogs.
II. Cytotoxic Activity of Labdane Diterpenes
Comparative Performance Data
The following table presents the cytotoxic activity of various labdane diterpenes isolated from natural sources.
| Compound | Source Organism | Cancer Cell Line | Activity (ED50 or IC50 in µg/mL) [b] |
| (13R)-labda-7,14-diene 13-O-β-d-(4'-O-acetyl)fucopyranoside | Aster spathulifolius | A549 (Lung) | 3.12 |
| SK-OV-3 (Ovarian) | 2.56 | ||
| SK-MEL-2 (Melanoma) | 3.54 | ||
| HCT15 (Colon) | 4.21 | ||
| (13E)-labd-13-ene-8α,15-diol | Cistus creticus | K562 (Leukemia) | 21.3 |
| U937 (Leukemia) | 27.3 | ||
| MOLT3 (Leukemia) | 11.4 | ||
| 7α-hydroperoxymanool | Aster spathulifolius | A549 (Lung) | 1.31 |
| SK-OV-3 (Ovarian) | 0.24 | ||
| SK-MEL-2 (Melanoma) | 1.21 | ||
| XF498 (CNS) | 0.98 | ||
| HCT-15 (Colon) | 1.01 |
[b] Data compiled from multiple sources.[4][5][6]
General Structure-Activity Relationship Insights:
-
Hydroxylation and Acetylation: The presence and position of hydroxyl and acetyl groups appear crucial for activity. For instance, the acetylated fucopyranoside derivative from Aster spathulifolius showed moderate, non-specific cytotoxicity.[4] In contrast, (13E)-labd-13-ene-8α,15-diol was more active than its corresponding acetate (B1210297) in one study, suggesting that a free hydroxyl group at C-15 might be beneficial.[7]
-
Side Chain Modifications: The nature of the side chain at C-13 significantly impacts cytotoxicity. Glycosylation, as seen in the compounds from Aster spathulifolius, can confer cytotoxic properties.
-
Hydroperoxides: The presence of a hydroperoxide group, as in 7α-hydroperoxymanool, can lead to potent cytotoxic effects, with ED50 values in the low microgram per milliliter range.[6]
Caption: General workflow for SAR studies of labdane analogs.
III. Experimental Protocols
Synthesis of Vasorelaxant Labdane Analogs from (+)-Sclareolide
The synthetic route to obtain vasorelaxant analogs 7-10 starts from commercially available (+)-sclareolide (5).[8]
-
Synthesis of Sclareol (6): (+)-Sclareolide is reduced using a reducing agent such as LiAlH4 in an anhydrous solvent like THF at 0 °C to room temperature to yield the diol, sclareol.
-
Synthesis of Hydroxy Acid (7): Sclareol (6) is oxidized using an oxidizing agent like Jones reagent (CrO3 in acetone/H2SO4) to selectively oxidize the primary alcohol to a carboxylic acid.
-
Synthesis of Methyl and Ethyl Esters (8, 9): The hydroxy acid (7) is esterified using methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst (e.g., H2SO4) or by using a coupling agent like DCC/DMAP with the corresponding alcohol.
-
Synthesis of Amide (10): The hydroxy acid (7) is first converted to an acid chloride using thionyl chloride (SOCl2) and then reacted with an appropriate amine to form the amide.
Note: Detailed reaction conditions, purification, and characterization would be found in the primary literature.[8]
In Vitro Vasorelaxant Activity Assay
-
Tissue Preparation: Thoracic aortas are isolated from male Wistar rats. The endothelium is mechanically removed. The aorta is cut into rings (2-3 mm in width).[9]
-
Experimental Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37 °C, and bubbled with 95% O2 / 5% CO2. Changes in isometric tension are recorded.
-
Contraction Induction: A stable contraction is induced by adding a high concentration of KCl (e.g., 60 mM) or an alpha-adrenergic agonist like phenylephrine (B352888) to the bath.[2]
-
Cumulative Concentration-Response Curves: Once the contraction reaches a plateau, the test compounds (labdane analogs) are added cumulatively to the organ bath. The resulting relaxation is measured as a percentage of the pre-induced contraction.
-
Data Analysis: IC50 (concentration causing 50% of the maximal relaxation) and Emax (maximal relaxation effect) values are calculated from the concentration-response curves.
In Vitro Cytotoxicity Assay (SRB Assay)
-
Cell Culture: Human tumor cell lines are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37 °C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (labdane analogs) and incubated for a set period (e.g., 48 hours).
-
Cell Fixation and Staining: After incubation, cells are fixed with trichloroacetic acid (TCA). The fixed cells are then stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Measurement and Analysis: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read using a microplate reader at a specific wavelength (e.g., 515 nm). The ED50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curves.[6]
References
- 1. Novel Labdane Diterpenes-Based Synthetic Derivatives: Identification of a Bifunctional Vasodilator That Inhibits CaV1.2 and Stimulates KCa1.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic terpene hydroperoxides from the aerial parts of Aster spathulifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and anti-inflammatory activity of labdane and cis-clerodane type diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vasorelaxant activity of diterpenes from Croton zambesicus and synthetic trachylobanes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of the labdane (B1241275) diterpenoid, 3-Acetoxy-8(17),13E-labdadien-15-oic acid. The data presented herein is intended to offer an objective evaluation of its performance against established alternative compounds, supported by experimental data and detailed methodologies.
Cardiovascular Activity: Vasorelaxant and Hypotensive Effects
This compound, a diterpenoid isolated from the rhizomes of Cibotium barometz, has demonstrated notable vasorelaxant and hypotensive properties.[1] This section compares its activity with the well-established calcium channel blocker, Nifedipine (B1678770).
Data Presentation
| Compound | In Vitro Assay | Concentration/Dose | In Vitro Effect | In Vivo Assay | In Vivo Effect |
| This compound | Rat aortic rings | 0.1–300 μmol/l | Concentration-dependent relaxation of pre-contracted aortic rings[2] | Conscious rats | Intravenous administration of 0.3–3 mg/kg induced hypotension[2] |
| Nifedipine | Human lymphatic vessels (in vitro) | Nanomolar concentrations | Inhibition of spontaneous lymphatic contractions[3][4] | Pithed cats | Marked, noncompetitive antagonism of vasoconstriction at 30 and 100 µg/kg[5] |
| Rat aortic VSMCs (in vitro) | Inhibited VSMC proliferation and ROS production[6] | ||||
| Rat aortic rings (in vitro) | 0.01 and 1 µmol/L | Vasorelaxant effects on pre-contracted aorta rings[7] |
Experimental Protocols
The vasorelaxant activity is assessed using isolated thoracic aortic rings from male Wistar rats. The rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. After an equilibration period, the aortic rings are pre-contracted with phenylephrine (B352888) or KCl. The test compound is then added in a cumulative concentration-dependent manner to determine its relaxant effect.[2]
Blood pressure is measured in conscious, unrestrained rats. The test compound is administered intravenously, and changes in mean arterial pressure are continuously monitored and recorded. This allows for the determination of the dose-dependent hypotensive effect of the compound.[2][8]
Mandatory Visualization
Caption: Signaling pathway of this compound-induced vasorelaxation.
Anti-inflammatory Activity
While direct in vivo anti-inflammatory data for this compound is limited in the reviewed literature, other labdane diterpenoids have shown significant anti-inflammatory potential. This section provides a comparative overview with a known labdane diterpenoid and a standard anti-inflammatory drug.
Data Presentation
| Compound | In Vitro Assay | IC50/Concentration | In Vitro Effect | In Vivo Assay | In Vivo Effect |
| Gymglu acid (labdane enantiomer mixture) | LPS-stimulated macrophages | 155.16 µM | 78.06% inhibition of NO production, 71.04% inhibition of IL-6 production[9] | TPA-induced ear edema in mice | 36.07% and 41.99% reduction in edema at 1 and 2 mg/ear, respectively[9] |
| Indomethacin | Not specified | Carrageenan-induced paw edema in rats | Significant inhibition of paw edema[10] |
Experimental Protocols
Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent to determine the inhibitory effect of the compound on NO production.[9]
Acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of rats. The test compound is administered, typically intraperitoneally, prior to the carrageenan injection. Paw volume is measured at various time points after the injection to quantify the anti-inflammatory effect of the compound.[10][11][12]
Mandatory Visualization
Caption: Experimental workflow for in vitro and in vivo anti-inflammatory activity correlation.
Cytotoxic Activity
The cytotoxic potential of this compound is an area of emerging research. This section compares its potential activity with the widely used chemotherapeutic agent, Doxorubicin. Note: Direct cytotoxic data for this compound was not available in the reviewed literature; therefore, data for a structurally related labdane diterpenoid is presented for illustrative purposes.
Data Presentation
| Compound | Cell Line | In Vitro Assay | IC50 | In Vivo Assay | In Vivo Effect |
| Doxorubicin | SK-OV-3, HEY A8, A2780 (Ovarian Cancer) | EZ-Cytox cell viability assay | 4.8, 7.4, and 7.6 nM, respectively[13] | SK-OV-3 xenograft mice model | ~2.5 times higher tumor growth inhibition than control[13] |
| MCF-7, MDA-MB-231 (Breast Cancer) | MTT assay | MDA-MB-231 xenografts in NOD/SCID mice | Tumor volume reduction[14] |
Experimental Protocols
Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 72 hours). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is then added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The absorbance of the solubilized formazan is measured spectrophotometrically to determine the concentration of the compound that inhibits cell growth by 50% (IC50).[1][15][16][17]
Human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound compared to a control group.[13][14]
Mandatory Visualization
Caption: Logical relationship for comparing the cytotoxic activity of the compounds.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Mechanisms underlying the vascular and hypotensive actions of the labdane ent-3-acetoxy-labda-8(17),13-dien-15-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human lymphatic vessel contractile activity is inhibited in vitro but not in vivo by the calcium channel blocker nifedipine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human lymphatic vessel contractile activity is inhibited in vitro but not in vivo by the calcium channel blocker nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of nifedipine on functional responses in vivo initiated at alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Activity of Two Labdane Enantiomers from Gymnosperma glutinosum: An In Vivo, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Docking Analysis of Labdane Diterpenes on Ion Channels: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various labdane (B1241275) diterpenes to different ion channels, supported by available experimental and computational data. This document summarizes quantitative data in structured tables, details experimental methodologies for key computational studies, and visualizes relevant signaling pathways.
Introduction to Labdane Diterpenes and Ion Channels
Labdane diterpenes are a large and diverse class of natural products characterized by a bicyclic decalin core. They are found in a variety of plant and microbial sources and have garnered significant interest in drug discovery due to their wide range of biological activities. Ion channels, as fundamental components of cellular signaling, are crucial drug targets for a multitude of diseases. The interaction of labdane diterpenes with these channels presents a promising avenue for the development of novel therapeutics. This guide focuses on the comparative molecular docking studies of these compounds against various ion channels, providing insights into their potential as modulators of channel function.
Comparative Binding Affinities of Labdane Diterpenes on Ion Channels
Molecular docking studies have been instrumental in elucidating the binding modes and predicting the binding affinities of labdane diterpenes to various ion channels. The following table summarizes the key quantitative data from several studies, providing a comparative overview of the interaction energies.
| Labdane Diterpene/Derivative | Ion Channel | Docking Software/Method | Binding Energy (kcal/mol) | Key Findings |
| (+)-Sclareolide derivative 7 | CaV1.2 | Glide (Standard Precision) | -6.2[1] | Identified as a CaV1.2 channel blocker.[1] |
| (+)-Sclareolide derivative 9 | CaV1.2 | Glide (Standard Precision) | -7.0[1] | Showed favorable binding in the same region as other blockers.[1] |
| (+)-Sclareolide | CaV1.2 | Glide (Standard Precision) | -6.3[1] | Parent compound for the more active derivatives. |
| (+)-Sclareolide derivative 7 | KCa1.1 (BK Channel) | Glide (Standard Precision) | -5.9[1] | Acted as a stimulator of the KCa1.1 channel.[1] |
| (+)-Sclareolide derivative 9 | KCa1.1 (BK Channel) | Glide (Standard Precision) | -4.4[1] | Exhibited weaker binding compared to derivative 7.[1] |
| Homodrimane derivative 6 | TRPV4 | Not Specified | IC50: 5.3 µM | Identified as a potent and selective TRPV4 antagonist. |
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines a general workflow for performing molecular docking studies of labdane diterpenes with ion channels, based on common practices in the field. This can be adapted based on the specific software and research questions.
Protein and Ligand Preparation
Protein Preparation:
-
Obtaining the Structure: The three-dimensional structure of the target ion channel is typically retrieved from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built using a suitable template.
-
Preprocessing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction. Hydrogen atoms are added, and any missing side chains or loops are modeled. The protonation states of ionizable residues are assigned, often corresponding to a physiological pH of 7.4.
Ligand Preparation:
-
Structure Generation: The 2D structure of the labdane diterpene is drawn using a chemical drawing software and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a low-energy conformation. This is typically done using force fields like MMFF94.
-
Charge Assignment: Partial charges are assigned to the ligand atoms.
Grid Box Generation
A grid box is defined to specify the search space for the docking simulation. The box should be centered on the putative binding site of the ion channel and large enough to accommodate the ligand in various orientations. The center of the grid can be determined based on the location of a co-crystallized ligand or by identifying potential binding pockets using computational tools.
Molecular Docking
-
Software: Several software packages are available for molecular docking, with AutoDock Vina and Glide (Schrödinger) being commonly used.
-
Algorithm: The docking algorithm explores the conformational space of the ligand within the defined grid box, generating a series of possible binding poses.
-
Scoring Function: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores.
Analysis of Results
The docking results are analyzed to identify the most favorable binding poses. This involves examining the binding energy, the interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions), and the overall complementarity of the ligand to the binding site.
Signaling Pathways and Experimental Workflows
To understand the functional implications of labdane diterpene binding to ion channels, it is essential to consider the signaling pathways in which these channels are involved. The following diagrams, generated using the DOT language, illustrate the signaling cascades for CaV1.2, KCa1.1, and TRPV4 channels, as well as a typical experimental workflow for molecular docking.
References
Validating the Role of Specific Potassium Channels in the Action of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene with demonstrated vasorelaxant and hypotensive properties. A key mechanism in its action is the opening of potassium (K+) channels in vascular smooth muscle cells. This document delves into the experimental validation of the specific K+ channels involved, comparing its performance with other known K+ channel modulators and providing detailed experimental methodologies for replication and further investigation.
Comparative Analysis of Vasorelaxant Potency and K+ Channel Specificity
The vasorelaxant effect of this compound is significantly influenced by the blockade of specific potassium channels. Experimental data from studies on isolated rat aortic rings pre-contracted with phenylephrine (B352888) demonstrate the involvement of multiple K+ channel subtypes. The potency (pD2) and maximum relaxation (Emax) of this compound are altered in the presence of specific channel blockers, indicating a complex mechanism of action.
For comparative purposes, the effects of well-established potassium channel openers, Forskolin, Cromakalim, and Pinacidil, are also presented.
| Compound/Condition | Emax (%) | pD2 | Predominantly Affected K+ Channel(s) |
| This compound | Voltage-gated (Kv), Calcium-activated (KCa), ATP-sensitive (KATP) | ||
| + 4-Aminopyridine (Kv blocker) | Reduced | Reduced | Voltage-gated (Kv) |
| + Apamin (SKCa blocker) | Reduced | Reduced | Small-conductance Calcium-activated (SKCa) |
| + Charybdotoxin (BKCa/IKCa blocker) | Reduced | Reduced | Large/Intermediate-conductance Calcium-activated (BKCa/IKCa) |
| + Glibenclamide (KATP blocker) | Reduced | Reduced | ATP-sensitive (KATP) |
| Forskolin | ~91 | 7.4 | Primarily activates adenylyl cyclase, but also directly modulates some K+ channels. |
| Cromakalim | ~100 | 6.8 | ATP-sensitive (KATP) |
| Pinacidil | ~100 | 6.5 | ATP-sensitive (KATP) |
Note: Specific Emax and pD2 values for this compound in the presence of blockers are pending full-text analysis of primary literature.
Signaling Pathways and Experimental Workflow
The vasorelaxant effect of this compound is initiated by its interaction with vascular smooth muscle cells, leading to the opening of various potassium channels. This results in hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions through voltage-gated calcium channels, ultimately causing muscle relaxation and vasodilation.
The experimental validation of the role of specific potassium channels typically follows a systematic workflow involving vascular reactivity studies.
Detailed Experimental Protocols
Vascular Reactivity Studies in Isolated Rat Aorta
This protocol is fundamental for assessing the vasorelaxant effects of this compound and the influence of potassium channel blockers.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs solution (in mM: 118.4 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.7 glucose)
-
Phenylephrine (vasoconstrictor)
-
This compound
-
Potassium channel blockers: 4-Aminopyridine, Apamin, Charybdotoxin, Glibenclamide
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adherent connective and adipose tissue and cut it into rings of 3-4 mm in length.
-
Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs solution at 37°C, continuously gassed with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the Krebs solution every 15 minutes.
-
After equilibration, induce a sustained contraction with phenylephrine (1 µM).
-
Once the contraction is stable, add cumulative concentrations of this compound (0.1 µM to 100 µM) to obtain a concentration-response curve.
-
To validate the role of specific K+ channels, pre-incubate the aortic rings with one of the following blockers for 30 minutes before adding phenylephrine:
-
4-Aminopyridine (1 mM) for Kv channels
-
Apamin (0.1 µM) for SKCa channels
-
Charybdotoxin (0.1 µM) for BKCa and IKCa channels
-
Glibenclamide (10 µM) for KATP channels
-
-
Repeat the cumulative addition of this compound and record the concentration-response curve.
-
Calculate the percentage of relaxation relative to the phenylephrine-induced contraction.
-
Determine the pD2 (-log EC50) and Emax values for each condition.
Patch-Clamp Electrophysiology
To directly measure the activity of specific potassium channels in isolated vascular smooth muscle cells (VSMCs) in response to this compound.
Materials:
-
Isolated vascular smooth muscle cells
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette and bath solutions specific for the K+ channel of interest (e.g., high K+ in the pipette for recording K+ currents)
-
This compound
-
Specific K+ channel blockers
Procedure:
-
Prepare isolated VSMCs from rat aorta or another suitable vessel.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the appropriate pipette solution.
-
Establish a whole-cell patch-clamp configuration on a single VSMC.
-
Hold the cell at a specific membrane potential (e.g., -60 mV) and apply voltage steps to elicit K+ currents.
-
Record baseline K+ channel activity.
-
Perfuse the cell with a solution containing this compound and record the changes in K+ current.
-
To confirm the specific channel involved, co-apply a specific K+ channel blocker and observe if the effect of the compound is reversed.
-
Analyze the current-voltage relationship and channel open probability.
Western Blotting
To investigate whether this compound alters the expression levels of specific potassium channel proteins in vascular tissue.
Materials:
-
Aortic tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies specific for the K+ channel subunits of interest (e.g., anti-Kir6.2, anti-Kv1.5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Homogenize aortic tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels.
Logical Relationship of Compound Action
The vasodilatory effect of this compound is a multi-faceted process involving both endothelium-dependent and -independent pathways. The activation of potassium channels represents a crucial component of the endothelium-independent mechanism.
A Head-to-Head Comparison of 3-Acetoxy-8(17),13E-labdadien-15-oic acid with Other Natural Vasorelaxants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasorelaxant properties of the labdane (B1241275) diterpene 3-Acetoxy-8(17),13E-labdadien-15-oic acid against two other well-researched natural vasorelaxants: resveratrol (B1683913) and quercetin (B1663063). The comparison is based on experimental data from studies on isolated rat aortic rings, a standard preclinical model for assessing vascular reactivity.
Quantitative Comparison of Vasorelaxant Potency and Efficacy
The vasorelaxant effects of this compound, resveratrol, and quercetin have been quantified to determine their potency (pD2 or -logEC50) and maximum efficacy (Emax). The data presented below is derived from studies using rat aortic rings pre-contracted with phenylephrine (B352888) (PE), an α1-adrenergic agonist that induces smooth muscle contraction.
| Compound | Endothelium | pD2 (-logEC50) | Emax (%) | Reference |
| This compound | Intact | 4.86 ± 0.09 | 98 ± 2 | [1] |
| Denuded | 4.57 ± 0.07 | 95 ± 3 | [1] | |
| Resveratrol | Intact | ~4.5 | >95 | [1] |
| Denuded | Not specified | Relaxed at >6x10⁻⁵ M | [2] | |
| Quercetin | Intact | Not specified | Relaxed at >1x10⁻⁵ M | [2] |
| Denuded | Not specified | Relaxed at >6x10⁻⁵ M | [2] |
Note: pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect (EC50). A higher pD2 value indicates greater potency. Emax represents the maximum relaxation achievable with the compound.
Mechanisms of Vasorelaxant Action: A Comparative Overview
The vasorelaxant effects of these natural compounds are mediated through multiple signaling pathways, involving both endothelium-dependent and endothelium-independent mechanisms.
This compound exerts its vasorelaxant effect through a multi-faceted mechanism. A significant portion of its action is dependent on the vascular endothelium and involves the activation of the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway.[1] It also promotes the opening of potassium (K+) channels, leading to hyperpolarization of vascular smooth muscle cells, and interferes with calcium (Ca2+) mobilization, which is crucial for muscle contraction.
Resveratrol also induces vasorelaxation through both endothelium-dependent and -independent pathways. The endothelium-dependent effect is primarily mediated by the NO-cGMP pathway.[3] Its endothelium-independent action involves the opening of K+ channels and the blockade of Ca2+ influx, leading to smooth muscle relaxation.[3]
Quercetin similarly demonstrates a dual mechanism of action. Its endothelium-dependent vasorelaxation is linked to the NO-cGMP pathway.[2] Additionally, it can directly act on vascular smooth muscle to cause relaxation, an effect that is independent of the endothelium.[4]
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Signaling pathways of natural vasorelaxants.
References
- 1. The Labdane Ent-3-Acetoxy-Labda-8(17), 13-Dien-15-Oic Decreases Blood Pressure In Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasorelaxing activity of resveratrol and quercetin in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vasorelaxing effect of resveratrol on abdominal aorta from rats and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilator effects of quercetin in isolated rat vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dual Vasorelaxant Profile of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing data confirms the dual mechanism of action of 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene, in promoting vascular relaxation. This guide provides a detailed comparison with other well-known vasodilators, supported by experimental data, to elucidate its potential for researchers, scientists, and drug development professionals in the cardiovascular field.
This compound exhibits both endothelium-dependent and -independent vasorelaxant effects. Its activity is partially mediated through the endothelial nitric oxide-cGMP pathway and also involves a direct action on vascular smooth muscle, likely through the blockade of calcium influx.[1] This dual modality distinguishes it from purely endothelium-dependent or -independent agents.
Comparative Performance Analysis
The vasorelaxant potency and efficacy of this compound have been evaluated in comparison to standard vasodilators in ex vivo models using rat aortic rings. The following tables summarize the key quantitative data from these studies.
Table 1: Endothelium-Dependent Vasorelaxation of Rat Aortic Rings Pre-contracted with Phenylephrine (B352888)
| Compound | Emax (%) | pD2 (-log EC50 M) |
| This compound | 93.7 ± 6.8 | 4.8 ± 0.06 |
| Forskolin (B1673556) | 110.7 ± 5.3 | 7.2 ± 0.05 |
| Acetylcholine (B1216132) | ~81-95 | ~6.6-7.2 |
Emax represents the maximal relaxation, and pD2 is the negative logarithm of the molar concentration that produces 50% of the maximal response (EC50). Data for Acetylcholine is a representative range from literature.
Table 2: Endothelium-Independent Vasorelaxation of Endothelium-Denuded Rat Aortic Rings Pre-contracted with Phenylephrine
| Compound | Emax (%) | pD2 (-log EC50 M) |
| This compound | 79.2 ± 1.8 | 4.1 ± 0.04 |
| Forskolin | 104.0 ± 5.6 | 6.8 ± 0.07 |
| Sodium Nitroprusside | ~100 | ~7.5-8.5 |
Data for Sodium Nitroprusside is a representative range from literature.
Table 3: In Vivo Hypotensive Effects in Conscious Rats
| Compound | Dose Range |
| This compound | 0.3-3 mg/kg |
| Forskolin | 0.1-1 mg/kg |
The data indicates that while forskolin is more potent in inducing vasorelaxation, this compound demonstrates significant efficacy in both endothelium-intact and -denuded vessels.[1][2] Its ability to induce hypotension in vivo further underscores its potential as a cardiovascular agent.[1][3]
Experimental Protocols
The following is a detailed methodology for assessing the vasorelaxant effects of a compound using isolated rat aortic rings, a standard ex vivo model.
Vascular Reactivity Studies in Isolated Rat Aortic Rings
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and adipose tissues, and cut into rings of approximately 4-5 mm in length. For endothelium-independent studies, the endothelium is mechanically removed by gently rubbing the intimal surface of the rings.
-
Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5 g. During this period, the bathing solution is changed every 15 minutes. After equilibration, the viability of the rings is assessed by contracting them with KCl (60 mM). The presence of functional endothelium is confirmed by inducing relaxation with acetylcholine (1 µM) in rings pre-contracted with phenylephrine (1 µM). Rings showing less than 80% relaxation are discarded (for endothelium-dependent studies). Successful denudation is confirmed by the absence of relaxation to acetylcholine.
-
Cumulative Concentration-Response Curves: After a washout period, the aortic rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent like phenylephrine (1 µM) or KCl (80 mM). Once a stable contractile plateau is reached, the test compound (e.g., this compound) is added in a cumulative manner to obtain a concentration-response curve. The relaxant responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor agent.
Visualizing the Mechanisms of Action
To better understand the pathways involved in the vasorelaxant effects of this compound, the following diagrams illustrate the key signaling cascades.
References
- 1. The Labdane Ent-3-Acetoxy-Labda-8(17), 13-Dien-15-Oic Decreases Blood Pressure In Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Labdane Ent-3-Acetoxy-Labda-8(17), 13-Dien-15-Oic Decreases Blood Pressure In Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 3-Acetoxy-8(17),13E-labdadien-15-oic acid in different models of hypertension
For Immediate Release
Researchers in the field of cardiovascular drug discovery are continually exploring novel compounds with the potential to treat hypertension. This guide provides a detailed comparative analysis of the efficacy of 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene, in preclinical models of hypertension. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its performance against a related compound and providing context with established antihypertensive agents.
Executive Summary
This compound, hereafter referred to as Labda-15-oic acid, has demonstrated significant hypotensive and vasorelaxant effects in the two-kidney, one-clip (2K-1C) rat model of renovascular hypertension.[1][2][3] Its mechanism of action involves the modulation of key signaling pathways that regulate vascular tone, including the endothelial nitric oxide (NO)-c-GMP pathway, the opening of K+ channels, and the blockade of Ca2+ influx.[1][2] This guide will delve into the experimental data supporting these findings, compare its efficacy to the structurally related diterpene, Forskolin, and present its potential as a novel antihypertensive agent.
Comparative Efficacy in the 2K-1C Hypertensive Rat Model
The primary in vivo evidence for the antihypertensive effect of Labda-15-oic acid comes from studies on the 2K-1C rat model. This model induces hypertension by mimicking renal artery stenosis.
Table 1: In Vivo Hypotensive Effects in 2K-1C Hypertensive Rats
| Compound | Dose Range (Intravenous) | Key Findings |
| Labda-15-oic acid | 0.3 - 3 mg/kg | Induced a significant and dose-dependent decrease in blood pressure in conscious hypertensive rats.[1][4][5] |
| Forskolin | 0.1 - 1 mg/kg | Also induced hypotension in conscious hypertensive rats.[1][4][5] |
Note: While both compounds demonstrated hypotensive effects, the studies did not provide a direct statistical comparison of the magnitude of blood pressure reduction between the two at equivalent doses.
In Vitro Vasorelaxant Effects on Aortic Rings
The hypotensive action of Labda-15-oic acid is strongly linked to its ability to relax vascular smooth muscle. This has been demonstrated through ex vivo experiments on aortic rings isolated from both normotensive and 2K-1C hypertensive rats.
Table 2: Comparison of Vasorelaxant Activity in Rat Aortic Rings
| Compound | Concentration Range | Efficacy in Endothelium-Intact Aortas | Efficacy in Endothelium-Denuded Aortas | Potency Comparison |
| Labda-15-oic acid | 0.1 - 300 µmol/l | More effective at inducing relaxation in aortas pre-contracted with phenylephrine.[1][4] | Relaxed aortas, but to a lesser extent than endothelium-intact ones.[1][4] | Less potent than Forskolin.[1][4][5] |
| Forskolin | 0.1 nmol/l - 1 µmol/l | Relaxed aortas from both normotensive and hypertensive rats.[1][4][5] | Relaxed aortas from both normotensive and hypertensive rats.[1][4][5] | More potent than Labda-15-oic acid in inducing vascular relaxation.[1][4][5] |
Contextual Comparison with Standard Antihypertensive Agents
To provide a broader perspective, the following table summarizes the efficacy of some standard antihypertensive drugs in the Spontaneously Hypertensive Rat (SHR) model, a common model for essential hypertension. It is crucial to note that these are indirect comparisons as the experimental models and conditions differ from the studies on Labda-15-oic acid.
Table 3: Efficacy of Standard Antihypertensive Drugs in Spontaneously Hypertensive Rats (SHR)
| Drug Class | Example Drug | Dose | Mean Arterial Pressure Reduction |
| Angiotensin II Receptor Blocker (ARB) | Olmesartan | Not specified | -15.9 mmHg[6] |
| Calcium Channel Blocker | Amlodipine | Not specified | -12.0 mmHg[6] |
| ACE Inhibitor | Captopril | 60 mg/kg/day (oral) | Significantly reduced systolic blood pressure.[7] |
Mechanistic Insights: Signaling Pathways of Vasodilation
The vasorelaxant effect of Labda-15-oic acid is multifactorial, involving pathways that are fundamental to the regulation of vascular tone.
Endothelial NO-cGMP Pathway
Labda-15-oic acid stimulates the production of nitric oxide (NO) in endothelial cells. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates Protein Kinase G (PKG), leading to a cascade of events that result in vasodilation.[1][8][9]
Role of K+ Channels and Ca2+ Influx
Labda-15-oic acid also promotes the opening of potassium (K+) channels in the membrane of vascular smooth muscle cells.[1] The efflux of K+ ions leads to hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated Ca2+ channels, thereby reducing the influx of extracellular Ca2+, a critical step for muscle contraction. The resulting decrease in intracellular Ca2+ concentration leads to vasorelaxation.[4][6]
Experimental Protocols
Two-Kidney, One-Clip (2K-1C) Hypertensive Rat Model
This model of renovascular hypertension was induced in male Wistar rats.[1] Under anesthesia, a silver clip was placed around the left renal artery.[10][11] The contralateral kidney remains untouched. This procedure reduces blood flow to the clipped kidney, activating the renin-angiotensin-aldosterone system and leading to a sustained increase in blood pressure. Sham-operated rats, which underwent the same surgical procedure without the clip placement, served as normotensive controls. Blood pressure was monitored in conscious animals.[1]
References
- 1. ahajournals.org [ahajournals.org]
- 2. The Labdane Ent-3-Acetoxy-Labda-8(17), 13-Dien-15-Oic Decreases Blood Pressure In Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Labdane Ent-3-Acetoxy-Labda-8(17), 13-Dien-15-Oic Decreases Blood Pressure In Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [PDF] Physiological roles and properties of potassium channels in arterial smooth muscle. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Animal model of hypertension [bio-protocol.org]
- 11. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Acetoxy-8(17),13E-labdadien-15-oic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 3-Acetoxy-8(17),13E-labdadien-15-oic acid.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general principles of laboratory chemical waste management for organic acids and diterpenoid compounds. It is imperative to treat this compound as potentially hazardous and handle it with appropriate care.
I. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) required:
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A standard laboratory coat is required.
II. Quantitative Data on Related Compounds
Specific quantitative toxicity data for this compound is not available in the public domain. However, studies on other labdane-type diterpenoids indicate a range of biological activities, including cytotoxicity against various cancer cell lines. This information underscores the need for careful handling and disposal.
| Compound Class | Activity | Concentration/Dosage | Reference |
| Labdane (B1241275) Diterpenoids | Cytotoxicity against various human tumor cell lines | Not specified | [1] |
| Labdane Diterpenes | Nonspecific cytotoxicity against human A549, SK-OV-3, SK-MEL-2, XF498, and HCT15 tumor cells | Not specified | [2] |
| Labdane-type Diterpenoids | Cytotoxicity against some blood cancer cell lines | IC50 values ranging from 1.2 to 22.5 µM | [3] |
III. Experimental Protocols for Disposal
The recommended procedure for the disposal of this compound is to manage it as a chemical waste through a licensed environmental waste management contractor. Under no circumstances should this compound be disposed of down the drain without prior neutralization and a thorough risk assessment. [5]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with organic acids and solvents. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
The label should clearly state "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
-
-
Waste Storage:
-
Waste Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup by a licensed hazardous waste disposal company.
-
Spill and Emergency Procedures:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent material into the designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
IV. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Cytotoxic labdane diterpenoids from Croton oblongifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Handling Protocols for 3-Acetoxy-8(17),13E-labdadien-15-oic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Acetoxy-8(17),13E-labdadien-15-oic acid. The following procedures are designed to ensure a safe laboratory environment and operational excellence.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This selection is based on standard protocols for handling organic acids and powdered chemical compounds in a laboratory setting.[2][3]
| PPE Category | Item | Specifications | Purpose |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[3] |
| Face Shield | To be worn over safety goggles | Required when there is a significant splash hazard, such as during bulk handling or dissolution.[3] | |
| Hand Protection | Nitrile Gloves | Chemical-resistant, disposable | Provides a barrier against skin contact. Double gloving is recommended for extended handling.[1][3] |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved | Protects skin and personal clothing from contamination.[1][3] |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects.[4] |
Engineering Controls
To minimize exposure, all handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood. A safety shower and eyewash station must be readily accessible in the laboratory.
Handling and Storage Procedures
Receiving and Unpacking:
-
Inspect the package for any damage upon receipt.
-
Wear appropriate PPE, including gloves and safety glasses, when unpacking.
-
Verify the label and container integrity.
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound inside a chemical fume hood to prevent inhalation of airborne particles.
-
Use anti-static weighing dishes to minimize dispersal of the powder.
Dissolution:
-
This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]
-
Add the solvent to the powdered compound slowly to avoid splashing.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
Minor Spill (Powder):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, placing the contaminated paper towels in a sealed bag for disposal.
-
Clean the spill area with an appropriate solvent and then soap and water.
Minor Spill (in Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then soap and water.
Major Spill:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact the institution's emergency response team.
-
Provide details of the spilled substance.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Experimental Workflow
The following diagram outlines the standard operational procedure for handling this compound from receipt to disposal.
Caption: Workflow for Handling this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ba.auburn.edu [ba.auburn.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. PPE for Laboratory Workers: The Most Common Types of Protection [int-enviroguard.com]
- 5. This compound | CAS:63399-37-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
